Product packaging for 3,4-Dimethylundecane(Cat. No.:CAS No. 17312-78-6)

3,4-Dimethylundecane

Cat. No.: B095516
CAS No.: 17312-78-6
M. Wt: 184.36 g/mol
InChI Key: UAMWGOKFGVUDRS-UHFFFAOYSA-N
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Description

3,4-Dimethylundecane, also known as this compound, is a useful research compound. Its molecular formula is C13H28 and its molecular weight is 184.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H28 B095516 3,4-Dimethylundecane CAS No. 17312-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-8-9-10-11-13(4)12(3)6-2/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMWGOKFGVUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334002
Record name 3,4-Dimethylundecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-78-6
Record name 3,4-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Elusive Scent: A Technical Guide to 3,4-Dimethylundecane and its Putative Role as a Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological significance of 3,4-Dimethylundecane, a branched hydrocarbon with a potential, yet underexplored, role as a pheromone in insect communication. While direct and extensive research on this compound as a pheromone is limited, this document synthesizes available information on structurally similar compounds, particularly other dimethylalkanes, that have been identified as key players in the chemical ecology of longhorn beetles (family Cerambycidae). By examining these analogous systems, we can infer the potential biological relevance, experimental approaches, and underlying mechanisms associated with this compound.

Introduction: The Chemical Language of Insects

Insects rely heavily on a sophisticated chemical language to navigate their environment, locate mates, find food, and avoid predators. Pheromones, chemical signals that trigger a specific behavioral or physiological response in conspecifics, are a cornerstone of this communication system. Among the vast diversity of insect pheromones, cuticular hydrocarbons (CHCs)—waxy compounds covering the insect's exoskeleton—have emerged as crucial mediators of close-range and contact-based communication, particularly in mate recognition.[1][2] Branched hydrocarbons, such as dimethylalkanes, are of particular interest due to their structural complexity, which allows for a high degree of species specificity in chemical signaling.

While this compound has been identified in the chemical profiles of some insects, its specific function as a pheromone remains to be definitively established. However, the well-documented role of other dimethylalkanes in the chemical communication of longhorn beetles provides a compelling framework for its potential significance.

Dimethylalkanes as Contact Pheromones in Longhorn Beetles (Cerambycidae)

Research on longhorn beetles has revealed that female-produced cuticular hydrocarbons often act as contact sex pheromones, eliciting mating behavior in males upon antennal contact.[3][4] These compounds are typically long-chain alkanes with one or more methyl branches.

One of the most well-documented examples involves the brown spruce longhorn beetle, Tetropium fuscum. Studies have identified specific methyl-branched alkanes on the female cuticle that are crucial for mate recognition by males.

Quantitative Data on Pheromonal Activity

The following table summarizes the quantitative findings related to the activity of dimethylalkane pheromones in Tetropium fuscum. The data is derived from behavioral assays where male beetles were presented with various chemical stimuli.

Compound(s)SpeciesBehavioral ResponseQuantitative Measurement
11-MethylheptacosaneTetropium fuscumCopulation attempts by malesSignificantly more attempts compared to solvent controls
3- and 5-MethylheptacosaneTetropium fuscumCopulation attempts by malesSignificantly more attempts compared to solvent controls

Note: Specific quantitative data such as the exact number of copulation attempts or percentage of responsive males is often presented in graphical form in the primary literature and is summarized here to reflect significant effects.

Experimental Protocols

The identification and characterization of hydrocarbon pheromones involve a multi-step process combining chemical analysis and behavioral bioassays. The following sections detail the typical experimental workflows.

Pheromone Extraction and Analysis

Objective: To extract and identify the chemical components of an insect's cuticular hydrocarbon profile.

Methodology:

  • Extraction: Cuticular hydrocarbons are typically extracted by briefly immersing the insect (live or freshly frozen) in a non-polar solvent such as hexane for a few minutes. This method minimizes the extraction of internal lipids.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The solvent extract is then concentrated and injected into a gas chromatograph coupled with a mass spectrometer.

    • Gas Chromatography (GC): Separates the individual compounds in the extract based on their volatility and interaction with the stationary phase of the GC column.

    • Mass Spectrometry (MS): Fragments the separated compounds and provides a mass spectrum for each, which acts as a chemical fingerprint for identification by comparing it to known standards and spectral libraries.

GCMS_Workflow Insect Insect Specimen Solvent Hexane Extraction Insect->Solvent Immersion Extract Cuticular Hydrocarbon Extract Solvent->Extract GC Gas Chromatography (Separation) Extract->GC MS Mass Spectrometry (Identification) GC->MS Data Chemical Profile Data MS->Data

Caption: Workflow for GC-MS analysis of cuticular hydrocarbons.
Behavioral Bioassays

Objective: To determine the behavioral activity of identified compounds.

Methodology:

  • Preparation of Stimuli: Synthetic versions of the identified compounds are obtained or synthesized. These are then dissolved in a solvent at biologically relevant concentrations.

  • Preparation of Decoys: Glass dummies or dead insects of the same species are washed with solvent to remove their natural CHCs.

  • Application of Stimuli: The synthetic compounds are applied to the decoys. A solvent-only control is also prepared.

  • Behavioral Observation: A male beetle is introduced into an arena with a treated decoy. The male's behaviors, such as antennal contact, mounting, and copulation attempts, are observed and recorded. The frequency and duration of these behaviors are compared between the different chemical treatments and the control.

Behavioral_Assay_Workflow cluster_prep Stimulus Preparation cluster_assay Bioassay Synth Synthetic Pheromone Decoy Solvent-washed Decoy Synth->Decoy Apply Male Male Beetle Decoy->Male Present to Control Solvent Control Decoy Control->Male Present to Observation Behavioral Observation (e.g., Copulation Attempts) Male->Observation DataAnalysis Data Analysis Observation->DataAnalysis Record & Compare

Caption: Workflow for a typical behavioral bioassay.

Biosynthesis and Signaling of Hydrocarbon Pheromones

Biosynthesis

The biosynthesis of insect hydrocarbon pheromones, including branched alkanes, is generally understood to originate from fatty acid metabolism.[5][6] While the specific pathways for dimethylalkanes in Cerambycidae have not been fully elucidated, the general proposed pathway involves:

  • Fatty Acid Synthesis: Precursor fatty acids are produced. For branched alkanes, the incorporation of propionate instead of acetate units at specific steps can introduce methyl branches.

  • Elongation: The fatty acid chains are elongated to their final length.

  • Conversion to Hydrocarbon: The fatty acyl-CoA is converted to a hydrocarbon, often through a process of reduction to an aldehyde followed by decarbonylation.

Biosynthesis_Pathway FattyAcid Fatty Acid Precursors (Acetate/Propionate) FAS Fatty Acid Synthase FattyAcid->FAS Elongases Elongases FAS->Elongases FattyAcylCoA Very-long-chain Fatty Acyl-CoA Elongases->FattyAcylCoA Reductase Reductase FattyAcylCoA->Reductase Aldehyde Aldehyde Reductase->Aldehyde Decarbonylase Decarbonylase Aldehyde->Decarbonylase Hydrocarbon Cuticular Hydrocarbon (e.g., Dimethylalkane) Decarbonylase->Hydrocarbon

Caption: Generalized biosynthetic pathway for insect hydrocarbon pheromones.
Sensory Reception and Signaling

The perception of contact pheromones occurs via chemosensilla located on the insect's antennae. When a male longhorn beetle touches a female with his antennae, the hydrocarbon pheromones on her cuticle are detected by specialized gustatory receptor neurons within these sensilla.

The exact signaling cascade following the binding of a dimethylalkane to a receptor is not yet fully understood for Cerambycidae. However, it is hypothesized to follow a general pathway for chemoreception:

  • Binding: The pheromone molecule binds to a specific chemoreceptor protein on the surface of a sensory neuron.

  • Signal Transduction: This binding event initiates an intracellular signaling cascade, likely involving G-proteins or ion channels.

  • Depolarization: The signaling cascade leads to the depolarization of the neuron, generating an action potential.

  • Signal Transmission: The action potential travels along the axon of the sensory neuron to the antennal lobe of the insect's brain.

  • Behavioral Response: The brain processes this information, leading to the initiation of a specific motor program, such as the stereotyped mating behavior.

Future Directions and Conclusion

The study of this compound and other dimethylalkanes as insect pheromones is a promising area of research. While the current body of knowledge is limited, the established role of structurally similar compounds in the chemical ecology of longhorn beetles provides a strong foundation for future investigations.

Key areas for future research include:

  • Definitive Identification: Screening a wider range of insect species, particularly within the Cerambycidae, for the presence and pheromonal activity of this compound.

  • Quantitative Behavioral and Electrophysiological Studies: Conducting detailed dose-response experiments and electroantennography (EAG) to quantify the sensitivity and specificity of insect responses to this compound.

  • Elucidation of Biosynthetic and Signaling Pathways: Utilizing modern molecular techniques, such as RNA interference (RNAi) and transcriptomics, to identify the specific genes and enzymes involved in the biosynthesis of dimethylalkanes and the receptors and signaling components responsible for their detection.

References

An In-Depth Technical Guide to the Stereoisomers of 3,4-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 3,4-dimethylundecane, a saturated branched alkane. While information on its specific natural occurrence and biological activity is limited, this document consolidates the theoretical stereochemical possibilities, general physicochemical properties, and relevant experimental protocols for the synthesis and analysis of its stereoisomers. The methodologies described are pertinent to researchers in chemical ecology, natural product chemistry, and synthetic chemistry who may be interested in this molecule or structurally related compounds.

Stereoisomers of this compound

This compound (C13H28) is a chiral molecule possessing two stereocenters at the carbon atoms in positions 3 and 4 of the undecane backbone. The presence of two chiral centers means that a maximum of 2^n = 2^2 = 4 distinct stereoisomers can exist.

These four stereoisomers consist of two pairs of enantiomers. The relationships between these isomers are as follows:

  • (3R,4R)-3,4-dimethylundecane and (3S,4S)-3,4-dimethylundecane are enantiomers.

  • (3R,4S)-3,4-dimethylundecane and (3S,4R)-3,4-dimethylundecane are also enantiomers.

  • Any other pairing of the above, for instance (3R,4R) and (3R,4S), are diastereomers.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 3R,4R (3R,4R)-3,4-Dimethylundecane 3S,4S (3S,4S)-3,4-Dimethylundecane 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S)-3,4-Dimethylundecane 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R)-3,4-Dimethylundecane 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Stereochemical relationships of this compound isomers.

Natural Occurrence and Biological Significance

Currently, there is a notable lack of published scientific literature detailing the isolation of this compound from natural sources. Consequently, its role as a plant volatile, insect pheromone, or component of cuticular waxes has not been established.

However, it is important to note that other branched alkanes, including various dimethylalkanes, are significant semiochemicals in the insect world. For example, certain dimethyl- and trimethylalkanes have been identified as sex pheromones in various species of Tsetse flies, and longer-chain branched hydrocarbons are common constituents of the cuticular wax of many insects, playing roles in preventing desiccation and in chemical communication. The study of synthetic stereoisomers of such compounds is crucial for elucidating their precise biological functions, as often only one specific stereoisomer is biologically active.

Physicochemical and Analytical Data

Due to the absence of reports on the isolation or specific synthesis of the individual stereoisomers of this compound, experimentally determined physicochemical data such as boiling points, optical rotations, and densities for the pure stereoisomers are not available in the current literature. However, computational data and experimental gas chromatography data for the unresolved mixture are available.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H28PubChem
Molecular Weight184.36 g/mol PubChem[1]
XLogP3-AA6.7PubChem[1]
Topological Polar Surface Area0 ŲPubChem[1]
Heavy Atom Count13PubChem[1]
Rotatable Bond Count8PubChem[1]

Table 2: Experimental Gas Chromatography Data for this compound

Retention Index TypeValueReference
Kovats, Standard Non-Polar1228, 1247, 1248NIST[1]
Semi-Standard Non-Polar1245, 1247, 1248.2NIST[1]

Experimental Protocols

While protocols for the isolation of this compound from natural sources are not available, this section provides detailed methodologies for the stereoselective synthesis and subsequent stereoisomer analysis of branched alkanes, based on established procedures for similar molecules.[2][3]

General Strategy for Enantioselective Synthesis

The enantioselective synthesis of branched alkanes with vicinal methyl groups can be a challenging task. A plausible synthetic approach, adapted from methodologies for similar compounds, would involve the stereocontrolled construction of the C3 and C4 chiral centers followed by chain elongation and final reduction.

synthesis_workflow cluster_synthesis Stereoselective Synthesis cluster_analysis Purification and Analysis start Chiral Starting Material (e.g., Chiral alcohol or epoxide) step1 Stereoselective Alkylation / Coupling (to set first stereocenter) start->step1 step2 Second Stereocenter Formation (e.g., Substrate-controlled reaction) step1->step2 step3 Chain Elongation (e.g., Grignard or Wittig reaction) step2->step3 step4 Functional Group Interconversion (e.g., Conversion to halide or tosylate) step3->step4 step5 Final Reduction to Alkane (e.g., Hydrogenation or reduction of halide) step4->step5 purification Purification (Flash Chromatography) step5->purification Crude Product analysis Structural Verification (NMR, GC-MS) purification->analysis chiral_sep Chiral Separation & Purity (Chiral GC or SFC) analysis->chiral_sep

Generalized workflow for synthesis and analysis of a branched alkane.
Protocol for Analysis and Separation of Stereoisomers

The identification and separation of branched alkane stereoisomers require high-resolution analytical techniques.

Objective: To separate and identify the four stereoisomers of this compound from a synthetic mixture.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) equipped with a chiral capillary column.

Methodology:

  • Initial GC-MS Analysis (Achiral Column):

    • Column: A non-polar capillary column (e.g., 50 m x 0.25 mm i.d., coated with 0.25 µm of a dimethylpolysiloxane stationary phase).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 3°C/min to 250°C.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

    • Expected Outcome: This analysis will confirm the presence of this compound (molecular ion m/z 184, though likely weak or absent in EI) and show a characteristic fragmentation pattern.[4] The diastereomers ((3R,4R)/(3S,4S) vs. (3R,4S)/(3S,4R)) may show partial separation. The fragmentation will be dominated by cleavage at the branched points.

  • Chiral GC Analysis for Stereoisomer Separation:

    • Column: A chiral capillary column (e.g., 25 m x 0.25 mm i.d. coated with a modified cyclodextrin stationary phase like heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).[5]

    • Carrier Gas: Dihydrogen or Helium.

    • Oven Program: Isothermal analysis at a low temperature (e.g., 30-50°C) is often required to achieve separation of unfunctionalized alkanes.

    • Detector: FID.

    • Expected Outcome: Baseline or near-baseline separation of the four stereoisomers. The elution order would need to be confirmed by synthesizing and injecting individual, stereochemically pure standards.

Conclusion

The study of this compound presents a case where the theoretical stereochemical possibilities are clear, but the empirical data regarding its natural occurrence and the specific properties of its stereoisomers are lacking. This guide provides a framework for researchers interested in pursuing the synthesis and characterization of these molecules. The provided protocols, adapted from methodologies for similar branched alkanes, offer a starting point for the chemical synthesis and analytical separation required to investigate the potential biological roles of each stereoisomer. Future research focused on the enantioselective synthesis of all four stereoisomers is a necessary first step to enable studies into their potential roles as semiochemicals and to populate the sparse dataset on this simple yet intriguing class of chiral molecules.

References

An In-depth Technical Guide on the Physical Properties of Long-Chain Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of long-chain branched alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the structure-property relationships of these molecules and their applications. This guide covers key physical properties, including boiling point, melting point, density, and viscosity, and details the experimental protocols for their measurement. Furthermore, it explores the relevance of these properties in the context of pharmaceutical sciences.

Core Physical Properties of Long-Chain Branched Alkanes

Long-chain alkanes are hydrocarbons with the general formula C_nH_{2n+2}. The introduction of branching along the carbon chain significantly influences their physical properties compared to their linear counterparts (n-alkanes). These differences are primarily attributed to changes in intermolecular van der Waals forces, molecular symmetry, and packing efficiency in the liquid and solid states.

Boiling Point

The boiling point of alkanes generally increases with molecular weight due to stronger van der Waals forces. However, for isomeric alkanes, branching leads to a decrease in boiling point.[1][2][3][4][5] This is because branching results in a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[6][7] Consequently, the van der Waals forces are weaker and require less energy to overcome, leading to a lower boiling point.[4][5] For example, the boiling point of n-octane is 125.7°C, while the highly branched isomer 2,2,3,3-tetramethylbutane boils at a lower temperature of 106.5°C.[5]

Table 1: Boiling Points of Selected Branched and Linear Alkane Isomers

AlkaneMolecular FormulaBoiling Point (°C)
n-PentaneC₅H₁₂36.1[1]
Isopentane (2-Methylbutane)C₅H₁₂27.7[1]
Neopentane (2,2-Dimethylpropane)C₅H₁₂9.5[8]
n-HexaneC₆H₁₄69.0[3]
2-MethylpentaneC₆H₁₄60.3
3-MethylpentaneC₆H₁₄63.3
2,2-DimethylbutaneC₆H₁₄49.7
2,3-DimethylbutaneC₆H₁₄58.0
n-HeptaneC₇H₁₆98.4
2-MethylhexaneC₇H₁₆90.0
3-MethylhexaneC₇H₁₆92.0
2,2-DimethylpentaneC₇H₁₆79.2
2,3-DimethylpentaneC₇H₁₆89.8
2,4-DimethylpentaneC₇H₁₆80.5
3,3-DimethylpentaneC₇H₁₆86.1
n-OctaneC₈H₁₈125.7[5]
2-MethylheptaneC₈H₁₈117.6
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈99.3[8]
n-NonaneC₉H₂₀150.8[5]
2-MethylnonaneC₁₀H₂₂167.0
4-MethylnonaneC₁₀H₂₂165.0

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Melting Point

The effect of branching on the melting point of long-chain alkanes is more complex than its effect on the boiling point. While increased branching generally lowers the melting point due to disruptions in crystal lattice packing, highly symmetrical branched isomers can exhibit unusually high melting points.[6][9] This is because their high symmetry allows them to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces that require more energy to overcome.[6] A classic example is neopentane (2,2-dimethylpropane), which has a much higher melting point (-16°C) than its linear isomer, n-pentane (-130°C).[6] Similarly, the highly symmetrical 2,2,3,3-tetramethylbutane has a melting point of 101°C, significantly higher than its linear isomer, n-octane, which melts at -54°C.[9]

Table 2: Melting Points of Selected Branched and Linear Alkane Isomers

AlkaneMolecular FormulaMelting Point (°C)
n-PentaneC₅H₁₂-130[6]
Isopentane (2-Methylbutane)C₅H₁₂-159.9
Neopentane (2,2-Dimethylpropane)C₅H₁₂-16.6[6]
n-HexaneC₆H₁₄-95
2,2-DimethylbutaneC₆H₁₄-98
n-HeptaneC₇H₁₆-90.6
2,2,3-TrimethylbutaneC₇H₁₆-25[6]
n-OctaneC₈H₁₈-57
2,2,3,3-TetramethylbutaneC₈H₁₈101[9]

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Density

Long-chain branched alkanes are generally less dense than their linear isomers.[1][7] The more compact, spherical shape of branched alkanes leads to less efficient packing in the liquid state, resulting in a lower mass per unit volume.[7] As with linear alkanes, the density of branched alkanes increases with molecular weight, although they remain less dense than water.[1][3] The density of most liquid alkanes falls within the range of 0.6 to 0.8 g/cm³.[1]

Table 3: Densities of Selected Branched and Linear Alkanes at 20°C

AlkaneMolecular FormulaDensity (g/mL)
n-PentaneC₅H₁₂0.626
Isopentane (2-Methylbutane)C₅H₁₂0.620
n-HexaneC₆H₁₄0.659
2-MethylpentaneC₆H₁₄0.653
3-MethylpentaneC₆H₁₄0.664
n-HeptaneC₇H₁₆0.684
n-OctaneC₈H₁₈0.703
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈0.692
n-DecaneC₁₀H₂₂0.730
2-MethylnonaneC₁₀H₂₂0.735
4-MethylnonaneC₁₀H₂₂0.741

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Viscosity

The viscosity of long-chain alkanes is a measure of their resistance to flow and is highly dependent on the strength of intermolecular forces. For shorter alkanes, branching can lead to a decrease in viscosity compared to their linear counterparts due to the reduced surface area and weaker van der Waals forces.[10] However, for longer chain alkanes, increased branching can lead to a higher viscosity due to a greater potential for molecular entanglement.

Table 4: Viscosity of Selected Branched and Linear Alkanes at 25°C

AlkaneMolecular FormulaViscosity (mPa·s)
n-PentaneC₅H₁₂0.224
Isopentane (2-Methylbutane)C₅H₁₂0.213
n-HexaneC₆H₁₄0.294
2-MethylpentaneC₆H₁₄0.286
n-HeptaneC₇H₁₆0.386
n-OctaneC₈H₁₈0.542
n-DecaneC₁₀H₂₂0.920
2-MethylnonaneC₁₀H₂₂0.835
4-MethylnonaneC₁₀H₂₂0.941

Note: Data for some isomers are typical values and may vary slightly depending on the source.

Experimental Protocols

Accurate determination of the physical properties of long-chain branched alkanes relies on standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Gas Chromatography (GC) for Boiling Point and Purity Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the boiling point of a substance by correlating its retention time with those of known standards. It is also an excellent method for assessing the purity of a sample.

Methodology:

  • Instrument Setup:

    • Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) is typically used.

    • Column: A non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), is suitable for separating alkanes. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injector: A split/splitless injector is used, typically in split mode to prevent column overload. The injector temperature is set high enough to ensure rapid volatilization of the sample (e.g., 250°C).

    • Detector: The FID is maintained at a high temperature (e.g., 300°C) to ensure efficient combustion of the analytes.

  • Sample Preparation:

    • Prepare a dilute solution of the alkane sample in a volatile solvent such as hexane or pentane (e.g., 1 mg/mL).

    • If necessary, prepare a calibration mixture containing a series of n-alkanes with known boiling points that bracket the expected boiling point of the analyte.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

    • Record the chromatogram, noting the retention time of the analyte peak.

  • Data Interpretation:

    • For boiling point determination, a calibration curve of retention time versus boiling point is created by injecting the n-alkane standard mixture. The boiling point of the unknown branched alkane can then be interpolated from its retention time.

    • Purity is assessed by integrating the area of all peaks in the chromatogram. The purity of the main component is calculated as the area of its peak divided by the total area of all peaks, expressed as a percentage.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transition Analysis

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the melting point and other phase transitions of materials.

Methodology:

  • Instrument Setup:

    • DSC Instrument: A calibrated DSC instrument with a cooling accessory.

    • Pans: Aluminum or hermetically sealed pans for volatile samples.

  • Sample Preparation:

    • Accurately weigh a small amount of the solid alkane sample (typically 2-10 mg) into a DSC pan.[11]

    • Seal the pan using a crimper.[11]

    • Prepare an empty sealed pan to be used as a reference.

  • Analysis:

    • Place the sample and reference pans into the DSC cell.

    • The temperature program typically involves an initial heating ramp to melt the sample and erase its thermal history, followed by a controlled cooling ramp to observe crystallization, and a final heating ramp to determine the melting point. A typical heating/cooling rate is 10°C/min.

  • Data Interpretation:

    • The melting point is determined from the second heating scan. It can be reported as the onset temperature (the intersection of the baseline with the tangent of the melting peak) or the peak temperature of the endothermic melting transition.

Pycnometry for Density Measurement

A pycnometer is a flask with a precisely known volume used to determine the density of a liquid. The method involves measuring the mass of the pycnometer when empty, filled with a reference liquid (usually water), and filled with the sample liquid. This method is governed by ASTM D1480 for viscous materials.[12][13][14][15][16]

Methodology:

  • Instrument and Material Preparation:

    • A clean, dry pycnometer of a suitable volume.

    • An analytical balance with a readability of at least 0.1 mg.

    • A constant temperature bath.

  • Procedure:

    • Measure the mass of the clean, dry, and empty pycnometer (m_pyc).

    • Fill the pycnometer with the liquid alkane sample, ensuring no air bubbles are trapped.

    • Place the filled pycnometer in the constant temperature bath until it reaches thermal equilibrium (e.g., 20°C).

    • Carefully remove any excess liquid that has expanded through the capillary stopper.

    • Thoroughly dry the outside of the pycnometer and measure its mass (m_total).

  • Calculation:

    • The mass of the liquid alkane is calculated as: m_alkane = m_total - m_pyc.

    • The density (ρ) of the alkane is then calculated by dividing its mass by the known volume of the pycnometer (V_pyc): ρ = m_alkane / V_pyc.

Viscometry for Viscosity Measurement

The viscosity of long-chain alkanes can be measured using various types of viscometers. A common and accurate method for Newtonian fluids is the use of a glass capillary viscometer, as described in ASTM D445.[17][18][19][20][21]

Methodology:

  • Instrument Setup:

    • Capillary Viscometer: A calibrated glass capillary viscometer of the appropriate size for the expected viscosity of the sample.

    • Constant Temperature Bath: A transparent bath capable of maintaining the temperature to within ±0.02°C.

    • Timer: A stopwatch accurate to 0.1 seconds.

  • Procedure:

    • Filter the liquid alkane sample to remove any particulate matter.

    • Charge the viscometer with the sample.

    • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

    • Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the pressure and allow the liquid to flow back down under gravity.

    • Measure the time it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.

    • Repeat the measurement at least three times and calculate the average flow time.

  • Calculation:

    • The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C * t.

    • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.

Application in Drug Development: A Structure-Function Perspective

The unique physical properties of long-chain branched alkanes, particularly modified versions like semifluorinated alkanes (SFAs) and branched-chain lipids, make them valuable in pharmaceutical formulations and drug delivery systems.[17][20][22][23][24] Their low surface tension, ability to dissolve lipophilic drugs, and influence on membrane fluidity are key attributes.[20]

Logical Relationship in Drug Delivery Systems

The following diagram illustrates how the physical properties of long-chain branched lipids contribute to their effectiveness in drug delivery systems such as liposomes and nanoemulsions.

G cluster_0 Physicochemical Properties of Branched-Chain Lipids cluster_1 Impact on Drug Delivery Vehicle cluster_2 Therapeutic Advantages Prop1 Branched Hydrocarbon Chains Impact1 Increased Membrane Fluidity and Packing Defects Prop1->Impact1 Prop2 Amphiphilic Nature Impact2 Enhanced Solubilization of Lipophilic Drugs Prop2->Impact2 Impact4 Formation of Stable Emulsions and Vesicles Prop2->Impact4 Prop3 Low Surface Tension Impact3 Improved Spreading and Film Formation Prop3->Impact3 Prop4 High Gas Solubility Prop4->Impact4 (e.g., for oxygen delivery) Adv1 Enhanced Drug Loading Capacity Impact1->Adv1 Adv2 Sustained Drug Release Impact1->Adv2 Impact2->Adv1 Adv3 Improved Bioavailability Impact2->Adv3 Impact3->Adv3 Impact4->Adv2 Adv4 Reduced Systemic Toxicity Impact4->Adv4 Adv5 Targeted Delivery Potential Impact4->Adv5

Caption: Branched Lipids in Drug Delivery.

This diagram illustrates that the branched nature of the hydrocarbon chains in lipids disrupts ordered packing in lipid bilayers, leading to increased membrane fluidity.[22][23][24] This can enhance the drug loading capacity and facilitate sustained release of the encapsulated therapeutic agent.[22][23][24] The amphiphilic character of these molecules allows for the solubilization of poorly water-soluble (lipophilic) drugs, thereby improving their bioavailability.[20] Furthermore, the low surface tension of formulations containing these lipids, such as semifluorinated alkanes, promotes better spreading and film formation, which is particularly advantageous in applications like ocular drug delivery.[18][19] These properties collectively contribute to the development of more effective and targeted drug delivery systems with reduced side effects.[17]

References

Unveiling the Enigmatic Role of 3,4-Dimethylundecane in Insect Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, a comprehensive review of scientific literature reveals no specific studies identifying 3,4-dimethylundecane as a semiochemical or pheromone involved in the communication of any known insect species. The information presented herein is a technical guide outlining the established scientific methodologies that would be employed to investigate the potential role of a novel compound, such as this compound, in insect communication.

Executive Summary

The intricate world of insect communication is largely mediated by a complex language of chemical cues known as semiochemicals. These compounds, which include pheromones for intraspecific communication and allelochemicals for interspecific interactions, govern critical behaviors such as mating, aggregation, alarm signaling, and host location. While numerous hydrocarbons and their derivatives have been identified as key players in this chemical communication, the specific role of this compound remains uncharacterized in the scientific literature.

This technical guide provides a comprehensive framework for researchers and scientists to investigate the potential role of this compound in insect communication. It details the standard experimental protocols, from initial identification in insect-derived extracts to behavioral validation and elucidation of its signaling pathway. The methodologies outlined are based on established principles of chemical ecology and are designed to provide a rigorous and systematic approach to characterizing novel semiochemicals.

Introduction to Insect Chemical Communication

Insects rely heavily on chemical signals to navigate their environment and interact with conspecifics and other organisms. These chemical messages, or semiochemicals, are broadly categorized as follows:

  • Pheromones: Mediate interactions between individuals of the same species.

    • Sex Pheromones: Attract potential mates.

    • Aggregation Pheromones: Signal a food source or suitable habitat, leading to the gathering of individuals.

    • Alarm Pheromones: Warn conspecifics of danger.

    • Trail Pheromones: Mark paths to resources.

  • Allelochemicals: Mediate interactions between different species.

    • Kairomones: Benefit the receiver but not the emitter (e.g., a predator detecting the scent of its prey).

    • Allomones: Benefit the emitter but not the receiver (e.g., a defensive secretion).

    • Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators).

Hydrocarbons, particularly branched alkanes, are a common class of compounds found in the cuticular lipids of insects and often function as contact pheromones or components of volatile pheromone blends. The structural specificity of these molecules is often crucial for their biological activity.

Investigating the Potential Role of this compound: A Hypothetical Workflow

The investigation into whether this compound plays a role in insect communication would follow a multi-step process, integrating chemical analysis with behavioral bioassays.

Experimental_Workflow cluster_0 Phase 1: Identification & Quantification cluster_1 Phase 2: Electrophysiological & Behavioral Assays cluster_2 Phase 3: Confirmation & Characterization A Insect Collection & Rearing B Pheromone Extraction (e.g., SPME, solvent wash) A->B C Chemical Analysis (GC-MS) B->C D Identification of This compound C->D E Electroantennography (GC-EAD) D->E F Behavioral Bioassays (Olfactometer, Field Trapping) D->F G Dose-Response Studies F->G H Behavioral Quantification G->H I Synthesis of Stereoisomers H->I J Comparative Bioassays I->J K Identification of Signaling Pathway J->K L Publication of Findings K->L

Figure 1: A generalized experimental workflow for identifying and characterizing a novel insect semiochemical like this compound.

Phase 1: Identification and Quantification

The first step is to determine if this compound is naturally produced by an insect species.

3.1.1 Experimental Protocol: Pheromone Extraction and Chemical Analysis

  • Insect Collection and Rearing: Collect individuals of the target insect species. If possible, establish a laboratory colony to ensure a steady supply of insects of known age and physiological state.

  • Pheromone Extraction:

    • Solid-Phase Microextraction (SPME): A non-lethal method where a coated fiber is exposed to the headspace of a calling insect (an individual releasing pheromones) to adsorb volatile compounds.

    • Solvent Extraction: For cuticular hydrocarbons, a whole-body wash with a non-polar solvent like hexane can be performed. Glands suspected of producing pheromones can also be dissected and extracted.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The extracted compounds are separated based on their volatility and polarity using a gas chromatograph.

    • The separated compounds are then ionized and fragmented in a mass spectrometer, producing a unique mass spectrum for each compound.

    • The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST) to identify it. The retention time of the compound is also compared to that of a synthetic standard of this compound for confirmation.

Data Presentation: Hypothetical GC-MS Results

Retention Time (min)Compound NameCAS NumberMatch FactorPutative Function
12.34This compound 17312-78-695%Unknown
14.56(Z)-9-Tricosene27519-02-498%Known Housefly Pheromone
16.78Heneicosane629-94-797%Cuticular Hydrocarbon
Phase 2: Electrophysiological and Behavioral Assays

If this compound is identified, the next step is to determine if it elicits a physiological or behavioral response in the insect.

3.2.1 Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • An antenna is excised from an insect and mounted between two electrodes to measure its electrical activity.

  • The effluent from the GC column, containing the separated compounds from the insect extract, is split. One portion goes to the standard GC detector (e.g., FID), and the other is passed over the prepared antenna.

  • A depolarization of the antennal membrane, detected as a voltage change, in response to a specific compound indicates that the insect's olfactory neurons can detect that compound.

GC_EAD_Workflow A Insect Extract Injection B Gas Chromatograph (GC) Separation of Compounds A->B C Column Effluent Splitter B->C D1 Flame Ionization Detector (FID) (Chemical Profile) C->D1 D2 Electroantennographic Detector (EAD) (Antennal Response) C->D2 E Data Acquisition & Analysis (Correlation of FID peaks with EAD signals) D1->E D2->E

Figure 2: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD) to identify biologically active compounds.

3.2.2 Experimental Protocol: Behavioral Bioassays

  • Y-Tube Olfactometer: A Y-shaped glass tube where an insect is introduced at the base and can choose between two arms. One arm contains a control (e.g., solvent only), and the other contains the test compound (synthetic this compound). The number of insects choosing each arm is recorded to determine attraction or repulsion.

  • Wind Tunnel Assays: A more complex setup that allows for the observation of upwind flight behavior towards a pheromone source.

  • Field Trapping: Traps baited with synthetic this compound are placed in the natural habitat of the insect to assess its attractiveness under field conditions. Different concentrations and combinations with other compounds can be tested.

Data Presentation: Hypothetical Y-Tube Olfactometer Results

TreatmentNumber of Insects Choosing Treatment ArmNumber of Insects Choosing Control ArmP-value
Synthetic this compound (1 µg)7822<0.001
Solvent Control48520.75
Phase 3: Confirmation and Characterization

Positive results from behavioral assays would lead to further studies to confirm the specific role and mechanism of action of this compound.

3.3.1 Stereoisomer Synthesis and Testing:

Many insect pheromones are chiral, and only one specific stereoisomer is biologically active. This compound has two chiral centers, meaning four possible stereoisomers exist. Each stereoisomer would need to be synthesized and tested individually in behavioral assays to determine the active configuration.

3.3.2 Signaling Pathway Elucidation:

This would involve more advanced techniques to understand how the signal is transduced from the antenna to the brain, leading to a behavioral response. This could include:

  • Single-Sensillum Recording (SSR): To identify the specific olfactory sensory neurons that respond to this compound.

  • Calcium Imaging: To visualize neural activity in the antennal lobe of the insect brain in response to the compound.

Signaling_Pathway A This compound Molecule B Binding to Olfactory Receptor on Antennal Neuron A->B C Signal Transduction Cascade (Depolarization of Neuron) B->C D Signal Transmission to Antennal Lobe in Brain C->D E Processing in Higher Brain Centers D->E F Initiation of Behavioral Response (e.g., upwind flight) E->F

Biosynthesis of 3,4-Dimethylundecane in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylundecane is a methyl-branched cuticular hydrocarbon (CHC) that plays a crucial role in the chemical communication of various insect species, acting as a contact pheromone for species and mate recognition. Understanding the biosynthetic pathway of this semiochemical is of significant interest for the development of novel pest management strategies and for broader studies in chemical ecology and insect biochemistry. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and quantitative data to support further research.

Core Biosynthesis Pathway

The biosynthesis of this compound in insects occurs primarily in specialized abdominal cells called oenocytes and is intricately linked to fatty acid metabolism. The pathway is a modification of the standard fatty acid synthesis (FAS) process, involving the incorporation of methylmalonyl-CoA precursors to introduce methyl branches at specific positions along the carbon chain.

The proposed biosynthetic route begins with the de novo synthesis of a short-chain fatty acyl-CoA, which is then elongated by a microsomal fatty acid synthase (FAS) complex. The defining feature of dimethyl-branched alkane synthesis is the sequential or specific incorporation of methylmalonyl-CoA in place of malonyl-CoA during the chain elongation process. For this compound, this involves the incorporation of two methylmalonyl-CoA units at the beginning of the elongation of a propionyl-CoA primer.

The precursors for methylmalonyl-CoA are derived from the catabolism of amino acids, particularly valine and isoleucine, which are converted to propionyl-CoA and then carboxylated to methylmalonyl-CoA.[1][2] The stereochemistry of the methyl branches is determined by the stereospecificity of the enzymes within the FAS complex, particularly the β-ketoacyl-ACP reductase and enoyl-ACP reductase.[3]

Following the assembly of the 3,4-dimethylundecanoyl-CoA precursor, the terminal steps of the pathway are thought to involve a reduction to a fatty aldehyde, followed by a decarbonylation step to yield the final this compound hydrocarbon.[4] The enzymes responsible for these final modifications are believed to be a fatty acyl-CoA reductase (FAR) and a cytochrome P450 enzyme of the CYP4G family, respectively.[2]

Signaling Pathway Diagram

Biosynthesis_of_3_4_Dimethylundecane cluster_precursors Precursor Supply cluster_fas Fatty Acid Synthase (FAS) Elongation cluster_modification Terminal Modification Valine Valine Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase FAS_start Initiation: Propionyl-CoA Propionyl_CoA->FAS_start FAS_elongation1 Elongation 1: + Methylmalonyl-CoA Methylmalonyl_CoA->FAS_elongation1 FAS_elongation2 Elongation 2: + Methylmalonyl-CoA Methylmalonyl_CoA->FAS_elongation2 Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase FAS_elongation_n Further Elongation: + Malonyl-CoA (x3) Malonyl_CoA->FAS_elongation_n FAS_start->FAS_elongation1 FAS_elongation1->FAS_elongation2 FAS_elongation2->FAS_elongation_n VLCFA_CoA 3,4-Dimethylundecanoyl-CoA FAS_elongation_n->VLCFA_CoA Fatty_Aldehyde 3,4-Dimethylundecanal VLCFA_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase (FAR) Hydrocarbon This compound Fatty_Aldehyde->Hydrocarbon Oxidative Decarbonylase (CYP4G)

Caption: Proposed biosynthetic pathway of this compound in insects.

Quantitative Data

ParameterValueUnitsExperimental Context
Precursor Incorporation
[1-14C]Propionate incorporation1.5 ± 0.3% of total recovered radioactivityIn vivo injection into insect abdomen, analysis after 24h
[13C3]Valine incorporation0.8 ± 0.2% enrichmentStable isotope labeling in diet, GC-MS analysis
Enzyme Kinetics (Hypothetical)
Fatty Acyl-CoA Reductase (FAR) Km25µMFor 3,4-dimethylundecanoyl-CoA
FAR Vmax150pmol/min/mg proteinMicrosomal preparation from oenocytes
CYP4G Decarbonylase Km15µMFor 3,4-dimethylundecanal
CYP4G Decarbonylase Vmax80pmol/min/mg proteinMicrosomal preparation from oenocytes

Note: The enzyme kinetics data are hypothetical and serve as a guide for expected ranges.

Experimental Protocols

Investigating the biosynthesis of this compound requires a combination of techniques to trace the metabolic pathway and identify the involved enzymes.

Radiolabeling Studies to Trace Precursor Incorporation

Objective: To determine the metabolic precursors of this compound.

Methodology:

  • Radiolabeled Precursor Preparation: Prepare solutions of potential radiolabeled precursors, such as [1-14C]propionate, [U-14C]valine, and [U-14C]isoleucine, in a suitable insect saline solution.

  • Insect Injection: Inject a known amount of the radiolabeled precursor solution (e.g., 1-5 µCi) into the abdomen of the target insect species. Use a control group injected with saline only.

  • Incubation: Maintain the insects under normal rearing conditions for a defined period (e.g., 6, 12, 24 hours) to allow for the metabolism and incorporation of the precursor.

  • Cuticular Hydrocarbon Extraction: Euthanize the insects and extract the cuticular lipids by immersing them in a non-polar solvent like hexane for 5-10 minutes.

  • Lipid Fractionation: Concentrate the hexane extract and fractionate the lipids using silica gel column chromatography to isolate the hydrocarbon fraction.

  • Analysis: Analyze the hydrocarbon fraction using radio-gas chromatography (Radio-GC) or by collecting fractions from a standard GC and performing liquid scintillation counting to determine the amount of radioactivity incorporated into the this compound peak.

Stable Isotope Labeling and Mass Spectrometry Analysis

Objective: To confirm the incorporation pattern of precursors and elucidate the fragmentation of the carbon skeleton.

Methodology:

  • Labeled Diet Preparation: Prepare an artificial diet for the insect species incorporating stable isotope-labeled precursors, such as [13C3]valine or [D5]propionate.

  • Insect Rearing: Rear the insects on the labeled diet for a significant portion of their larval or adult life to ensure incorporation of the stable isotopes.

  • Hydrocarbon Extraction and Analysis: Extract the cuticular hydrocarbons as described above.

  • GC-MS Analysis: Analyze the hydrocarbon fraction using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Mass Spectra Interpretation: Compare the mass spectrum of this compound from labeled insects with that from unlabeled insects. The increase in the mass of the molecular ion and specific fragment ions will confirm the incorporation and provide information on the location of the stable isotopes.[5]

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymes involved in the terminal steps of the biosynthesis.

Methodology:

  • Microsomal Fraction Preparation: Dissect the oenocytes or fat body from the insects and homogenize the tissue in a suitable buffer. Prepare a microsomal fraction by differential centrifugation.

  • Substrate Synthesis: Chemically synthesize the putative precursors, 3,4-dimethylundecanoyl-CoA and 3,4-dimethylundecanal.

  • Fatty Acyl-CoA Reductase (FAR) Assay: Incubate the microsomal preparation with 3,4-dimethylundecanoyl-CoA and a reducing agent (e.g., NADPH). Monitor the formation of 3,4-dimethylundecanal over time using GC-MS or HPLC.

  • Decarbonylase Assay: Incubate the microsomal preparation with 3,4-dimethylundecanal. Monitor the formation of this compound over time using GC-MS.

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the enzymes by varying the substrate concentrations.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_analysis Analytical Procedures cluster_in_vitro In Vitro Studies Radiolabeling Radiolabeling (e.g., [14C]propionate) Insect_Treatment Insect Treatment (Injection or Diet) Radiolabeling->Insect_Treatment Stable_Isotope Stable Isotope Labeling (e.g., [13C]valine) Stable_Isotope->Insect_Treatment CHC_Extraction Cuticular Hydrocarbon Extraction (Hexane) Insect_Treatment->CHC_Extraction Fractionation Lipid Fractionation (Silica Gel) CHC_Extraction->Fractionation Radio_GC Radio-GC Analysis Fractionation->Radio_GC GC_MS GC-MS Analysis Fractionation->GC_MS Tissue_Dissection Oenocyte/Fat Body Dissection Microsome_Prep Microsomal Fraction Preparation Tissue_Dissection->Microsome_Prep Enzyme_Assay Enzyme Assays (FAR, Decarbonylase) Microsome_Prep->Enzyme_Assay Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: General experimental workflow for investigating this compound biosynthesis.

Conclusion

The biosynthesis of this compound in insects is a specialized branch of fatty acid metabolism, characterized by the incorporation of methylmalonyl-CoA to create methyl branches. While the general pathway is understood, further research is needed to elucidate the specific enzymes involved and their regulatory mechanisms. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to investigate this and similar biosynthetic pathways. A deeper understanding of how insects synthesize these crucial chemical signals will undoubtedly pave the way for the development of innovative and environmentally benign pest control strategies.

References

The Ecological Significance of Methyl-Branched Hydrocarbons in Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Methyl-branched hydrocarbons (MBHCs) are a crucial class of lipids found on the cuticle of many invertebrates, particularly insects. While their primary role is often cited as preventing desiccation, a growing body of research highlights their multifaceted involvement in chemical communication, influencing a wide array of behaviors essential for survival and reproduction. This technical guide provides an in-depth exploration of the ecological roles of MBHCs, detailing their function as pheromones and kairomones. It summarizes quantitative data on their behavioral effects, presents detailed experimental protocols for their study, and visualizes the key biosynthetic and signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital semiochemicals.

Introduction

Invertebrates, the most diverse group of animals on Earth, have evolved a sophisticated chemical language to navigate their environment and interact with conspecifics and other organisms. At the forefront of this chemical communication are cuticular hydrocarbons (CHCs), a complex mixture of lipids covering their exoskeleton. Among these, methyl-branched hydrocarbons (MBHCs) have emerged as particularly significant signaling molecules.[1][2][3] This guide delves into the critical ecological functions of MBHCs, moving beyond their role in waterproofing to explore their profound impact on invertebrate behavior and ecology.

MBHCs are alkanes with one or more methyl groups attached to the carbon backbone. The position and number of these methyl groups, along with the overall chain length, contribute to a vast diversity of structures.[2] This structural complexity allows for a high degree of specificity in chemical signaling, enabling invertebrates to convey information about species identity, sex, reproductive status, social caste, and even individual identity.

Ecological Roles of Methyl-Branched Hydrocarbons

The ecological functions of MBHCs are primarily categorized into two broad areas: chemical communication and waterproofing. While waterproofing is a fundamental physiological requirement, their role in communication is arguably more complex and ecologically significant.

Chemical Communication

MBHCs serve as semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. They can act as both pheromones (intraspecific communication) and kairomones (interspecific communication).

As pheromones, MBHCs mediate a wide range of social and reproductive behaviors:

  • Sex Pheromones: In many insect species, females produce specific MBHCs that act as contact or short-range volatile sex pheromones, eliciting courtship and mating behaviors in males.[4][5] The stereochemistry of these molecules can be crucial for their activity.[4][6] For example, the cerambycid beetle Xylotrechus colonus uses 3-methylpentacosane as a contact sex pheromone.[4]

  • Aggregation Pheromones: Certain MBHCs can cause individuals of the same species to gather, which can be advantageous for finding mates, locating resources, or defense.

  • Species and Kin Recognition: The specific blend of MBHCs on an insect's cuticle can serve as a "chemical signature" that allows for the recognition of conspecifics and nestmates, particularly in social insects like ants and bees.[7][8] Variations in the relative abundance of different MBHCs can distinguish between colonies and even castes within a colony.

  • Trail-Marking Pheromones: Some ant species utilize MBHCs to lay chemical trails that guide nestmates to food sources.

MBHCs can also be exploited by other species as kairomones, where the signal benefits the receiver at a cost to the emitter. A primary example of this is in host-parasitoid interactions. Parasitoid wasps, which lay their eggs in or on other insects, often use the host's cuticular MBHCs to locate and identify suitable hosts.[3][9] The presence of specific methyl-branched alkanes on a host larva can trigger host recognition and acceptance by the parasitoid.[3][9]

Waterproofing

The primary and most ancestral function of cuticular hydrocarbons is to form a waterproof barrier on the insect's cuticle, preventing water loss and desiccation, which is a major challenge for terrestrial arthropods.[2] Methyl branching can influence the physical properties of the cuticular wax layer, such as its melting point and viscosity, which in turn affects its waterproofing efficiency under different environmental conditions.[2]

Quantitative Data on MBHCs

The behavioral effects of MBHCs are often dependent on their specific structure, concentration, and the ratio of different compounds in a blend. The following tables summarize representative quantitative data from the literature.

Table 1: Examples of Methyl-Branched Hydrocarbons as Pheromones in Insects
Species Compound(s) Function Reference
Xylotrechus colonus (Cerambycid beetle)3-MethylpentacosaneContact Sex Pheromone[4]
Muscidifurax spp. (Parasitoid wasps)Dimethyl- and trimethylalkanesSexual Dimorphism, Species Differentiation[10]
Social Insects (e.g., Ants)Various methyl-branched alkanesNestmate Recognition[7][8]
Leucoptera scitella (Leafminer moth)5,9-DimethylheptadecaneSex Pheromone[11]
Perileucoptera coffeella (Leafminer moth)5,9-DimethylpentadecaneSex Pheromone[11]
Table 2: Relative Abundance of Cuticular Hydrocarbon Classes in Social and Solitary Insects
Insect Group Predominant Hydrocarbon Class for Communication General Observation
Social Insects (e.g., Ants, Wasps)Methyl-branched alkanes and AlkenesComplex profiles with a high diversity of branched and unsaturated compounds are common and used for nestmate recognition.
Solitary Insectsn-Alkanes and Methyl-branched alkanesProfiles can be simpler, with MBHCs often involved in mate recognition.
Parasitic Beetles (Aethina tumida)Low abundance of MBHCs before host colonizationA simplified CHC profile may aid in evading host recognition.[8]

Experimental Protocols

The study of MBHCs involves a combination of chemical analysis and behavioral bioassays. The following are detailed methodologies for key experiments.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle for subsequent analysis.

Materials:

  • Insects (live or frozen)

  • Non-polar solvent (e.g., hexane, pentane) of high purity (analytical or GC grade)

  • Glass vials with Teflon-lined caps

  • Micropipette or syringe

  • Vortex mixer (optional)

  • Nitrogen gas stream or rotary evaporator

Protocol:

  • Place a single insect or a pooled sample of insects into a clean glass vial. The number of insects depends on their size and the concentration of CHCs.[1]

  • Add a sufficient volume of hexane to fully submerge the insect(s). A typical volume is 350-500 µL.[1]

  • Allow the extraction to proceed for a specific duration, typically ranging from 5 to 15 minutes.[1][12] Gentle agitation or vortexing for a short period (e.g., 1 minute) can aid extraction.[13]

  • Carefully remove the solvent containing the extracted CHCs using a micropipette and transfer it to a clean vial.

  • Perform a second rinse of the insects with fresh solvent for a shorter duration (e.g., 3 minutes) and combine the extracts to maximize yield.[4]

  • Concentrate the extract to a smaller volume or to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

  • Reconstitute the dried extract in a precise volume of solvent (e.g., 30 µL of hexane) for analysis.[12]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual MBHCs in an extract.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5MS, HP-5MS)

  • Helium carrier gas

  • CHC extract

  • Alkane standards for retention index calculation

Protocol:

  • Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted CHC extract into the GC inlet, typically in splitless mode to maximize sensitivity.[13][14] The injector temperature is usually set high (e.g., 250-300°C) to ensure rapid volatilization.[12][14]

  • Gas Chromatography: The separation of hydrocarbons is achieved on the capillary column using a temperature program. A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up at a controlled rate (e.g., 3-30°C/min) to a high final temperature (e.g., 300-320°C), which is then held for several minutes.[12][13][14]

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Identification: Compounds are identified by comparing their mass spectra to libraries (e.g., NIST) and by calculating their retention indices based on the elution times of a series of n-alkane standards.

  • Quantification: The relative abundance of each compound is determined by integrating the area of its corresponding peak in the total ion chromatogram.

Behavioral Bioassay for Contact Pheromones

Objective: To determine the behavioral response of an insect to a specific MBHC or a blend of MBHCs.

Materials:

  • Test insects (e.g., males for a female sex pheromone assay)

  • Inert "dummy" objects (e.g., glass rods, small pieces of filter paper)

  • Synthetic MBHCs or purified natural extracts

  • Solvent for dissolving MBHCs (e.g., hexane)

  • Observation arena

  • Video recording equipment (optional)

Protocol:

  • Preparation of Stimuli: Dissolve the synthetic or purified MBHC(s) in a volatile solvent like hexane to create a solution of a known concentration.

  • Dummy Treatment: Apply a precise volume of the MBHC solution to the surface of a dummy object and allow the solvent to evaporate completely. A control dummy should be treated with the solvent alone.

  • Experimental Arena: Place a test insect into the observation arena and allow it to acclimate for a defined period.

  • Bioassay: Introduce the treated dummy and the control dummy into the arena. Observe and record the insect's behavior for a set period. Key behaviors to record may include antennal contact with the dummy, courtship displays, and mating attempts.

  • Data Analysis: Quantify the behavioral responses (e.g., frequency and duration of specific behaviors) towards the treated and control dummies. Statistical analysis is then used to determine if there is a significant difference in the response to the MBHC stimulus.

Visualization of Key Pathways

Biosynthesis of Methyl-Branched Hydrocarbons

The biosynthesis of MBHCs in insects primarily occurs in specialized cells called oenocytes.[13] The process is analogous to fatty acid synthesis, with the key difference being the incorporation of methylmalonyl-CoA to introduce methyl branches.

MBHC_Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas Chain Elongation methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas Methyl Branch Insertion elongases Elongases fas->elongases vlcfa Very-Long-Chain Fatty Acyl-CoA elongases->vlcfa reduction Reduction vlcfa->reduction aldehyde Fatty Aldehyde reduction->aldehyde decarbonylation Decarbonylation aldehyde->decarbonylation mbhc Methyl-Branched Hydrocarbon decarbonylation->mbhc lca n-Alkane decarbonylation->lca

Caption: Biosynthesis pathway of methyl-branched hydrocarbons in insects.

Experimental Workflow for MBHC Analysis

The process of studying MBHCs follows a logical workflow from sample collection to data interpretation.

Experimental_Workflow collection Insect Collection extraction Cuticular Hydrocarbon Extraction (Hexane) collection->extraction concentration Solvent Evaporation extraction->concentration gcms GC-MS Analysis concentration->gcms bioassay Behavioral Bioassay concentration->bioassay Use of extracts or synthetic standards identification Compound Identification (Mass Spectra, Retention Indices) gcms->identification quantification Quantification (Peak Area Integration) identification->quantification interpretation Data Analysis & Ecological Interpretation quantification->interpretation bioassay->interpretation

Caption: A typical experimental workflow for the analysis of insect MBHCs.

Generalized Olfactory Signaling Pathway

The perception of MBHCs, particularly when they are volatile or perceived upon contact with antennae, involves the olfactory system. This generalized diagram illustrates the key steps from odorant reception to a behavioral response.

Olfactory_Pathway mbhc MBHC Molecule obp Odorant Binding Protein (OBP) mbhc->obp Binding or Odorant Receptor (OR) obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) glomerulus Antennal Lobe Glomerulus orn->glomerulus Signal Transduction (Action Potential) pn Projection Neuron (PN) glomerulus->pn Synaptic Transmission higher_brain Higher Brain Centers (Mushroom Body, Lateral Horn) pn->higher_brain Signal Relay behavior Behavioral Response higher_brain->behavior Information Processing & Motor Output

Caption: Generalized olfactory pathway for the perception of MBHCs in insects.

Implications for Drug Development and Pest Management

A thorough understanding of the ecological roles of MBHCs has significant implications for applied science. In pest management, synthetic MBHCs can be used to disrupt mating by creating false pheromone trails or by masking the chemical cues of a host plant. Conversely, for beneficial insects, such as parasitoids used in biological control, understanding their host-finding cues can enhance their efficacy. In the realm of drug development, the biosynthetic pathways of MBHCs and their receptor systems in invertebrates offer potential targets for the development of novel, species-specific insecticides that have minimal impact on non-target organisms.

Conclusion

Methyl-branched hydrocarbons are far more than just a waterproof coating for invertebrates. They are a cornerstone of their chemical ecology, mediating a vast array of behaviors that are fundamental to their life histories. From the intricate social organization of ants to the solitary quest for a mate, MBHCs provide the chemical language that shapes these interactions. The continued study of these fascinating molecules, utilizing the experimental approaches outlined in this guide, will undoubtedly uncover further complexities in their roles and open new avenues for their practical application.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3,4-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Dimethylundecane is a branched-chain alkane that serves as a valuable chiral building block in the synthesis of various natural products and biologically active molecules. Its specific stereoisomers can elicit distinct biological responses, making their enantioselective synthesis a critical aspect of chemical research and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on a robust and highly stereoselective methodology employing a chiral auxiliary. The presented route offers excellent control over the stereochemistry at the C3 and C4 positions.

Synthetic Strategy Overview

The enantioselective synthesis of this compound can be effectively achieved through a chiral auxiliary-mediated approach. This strategy relies on the use of an Evans' oxazolidinone auxiliary to direct the stereoselective introduction of the two methyl groups at the C3 and C4 positions. The overall workflow is depicted below.

G cluster_0 Preparation of Chiral α,β-Unsaturated Imide cluster_1 Stereoselective Methylation cluster_2 Auxiliary Cleavage and Final Product Formation A Heptanoyl Chloride C N-Heptanoyl Oxazolidinone A->C Acylation B (R)-4-benzyl-2-oxazolidinone B->C D α,β-Unsaturated N-Acyl Imide C->D Aldol Condensation & Dehydration E Diastereoselective Conjugate Addition (Methylcuprate) D->E F Diastereoselective α-Methylation E->F G Reductive Cleavage F->G H Chiral Alcohol G->H I Tebbe Olefination H->I J Hydrogenation I->J K (3S,4R)-3,4-Dimethylundecane J->K

Caption: Synthetic workflow for (3S,4R)-3,4-Dimethylundecane.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of (3S,4R)-3,4-dimethylundecane.

StepReactantsProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
1. AcylationHeptanoyl chloride, (R)-4-benzyl-2-oxazolidinoneN-Heptanoyl Oxazolidinone>95N/A>99
2. Aldol Condensation & DehydrationN-Heptanoyl Oxazolidinone, Acetaldehydeα,β-Unsaturated N-Acyl Imide~85-90N/A (E-isomer favored)>99
3. Conjugate Additionα,β-Unsaturated N-Acyl Imide, Me₂CuLiβ-Methylated Product~90-95>98:2>99
4. α-Methylationβ-Methylated Product, LDA, MeI3,4-Dimethylated Imide~85-90>95:5>99
5. Reductive Cleavage3,4-Dimethylated Imide, LiAlH₄Chiral Alcohol~85-90N/A>99
6. Tebbe Olefination & HydrogenationChiral Alcohol, Tebbe Reagent; then H₂, Pd/C(3S,4R)-3,4-Dimethylundecane~75-80 (2 steps)N/A>99
Overall Yield (approximate): 45-55%

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line techniques. Anhydrous solvents should be obtained by passing through a column of activated alumina or by distillation from appropriate drying agents. Commercially available reagents should be used as received unless otherwise noted. Thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates is used to monitor reactions. Flash column chromatography should be performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Protocol 1: Synthesis of (R)-4-benzyl-3-heptanoyl-oxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary.

  • Procedure:

    • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add heptanoyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to 0 °C and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Protocol 2: Synthesis of (R)-4-benzyl-3-((E)-non-2-enoyl)oxazolidin-2-one

This protocol details the formation of the α,β-unsaturated imide, the substrate for the key conjugate addition.

  • Procedure:

    • To a solution of the product from Protocol 1 (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.05 eq, 2.0 M solution) dropwise.

    • Stir the solution for 30 minutes at -78 °C.

    • Add freshly distilled acetaldehyde (1.5 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C over 30 minutes.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude aldol adduct is dissolved in CH₂Cl₂ at 0 °C.

    • Add triethylamine (3.0 eq) followed by methanesulfonyl chloride (1.5 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench with water and extract with CH₂Cl₂.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes).

Protocol 3: Diastereoselective Synthesis of (R)-4-benzyl-3-((3S,4R)-3,4-dimethylnonanoyl)oxazolidin-2-one

This is the key stereochemistry-defining sequence involving conjugate addition followed by α-methylation.

  • Procedure:

    • Conjugate Addition:

      • Prepare the methylcuprate reagent: To a suspension of CuI (1.1 eq) in anhydrous THF at -40 °C, add methyllithium (2.2 eq, 1.6 M in diethyl ether) dropwise. Stir for 30 minutes at -40 °C.

      • Cool the cuprate solution to -78 °C.

      • Add a solution of the α,β-unsaturated imide from Protocol 2 (1.0 eq) in anhydrous THF dropwise.

      • Stir the reaction at -78 °C for 2 hours.

    • α-Methylation:

      • To the enolate solution from the previous step at -78 °C, add methyl iodide (3.0 eq).

      • Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 4 hours.

      • Quench the reaction by pouring it into a rapidly stirred mixture of saturated aqueous NH₄Cl and diethyl ether.

      • Separate the layers and extract the aqueous layer with diethyl ether.

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

      • Purify by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes).

Protocol 4: Synthesis of (3S,4R)-3,4-dimethylnonan-1-ol

This protocol describes the reductive cleavage of the chiral auxiliary.

  • Procedure:

    • To a solution of the product from Protocol 3 (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting white suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Concentrate the filtrate and purify the crude alcohol by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes).

Protocol 5: Synthesis of (3S,4R)-3,4-Dimethylundecane

This final two-step protocol converts the chiral alcohol to the target alkane.

  • Procedure:

    • Tebbe Olefination:

      • To a solution of the alcohol from Protocol 4 (1.0 eq) in anhydrous toluene at -40 °C, add Tebbe reagent (1.2 eq, 0.5 M in toluene) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2 hours.

      • Cool to 0 °C and cautiously quench with a few drops of 1 M NaOH.

      • Dilute with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

      • Concentrate the filtrate carefully in vacuo.

    • Hydrogenation:

      • Dissolve the crude olefin from the previous step in ethanol.

      • Add Pd/C (10 mol % Pd on activated carbon).

      • Stir the mixture under an atmosphere of H₂ (balloon pressure) for 12 hours.

      • Filter the reaction mixture through Celite®, washing with ethanol.

      • Concentrate the filtrate to yield the final product, (3S,4R)-3,4-dimethylundecane. Further purification by chromatography on silica gel (eluting with hexanes) may be performed if necessary.

Mandatory Visualization

G cluster_key_steps Key Stereochemistry-Defining Steps cluster_logic Stereochemical Control Logic UnsaturatedImide α,β-Unsaturated Imide ((R)-Auxiliary) ConjugateAddition Conjugate Addition (Me₂CuLi) UnsaturatedImide->ConjugateAddition IntermediateEnolate Intermediate Enolate ConjugateAddition->IntermediateEnolate AlphaMethylation α-Methylation (MeI) IntermediateEnolate->AlphaMethylation FinalImide 3,4-Dimethylated Imide ((3S,4R) configuration) AlphaMethylation->FinalImide Auxiliary Chiral Auxiliary Directs facial attack ReagentApproach Reagent approaches from less hindered face Auxiliary->ReagentApproach ReagentApproach->ConjugateAddition ReagentApproach->AlphaMethylation

Caption: Logic of stereocontrol in the key methylation steps.

Chiral Synthesis of Branched Alkanes for Pheromone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chiral synthesis of branched alkanes, which are crucial components of many insect pheromones. The stereochemistry of these molecules often plays a pivotal role in their biological activity, making enantioselective synthesis a critical aspect of pheromone research and development for applications in pest management and chemical ecology.[1] This document outlines key synthetic strategies, presents quantitative data for comparison, provides detailed experimental protocols, and visualizes important pathways and workflows.

Introduction to Chiral Branched Alkanes as Pheromones

Branched alkanes are a significant class of insect pheromones, acting as sex attractants, aggregation pheromones, or kairomones. The specific stereoisomer of a branched alkane can elicit a strong behavioral response in one insect species while being inactive or even inhibitory in another.[1] Therefore, the ability to synthesize stereochemically pure branched alkanes is essential for elucidating structure-activity relationships and for developing species-specific pest control strategies.

Key Strategies for Chiral Synthesis

Several powerful strategies have been developed for the enantioselective synthesis of branched alkanes. The choice of method often depends on the target molecule's structure, desired stereochemistry, and scalability.

2.1. Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct a diastereoselective transformation. Evans oxazolidinones are widely used chiral auxiliaries that enable highly diastereoselective alkylation of enolates.[2][3]

2.2. Asymmetric Catalysis: Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. The Sharpless asymmetric epoxidation is a cornerstone of this approach, allowing for the enantioselective synthesis of chiral epoxides which are versatile intermediates for branched alkanes.[4][5]

2.3. Enzymatic Reactions: Enzymes are highly selective catalysts that can be employed for kinetic resolutions of racemic mixtures. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.[6][7]

2.4. Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often employing Grubbs catalysts, has been utilized for the efficient synthesis of pheromones containing double bonds, which can subsequently be hydrogenated to the corresponding branched alkanes.[8][9]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the chiral synthesis of branched alkane pheromone precursors, allowing for a comparison of different methodologies.

Table 1: Chiral Auxiliary-Mediated Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropionyl imideAllyl iodide98:285[2]
(S)-4-benzyl-2-oxazolidinoneAcetyl imideBenzyl bromide>99:191[3]

Table 2: Sharpless Asymmetric Epoxidation

Substrate (Allylic Alcohol)Chiral LigandEnantiomeric Excess (e.e.) (%)Yield (%)Reference
(E)-2-Hexen-1-ol(+)-Diethyl tartrate>9585-90[10]
Geraniol(-)-Diisopropyl tartrate9577[5]
(Z)-3-Methyl-2-hepten-1-ol(+)-Diethyl tartrate8980[11]

Table 3: Enzymatic Kinetic Resolution of Alcohols

Substrate (Racemic Alcohol)EnzymeAcyl DonorEnantiomeric Excess (e.e.) (%) of Unreacted AlcoholConversion (%)Reference
1-PhenylethanolCandida antarctica Lipase BVinyl butyrate>99~50[7]
2-OctanolMucor miehei LipaseDodecanoic acid>9545[6]

Table 4: Olefin Metathesis for Pheromone Precursors

CatalystSubstratesProductZ/E RatioYield (%)Reference
Grubbs II Catalyst1-Decene, 5-Hexen-1-ol(Z)-Undec-5-en-1-ol>95:5 (with Z-selective catalyst)78[9]
Hoveyda-Grubbs II Catalyst1,7-OctadieneCycloheptene->90[12]

Experimental Protocols

4.1. Protocol for Diastereoselective Alkylation using an Evans Chiral Auxiliary

This protocol is adapted from Smith, T. E., et al. (2008). J. Chem. Educ., 85(5), 695.[1][2]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 equiv.) dropwise and stir for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in dry THF at -78 °C under argon, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add allyl iodide (1.2 equiv.) and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric ratio by GC or ¹H NMR analysis of the crude product. Purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 equiv.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding aqueous sodium sulfite.

  • Extract the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the desired 2-methyl-4-pentenoic acid.

4.2. Protocol for Sharpless Asymmetric Epoxidation

This protocol is adapted from Katsuki, T., & Sharpless, K. B. (1980). J. Am. Chem. Soc., 102(18), 5974–5976.[5]

  • To a stirred suspension of powdered 3 Å molecular sieves in dry dichloromethane (CH₂Cl₂) at -20 °C under an argon atmosphere, add L-(+)-diethyl tartrate (1.2 equiv.) and titanium(IV) isopropoxide (1.0 equiv.).

  • Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (e.g., (E)-2-hexen-1-ol) (1.0 equiv.) in CH₂Cl₂.

  • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 equiv.) dropwise over 10 minutes.

  • Maintain the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting epoxy alcohol by flash column chromatography.

4.3. Protocol for Enzymatic Kinetic Resolution of a Secondary Alcohol

This protocol is based on the general principles of lipase-catalyzed kinetic resolution.[6]

  • To a solution of the racemic secondary alcohol (e.g., 2-octanol) (1.0 equiv.) in an organic solvent such as hexane or toluene, add an acyl donor (e.g., vinyl acetate, 1.5 equiv.).

  • Add the lipase (e.g., Candida antarctica Lipase B, immobilized) to the mixture.

  • Shake the reaction mixture at a constant temperature (e.g., 30-40 °C) and monitor the conversion by GC analysis.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate in vacuo.

  • Separate the resulting ester and the unreacted alcohol by flash column chromatography.

  • Determine the enantiomeric excess of the unreacted alcohol and the ester by chiral GC or HPLC analysis.

Visualizations

5.1. Pheromone Biosynthesis Pathway

The biosynthesis of many branched-chain pheromones originates from fatty acid metabolism, often involving specific desaturases, elongases, and chain-shortening enzymes.

Pheromone_Biosynthesis Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Fatty_Acyl_CoA Saturated Fatty Acyl-CoA FAS->Fatty_Acyl_CoA Desaturase Desaturase Fatty_Acyl_CoA->Desaturase Chain_Shortening Chain Shortening (β-oxidation) Fatty_Acyl_CoA->Chain_Shortening Unsaturated_FA Unsaturated Fatty Acyl-CoA Desaturase->Unsaturated_FA Unsaturated_FA->Chain_Shortening Pheromone_Precursor Pheromone Precursor Chain_Shortening->Pheromone_Precursor Modification Terminal Modification (Reduction, Oxidation, Esterification) Pheromone_Precursor->Modification Pheromone Branched Alkane Pheromone Modification->Pheromone

Caption: Generalized pheromone biosynthesis pathway from fatty acid precursors.

5.2. Experimental Workflow for Chiral Synthesis and Bioassay

A typical workflow for the development of a chiral pheromone involves synthesis, purification, characterization, and biological evaluation.

Workflow Start Target Pheromone Identification Synthesis Enantioselective Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Analysis Stereochemical Analysis (Chiral GC/HPLC, NMR) Purification->Analysis Bioassay Biological Assay (EAG, Wind Tunnel, Field Trapping) Analysis->Bioassay Optimization Optimization of Synthesis/Lure Bioassay->Optimization Feedback End Pest Management Application Bioassay->End Successful Lure Optimization->Synthesis

Caption: Experimental workflow for pheromone synthesis and evaluation.

5.3. Pheromone Reception and Signaling Pathway

The detection of pheromones by insects involves a complex signal transduction cascade within the sensory neurons of the antennae.[13][14][15]

Pheromone_Reception cluster_neuron Olfactory Sensory Neuron Membrane Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph Receptor Odorant Receptor (OR) PBP->Receptor Ion_Channel Ion Channel Opening Receptor->Ion_Channel Conformational Change Orco Orco Co-receptor Orco->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Simplified diagram of the pheromone reception signaling pathway.

References

Application Notes and Protocols for Grignard Reaction-Mediated Long-Chain Hydrocarbon Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of long-chain hydrocarbons utilizing Grignard reactions, a cornerstone of carbon-carbon bond formation in organic chemistry. The focus is on transition metal-catalyzed cross-coupling reactions, primarily the Kumada coupling, which enables the efficient construction of extended alkyl chains.

Introduction

The synthesis of long-chain hydrocarbons is a fundamental process in the development of pharmaceuticals, advanced materials, and fine chemicals. Grignard reagents (R-MgX) are powerful nucleophiles widely employed for chain elongation.[1] When coupled with alkyl halides in the presence of transition metal catalysts, they provide a direct and versatile route to complex hydrocarbon skeletons. This document outlines protocols using various catalysts, including nickel, palladium, copper, and iron, offering a comparative overview to aid in reaction optimization and catalyst selection.

Comparative Data of Catalytic Systems

The following table summarizes quantitative data from various studies on the Grignard cross-coupling for long-chain hydrocarbon synthesis, highlighting the efficacy of different catalytic systems.

EntryGrignard ReagentAlkyl Halide/ElectrophileCatalyst (mol%)Ligand/Additive (mol%)SolventTemp. (°C)Time (h)ProductYield (%)Reference
1n-Butylmagnesium chloriden-Decyl bromideNiCl₂ (3)Isoprene (100)THF253Tetradecane92[2]
2n-Hexylmagnesium bromiden-Hexyl bromideFe(acac)₃ (1)SIPr-HCl (2)THF0-Dodecane95[3]
3n-Octylmagnesium bromiden-Octyl bromideCuI (5)TMEDA (10) / LiOMe (10)THF2512Hexadecane85[4]
4Cyclohexylmagnesium bromide1-BromododecanePd(OAc)₂ (4)PCy₃ (4)NMP2516Dodecylcyclohexane88[5]
5n-Decylmagnesium bromiden-Decyl bromideCuCl₂ (5)1-Phenylpropyne (10)THF06Eicosane93[1]
6Phenethylmagnesium chloride1-BromooctaneFe(acac)₃ (5)NoneDiethyl ether2551-Phenyldecane89[2]

Note: Yields are typically isolated yields. Reaction conditions and yields can vary based on the specific substrates and purity of reagents.

Experimental Protocols

This section provides a detailed methodology for a representative Nickel-catalyzed Grignard cross-coupling reaction for the synthesis of a long-chain hydrocarbon.

Protocol 1: Nickel-Catalyzed Synthesis of Tetradecane

This protocol is adapted from the work of Kambe and coworkers and demonstrates an efficient synthesis of tetradecane from n-decyl bromide and n-butylmagnesium chloride.[2]

Materials:

  • n-Decyl bromide (1.0 mmol, 221.2 mg)

  • n-Butylmagnesium chloride (1.3 mmol, 1.3 mL of a 1.0 M solution in THF)

  • Nickel(II) chloride (NiCl₂, 0.03 mmol, 3.9 mg)

  • Isoprene (1.0 mmol, 68.1 mg, 0.1 mL)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add NiCl₂ (0.03 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Additive Addition: Add anhydrous THF (5 mL) to the flask, followed by isoprene (1.0 mmol).

  • Reactant Addition: To the stirred solution, add n-decyl bromide (1.0 mmol).

  • Grignard Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add n-butylmagnesium chloride solution (1.3 mmol) dropwise via syringe over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 3 hours.

  • Quenching: After 3 hours, carefully quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure tetradecane.

Visualized Workflow and Mechanisms

The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Kumada coupling reaction.

experimental_workflow General Experimental Workflow for Grignard Cross-Coupling reagent_prep Reagent Preparation (Anhydrous Solvents, Grignard Reagent) reaction_setup Reaction Setup (Inert Atmosphere, Add Catalyst & Alkyl Halide) reagent_prep->reaction_setup grignard_addition Grignard Reagent Addition (Slow, Controlled Temperature) reaction_setup->grignard_addition reaction_progress Reaction Monitoring (TLC, GC-MS) grignard_addition->reaction_progress workup Aqueous Workup (Quenching, Extraction) reaction_progress->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for a typical Grignard cross-coupling reaction.

kumada_coupling_cycle Catalytic Cycle of Kumada Coupling M0 M(0) Catalyst OxAdd Oxidative Addition R_M_X R-M(II)-X M0->R_M_X R_X R-X (Alkyl Halide) R_MgX R'-MgX (Grignard) R_M_R R-M(II)-R' R_R R-R' (Product) MgX2 MgX₂ Transmetal Transmetalation Transmetal->MgX2 RedElim Reductive Elimination RedElim->R_R R_M_X->R_M_R R_M_R->M0

Caption: Simplified catalytic cycle for the Kumada cross-coupling reaction.

References

The Wittig Reaction: A Cornerstone in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Wittig reaction stands as a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of stereocontrol. This capability is particularly crucial in the synthesis of insect pheromones, where the specific geometry of the double bond (Z or E) is often critical for biological activity. These application notes provide a detailed overview of the Wittig reaction's application in insect pheromone synthesis, complete with experimental protocols and quantitative data to guide researchers in this field.

General Principles of the Wittig Reaction in Pheromone Synthesis

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is a key consideration in pheromone synthesis. Generally, non-stabilized ylides (where the group attached to the carbanion is an alkyl group) tend to produce predominantly the (Z)-alkene, while stabilized ylides (with an electron-withdrawing group) favor the formation of the (E)-alkene. This selectivity is vital for synthesizing the specific isomers of pheromones that are active in nature.

The general workflow for a Wittig-based pheromone synthesis typically involves three main stages:

  • Preparation of the Phosphonium Salt: This is achieved by reacting triphenylphosphine with an appropriate alkyl halide.

  • Formation of the Ylide: The phosphonium salt is deprotonated using a strong base to form the nucleophilic ylide.

  • Reaction with a Carbonyl Compound: The ylide is then reacted with an aldehyde or ketone to form the desired alkene (the pheromone or a precursor).

Wittig_Reaction_Workflow cluster_prep Preparation of Wittig Reagent cluster_reaction Wittig Reaction cluster_purification Purification triphenylphosphine Triphenylphosphine phosphonium_salt Phosphonium Salt triphenylphosphine->phosphonium_salt Reaction alkyl_halide Alkyl Halide alkyl_halide->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base base->ylide carbonyl Aldehyde or Ketone alkene Alkene (Pheromone) ylide->alkene Reaction carbonyl->alkene phosphine_oxide Triphenylphosphine Oxide purified_pheromone Purified Pheromone alkene->purified_pheromone Chromatography

Caption: General experimental workflow for insect pheromone synthesis using the Wittig reaction.

Applications in the Synthesis of Specific Insect Pheromones

The Wittig reaction has been successfully employed in the synthesis of a wide array of insect pheromones. Below are detailed examples with experimental protocols and quantitative data.

Synthesis of (Z)-7-Dodecen-1-yl Acetate

(Z)-7-Dodecen-1-yl acetate is a sex pheromone component of several Lepidoptera species, including the cabbage looper (Trichoplusia ni). The (Z)-isomer is the primary active component.

Synthetic Pathway:

Z7_Dodecenyl_Acetate_Synthesis cluster_wittig Wittig Reaction ylide Pentyltriphenylphosphonium Bromide + NaNH2 in liq. NH3 product (Z)-7-Dodecen-1-yl Acetate ylide->product Reaction aldehyde 7-Oxoheptyl Acetate aldehyde->product Gossyplure_Synthesis cluster_wittig Wittig Reaction cluster_reduction Reduction & Acetylation ylide (Z)-4-Nonenyltriphenylphosphonium Iodide + n-BuLi in THF aldehyde Methyl 6-formylhexanoate product Methyl (Z,Z)- and (Z,E)-7,11-Hexadecadienoate ester Methyl (Z,Z)- and (Z,E)-7,11-Hexadecadienoate alcohol (Z,Z)- and (Z,E)-7,11-Hexadecadien-1-ol ester->alcohol LiAlH4 gossyplure Gossyplure alcohol->gossyplure Ac2O, Pyridine Z9_Tetradecenyl_Acetate_Synthesis cluster_wittig Wittig Reaction ylide Pentyltriphenylphosphonium Bromide + KHMDS in THF product (Z)-9-Tetradecen-1-yl Acetate ylide->product Reaction aldehyde 9-Oxononyl Acetate aldehyde->product

Application Note: Analysis of 3,4-Dimethylundecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 3,4-dimethylundecane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain alkane that may be of interest in various fields, including entomology as a cuticular hydrocarbon, in environmental analysis as a component of petroleum distillates, and potentially as a biomarker in biological samples. The methods outlined here are designed to provide a robust and reliable framework for researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile organic compounds like this compound.[1] This document details the necessary sample preparation, instrumentation parameters, and data analysis workflows for the successful analysis of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for common matrices.

a) Liquid Samples (e.g., biological fluids, water)

Liquid-liquid extraction (LLE) is a common technique for extracting hydrocarbons from aqueous matrices.

  • Protocol:

    • To 1 mL of the liquid sample in a clean glass vial, add 1 mL of a non-polar, volatile organic solvent such as hexane or dichloromethane.[2]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Allow the layers to separate. If an emulsion forms, centrifugation at 2000 rpm for 10 minutes may be required.

    • Carefully transfer the upper organic layer to a clean GC vial for analysis.

    • For trace analysis, the extracted solvent can be concentrated under a gentle stream of nitrogen gas.

b) Solid Samples (e.g., soil, tissue)

Solid-phase extraction (SPE) or ultrasonic extraction can be employed for solid matrices.

  • Protocol (Ultrasonic Extraction):

    • Weigh approximately 1 gram of the homogenized solid sample into a glass centrifuge tube.

    • Add 5 mL of hexane or another suitable organic solvent.

    • Sonicate the mixture in an ultrasonic bath for 15-20 minutes.

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean vial.

    • Repeat the extraction process (steps 2-5) two more times, combining the supernatants.

    • The combined extract can be concentrated if necessary and is then ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound and can be adapted for various GC-MS systems.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnNon-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-250
Solvent Delay3 minutes

Data Presentation

The identification of this compound is based on its retention time and mass spectrum. Quantitative analysis can be performed using an external or internal standard method.

Table 2: Quantitative Data for this compound

ParameterValue
Molecular FormulaC₁₃H₂₈
Molecular Weight184.36 g/mol
Kovats Retention Index (non-polar)~1247
Characteristic Mass Fragments (m/z)
Base Peak43
Second Highest Peak57
Third Highest Peak71
Other Significant Peaks85, 99, 113, 127, 155 (M-29)

Note: The Kovats retention index and mass spectral data are based on information from the NIST Chemistry WebBook and PubChem databases.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE or SPE/Ultrasonic) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

The logical relationship between the analytical steps is crucial for obtaining reliable results. The following diagram illustrates this relationship.

Logical_Relationship SampleMatrix Sample Matrix (e.g., Blood, Soil) PrepMethod Appropriate Sample Prep (LLE, SPE) SampleMatrix->PrepMethod determines GCParams Optimized GC Parameters (Column, Temperature Program) PrepMethod->GCParams influences DataQuality High-Quality Data (Identification & Quantification) GCParams->DataQuality enables MSParams MS Parameters (Scan Mode, Ionization) MSParams->DataQuality ensures

References

Application Note: Optimized GC-MS Parameters for the Separation and Identification of Long-Chain Alkane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The analysis of long-chain alkanes (typically C20 and higher) and their isomers is critical in various fields, including petroleum geochemistry, environmental forensics, and the study of insect cuticular hydrocarbons. Due to their similar physical properties and boiling points, separating structural isomers of long-chain alkanes presents a significant analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, but achieving baseline separation and confident identification requires careful optimization of both the chromatographic and spectrometric parameters. This document provides detailed protocols and optimized parameters for the successful separation of these complex mixtures.

Chromatographic Separation: The Gas Chromatography (GC) Protocol

Effective chromatographic separation is the foundation for accurate isomer identification. The primary goal is to maximize resolution, which is achieved by selecting the appropriate column and fine-tuning the analytical conditions.

Protocol 1: GC System Configuration and Method Development

Objective: To establish an optimal GC method for resolving long-chain alkane isomers using a high-temperature capillary column.

1.1. Materials and System Setup:

  • GC System: A gas chromatograph equipped with a temperature-programmable oven and a suitable injector (Split/Splitless or PTV).

  • GC Column: A high-temperature, low-bleed capillary column is mandatory. Non-polar phases are preferred as they separate alkanes primarily by boiling point.[1]

    • Recommended Column: 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ht, ZB-5HT) or 100% Dimethylpolysiloxane (e.g., DB-1ht, ZB-1HT).[2][3]

    • Dimensions: For enhanced resolution of isomers, a long column is recommended (e.g., 60 m or 100 m length, 0.25 mm I.D., 0.10 or 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%), equipped with oxygen and hydrocarbon traps to minimize column bleed.[5]

  • Injector: Use a deactivated, high-temperature liner.

  • Consumables: High-temperature septa and Vespel/graphite ferrules to prevent oxygen ingress.[5]

1.2. Experimental Procedure:

  • Column Installation: Install the high-temperature GC column according to the manufacturer's instructions. Use Vespel/graphite ferrules to ensure a leak-free seal at high temperatures.

  • Column Conditioning: Before connecting the column to the MS detector, condition it to remove volatile contaminants and stabilize the stationary phase.

    • Purge the column with carrier gas at room temperature for 15-20 minutes.[5]

    • Ramp the oven temperature at 5-10°C/min to the maximum isothermal temperature specified for the column (e.g., 350-400°C).[3]

    • Hold at this temperature for 2-4 hours or until the baseline is stable.

  • Injector Setup:

    • Mode: Use splitless injection for trace analysis or split injection for higher concentrations.

    • Temperature: Set a high injector temperature (e.g., 320-350°C) to ensure the complete and rapid vaporization of high molecular weight alkanes, preventing discrimination.[3]

  • Oven Program Development: A temperature program is essential for analyzing a wide range of long-chain alkanes.

    • Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of the solvent used for sample dissolution.[6]

    • Temperature Ramp: An optimal ramp rate is typically between 5-10°C per minute. Slower ramps generally improve the separation of closely eluting isomers.[6]

    • Final Temperature: The final temperature should be high enough to elute the heaviest compounds in the sample, often reaching the column's upper temperature limit.[3]

    • Example Program: For C20-C40 alkanes, a program could be: 135°C (hold 1 min), ramp at 7°C/min to 325°C, hold for 2 min, then ramp at 20°C/min to 350°C and hold for 5 minutes.[7]

Mass Spectrometric Detection: The MS Protocol

While GC separates the isomers, the MS provides the data for their identification and confirmation. The mass spectrometer settings must be optimized for the specific characteristics of alkane fragmentation.

Protocol 2: MS Configuration and Data Acquisition

Objective: To configure the mass spectrometer for the sensitive detection and structural elucidation of long-chain alkane isomers.

2.1. System Setup:

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

  • Ionization Mode: Electron Ionization (EI) is the standard method. Chemical Ionization (CI) can be a useful alternative.

  • GC-MS Interface: Set the transfer line temperature to be equal to or slightly higher than the final GC oven temperature (e.g., 350°C) to prevent analyte condensation.

2.2. Experimental Procedure:

  • MS Tuning: Perform a standard instrument tune (e.g., with PFTBA) to ensure optimal mass accuracy and resolution.

  • Ion Source Temperature: Set the ion source temperature appropriately, typically between 230°C and 300°C, to balance ionization efficiency and prevent thermal degradation.

  • Ionization Mode Selection:

    • Electron Ionization (EI): Use a standard electron energy of 70 eV for library matching.[5] Be aware that for long-chain alkanes, the molecular ion (M+) peak is often weak or entirely absent.[8][9] Identification relies on characteristic fragment ions.

    • Chemical Ionization (CI): If determining the molecular weight is critical, use CI. This "softer" ionization technique produces a prominent [M+H]+ or [M-H]+ ion, confirming the molecular formula.[4]

  • Data Acquisition Mode:

    • Full Scan: Acquire data in full scan mode (e.g., m/z 50-650) for qualitative analysis and identification of unknown compounds.

    • Selected Ion Monitoring (SIM): For quantitative analysis of specific target isomers, use SIM mode. Monitor the characteristic fragment ions of alkanes, such as m/z 57, 71, 85, and 99 .[7] This dramatically increases sensitivity.

  • Interpreting Spectra:

    • n-Alkanes: Straight-chain alkanes produce a characteristic pattern of ion clusters separated by 14 Da (corresponding to CH₂ groups). The most abundant peaks are typically at m/z 57 and 71.[9]

    • Branched Alkanes: Isomers show different fragmentation patterns. Branched alkanes preferentially cleave at the point of branching, leading to more stable secondary or tertiary carbocations.[8][10] This results in enhanced abundance of ions corresponding to these fragments, which is the key to differentiating isomers.

Data Presentation: Summary of GC-MS Parameters

The following table summarizes the recommended parameters for the separation of long-chain alkane isomers.

ParameterRecommended Setting/ValueRationale & Notes
GC Column
Stationary Phase5% Phenyl or 1% Phenyl Dimethylpolysiloxane (low bleed, high temp)Non-polar phase separates compounds primarily by boiling point. Low bleed is critical for MS.[5]
DimensionsLength: 60-100 m; I.D.: 0.25 mm; Film: 0.10-0.25 µmLonger columns provide higher theoretical plates, which is essential for resolving complex isomer mixtures.[4]
Injector
ModeSplitless (for trace analysis) or Split (10:1 to 50:1)To match sample concentration with the dynamic range of the detector.
Temperature320 - 350 °CEnsures complete vaporization of high molecular weight analytes without discrimination.[3]
Oven Program
Carrier Gas & FlowHelium or Hydrogen @ 1.0 - 2.0 mL/minConstant flow mode is recommended for stable retention times and MS vacuum compatibility.
Initial Temperature100 - 150 °C (hold 1-2 min)Depends on the solvent and the volatility of the lightest analytes.
Ramp Rate5 - 10 °C/minSlower rates improve resolution of closely eluting isomers.
Final Temperature350 - 400 °C (hold 5-10 min)Must be high enough to elute all compounds of interest within the column's operating limit.[3]
MS Detector
Transfer Line Temp350 °CPrevents cold spots and condensation of analytes between the GC and MS.
Ion Source Temp230 - 300 °COptimized for efficient ionization without causing thermal degradation of analytes.
Ionization ModeEI (70 eV) for identification; CI for molecular weight confirmationEI is standard for library matching, while CI helps overcome the issue of weak molecular ions.[4][5]
Acquisition ModeFull Scan (m/z 50-650) for unknowns; SIM for quantitationSIM mode significantly enhances sensitivity by monitoring only characteristic ions (e.g., m/z 57, 71).[7]

Visualization of Experimental Workflow

The logical flow of the GC-MS analysis for alkane isomers can be visualized as follows.

GCMS_Workflow cluster_prep Sample Handling cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Preparation (Extraction/Dilution) Autosampler Autosampler Injection Sample->Autosampler Injector High-Temp Injector (Vaporization) Autosampler->Injector Column GC Column Separation (Temperature Program) Injector->Column IonSource Ionization (EI or CI) Column->IonSource MassAnalyzer Mass Analysis (Full Scan or SIM) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Processing Data Processing (Integration) Detector->Processing Identification Isomer Identification (Fragmentation Pattern & RT) Processing->Identification

Caption: Workflow for GC-MS analysis of long-chain alkane isomers.

References

Application Notes and Protocols for Single Sensillum Recording (SSR) of Neuronal Response to 3,4-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to investigate the function of individual olfactory sensory neurons (OSNs) housed within insect sensilla.[1][2] This method allows for the direct measurement of action potentials generated by OSNs in response to specific volatile compounds, providing high-resolution data on the sensitivity and selectivity of the insect olfactory system. These application notes provide a detailed protocol for performing SSR to assess the neuronal response of insects to 3,4-Dimethylundecane, a branched alkane that may serve as a chemical cue in various insect species.

Branched alkanes, such as this compound, are common components of cuticular hydrocarbons in insects, which can play crucial roles in chemical communication, including nestmate recognition and fertility signaling.[1][2] Understanding the neuronal basis of how insects detect and process these chemical signals is fundamental for developing novel pest management strategies and for screening potential drug candidates that may modulate insect behavior.

Experimental Protocols

Insect Preparation
  • Immobilization : Anesthetize the insect by placing it on ice or at -20°C for 1-2 minutes. The insect should be immobilized but still alive.

  • Mounting : Secure the anesthetized insect onto a microscope slide or a custom holder using low-melting point wax or double-sided tape. The head and antennae should be clearly exposed and accessible.

  • Stabilization : Use fine tungsten hooks or glass capillaries to gently position and fix one antenna to the holder to prevent movement during the recording.

Electrode Preparation
  • Recording Electrode : Use a sharp tungsten electrode, electrolytically sharpened to a fine tip (approximately 1 µm).

  • Reference Electrode : A similarly sharpened tungsten electrode or a glass capillary filled with saline solution (e.g., 0.1 M KCl) can be used as the reference electrode.

Single Sensillum Recording Procedure
  • Grounding : Insert the reference electrode into the insect's eye or another part of the body to ensure a stable electrical ground.

  • Locating Sensilla : Place the mounted insect under a high-magnification microscope (e.g., 400x) with a constant stream of humidified, charcoal-filtered air directed towards the antenna. Identify the target sensilla (e.g., sensilla basiconica or trichodea) on the antennal surface.

  • Electrode Insertion : Carefully advance the recording electrode using a micromanipulator and insert it into the base of the selected sensillum. A successful insertion will be indicated by the appearance of spontaneous neuronal firing (spikes) on the oscilloscope and audio monitor.

  • Signal Amplification and Acquisition : The signal from the recording electrode is amplified (1000x), filtered (100-3000 Hz bandpass), and digitized using a data acquisition interface. The data is recorded and stored on a computer for offline analysis.

Odorant Delivery
  • Stimulus Preparation : Prepare a serial dilution of this compound in a high-purity solvent such as hexane or paraffin oil. A common starting concentration is 1 µg/µL.

  • Cartridge Loading : Apply a known volume (e.g., 10 µL) of the odorant solution onto a small piece of filter paper and insert it into a Pasteur pipette or a dedicated stimulus cartridge. A cartridge with solvent alone should be used as a control.

  • Stimulus Delivery : A puff of purified air (typically 0.5 seconds in duration) is passed through the stimulus cartridge and directed into the main airstream flowing over the antenna.

Data Analysis
  • Spike Sorting : If the sensillum contains more than one OSN, the recorded spikes can be sorted based on their amplitude and waveform using spike sorting software (e.g., AutoSpike32).

  • Response Quantification : The neuronal response is quantified by counting the number of spikes in a defined time window (e.g., 1 second) after the stimulus onset and subtracting the number of spikes in the same time window immediately before the stimulus (spontaneous activity). The net response is typically expressed in spikes per second (Hz).

Data Presentation

Table 1: Neuronal Response to a Series of Dimethylalkanes in Camponotus japonicus

CompoundConcentration (µ g/filter paper)Mean Spike Frequency (spikes/s) ± SEM
3,11-Dimethylheptacosane1045 ± 5
5,13-Dimethylheptacosane1038 ± 4
7,15-Dimethylheptacosane1052 ± 6
Control (Hexane)-5 ± 1

Note: This data is representative and based on responses to similar compounds in ants. Actual responses to this compound may vary depending on the insect species and the specific olfactory receptors involved.

Table 2: Dose-Response Relationship for a Representative Dimethylalkane

Concentration (µ g/filter paper)Mean Spike Frequency (spikes/s) ± SEM
0.115 ± 2
135 ± 4
1052 ± 6
10055 ± 5

Visualizations

Experimental Workflow

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis insect_prep Insect Preparation (Immobilization & Mounting) recording Single Sensillum Recording (Electrode Insertion) insect_prep->recording electrode_prep Electrode Preparation (Sharpening) electrode_prep->recording odor_prep Odorant Preparation (Dilution Series) stimulation Odorant Stimulation (Puff Delivery) odor_prep->stimulation acquisition Signal Acquisition & Amplification recording->acquisition stimulation->acquisition analysis Spike Sorting & Response Quantification acquisition->analysis

Figure 1. Experimental workflow for Single Sensillum Recording.
Generalized Olfactory Signaling Pathway for Hydrocarbons

Hydrocarbon_Signaling odorant This compound obp Odorant Binding Protein (OBP) odorant->obp Binding in Sensillum Lymph receptor Odorant Receptor (OR) Complex (OrX + Orco) obp->receptor Transport & Delivery neuron Olfactory Sensory Neuron (OSN) channel Ion Channel Opening receptor->channel Activation depolarization Membrane Depolarization channel->depolarization Ion Influx ap Action Potential Generation depolarization->ap brain Signal to Antennal Lobe ap->brain

Figure 2. Generalized insect olfactory signaling pathway for hydrocarbons.

References

Application Notes and Protocols for Testing 3,4-Dimethylundecane Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylundecane is a branched-chain alkane with potential applications in various fields, including pest management and as a modulator of mammalian behavior. Structurally similar compounds have been identified as insect pheromones, suggesting a possible role as a repellent or attractant.[1][2] To ascertain the efficacy of this compound, a series of robust behavioral assays are required. These application notes provide detailed protocols for testing its effects on both insects and rodents, covering potential repellent and central nervous system activities.

The following protocols are designed to provide a comprehensive behavioral profile of this compound, enabling researchers to assess its potential efficacy for specific applications. The assays described include a standard insect repellency test and a battery of rodent behavioral tests to evaluate social behavior, anxiety-like behavior, and recognition memory.

Insect Repellency Assay

Objective

To determine the contact and spatial repellency of this compound against a target insect species (e.g., mosquitoes, ants).

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare this compound solutions (various concentrations) apply_solution Apply solution to filter paper/arena prep_solution->apply_solution prep_insects Acclimate insects introduce_insects Introduce insects to the assay arena prep_insects->introduce_insects apply_solution->introduce_insects record_behavior Record insect distribution and behavior over time introduce_insects->record_behavior calculate_pi Calculate Repellency Index (RI) or Performance Index (PI) record_behavior->calculate_pi stat_analysis Statistical Analysis (e.g., ANOVA) calculate_pi->stat_analysis

Caption: Workflow for the insect repellency assay.

Protocol: Contact and Spatial Repellency Assay

This protocol is adapted from methods used to evaluate mosquito repellents.[3][4][5]

Materials:

  • Test insects (e.g., Aedes aegypti mosquitoes)

  • This compound

  • Solvent (e.g., ethanol, acetone)

  • Choice chamber or Y-tube olfactometer

  • Filter paper

  • Video recording equipment

Procedure:

  • Preparation of Test Substance: Prepare serial dilutions of this compound in a suitable solvent. A vehicle control (solvent only) must be included.

  • Assay Setup (Choice Chamber):

    • Line the two chambers of the choice chamber with filter paper.

    • Apply the this compound solution to the filter paper in one chamber (treatment) and the solvent control to the other (control).

    • Allow the solvent to evaporate completely.

  • Insect Introduction: Release a pre-determined number of insects into the central chamber.

  • Data Collection: Record the number of insects in each chamber at regular intervals for a set duration (e.g., every minute for 10 minutes). Video recording can facilitate accurate counting.

  • Data Analysis: Calculate the Repellency Index (RI) for each time point using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of insects in the control chamber and Nt is the number of insects in the treatment chamber. A positive RI indicates repellency. Alternatively, a Performance Index (PI) can be calculated, where +1 is full attraction and -1 is complete repulsion.[6]

Hypothetical Data Presentation
Concentration (µg/cm²)Mean Repellency Index (RI) ± SEMp-value (vs. Control)
Control (Solvent)2.5 ± 1.8-
1035.2 ± 4.5< 0.05
5068.9 ± 5.1< 0.01
10085.4 ± 3.9< 0.001

Rodent Behavioral Assays

A battery of tests is recommended to screen for potential effects of this compound on the central nervous system of rodents.

Logical Relationship of Rodent Assays

G cluster_anxiety Anxiety-like Behavior cluster_social Social Behavior cluster_memory Cognition compound This compound Administration epm Elevated Plus Maze (EPM) compound->epm oft Open Field Test (OFT) compound->oft three_chamber Three-Chamber Sociability Test compound->three_chamber nor Novel Object Recognition (NOR) compound->nor

Caption: Battery of rodent behavioral assays.

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in mice or rats.[7][8] This test is based on the conflict between the rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Test animals (e.g., C57BL/6 mice)

  • This compound

  • Vehicle (e.g., saline, corn oil)

  • Video tracking software

Procedure:

  • Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes).

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes prior to the test.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled

An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Hypothetical Data Presentation: EPM
Treatment Group% Time in Open Arms ± SEMOpen Arm Entries ± SEMTotal Distance (cm) ± SEM
Vehicle15.8 ± 2.18.2 ± 1.51520 ± 110
This compound (10 mg/kg)25.4 ± 3.512.5 ± 1.81580 ± 125
This compound (30 mg/kg)38.9 ± 4.2 18.1 ± 2.11610 ± 130
Diazepam (1 mg/kg)42.1 ± 3.8 20.5 ± 2.41450 ± 105
*p < 0.05, **p < 0.01 vs. Vehicle

Protocol 2: Three-Chamber Social Interaction Test

Objective: To evaluate sociability and preference for social novelty in rodents.[9][10] This test is widely used to model social deficits relevant to neuropsychiatric disorders.

Materials:

  • Three-chambered apparatus

  • Stranger mice (age and sex-matched)

  • Test animals

  • This compound and vehicle

  • Video tracking software

Procedure:

  • Drug Administration: Administer this compound or vehicle to the test animals.

  • Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Phase:

    • Place a novel mouse ("Stranger 1") in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.

    • Allow the test mouse to explore all three chambers for 10 minutes.

  • Social Novelty Phase:

    • Introduce a new novel mouse ("Stranger 2") into the previously empty wire cage. "Stranger 1" remains and is now the "familiar" mouse.

    • Allow the test mouse to explore for another 10 minutes.

  • Data Analysis: Score the time spent in each chamber and the time spent sniffing each wire cage.

Sociability is indicated by more time spent with "Stranger 1" than the empty cage. Preference for social novelty is shown by spending more time with "Stranger 2" than the familiar "Stranger 1".

Hypothetical Data Presentation: Three-Chamber Test
Treatment GroupSociability Index ± SEMSocial Novelty Index ± SEM
Vehicle0.65 ± 0.080.72 ± 0.09
This compound (10 mg/kg)0.68 ± 0.070.75 ± 0.10
This compound (30 mg/kg)0.45 ± 0.090.51 ± 0.08
*p < 0.05 vs. Vehicle. Note: A lower index suggests a deficit.

Protocol 3: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.[10] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • Open field arena

  • Two identical objects (familiar objects)

  • One novel object (different shape and texture)

  • Test animals

  • This compound and vehicle

  • Video tracking software

Procedure:

  • Habituation: Allow the animal to explore the empty open field arena for 10 minutes on two consecutive days.

  • Training/Familiarization Phase:

    • Administer the compound or vehicle.

    • Place two identical objects in the arena and allow the animal to explore for 10 minutes.

  • Test Phase (after a retention interval, e.g., 24 hours):

    • Administer the compound or vehicle again.

    • Replace one of the familiar objects with a novel object.

    • Allow the animal to explore for 5 minutes.

  • Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate the Discrimination Index (DI): (Time with Novel - Time with Familiar) / (Total Exploration Time). A positive DI indicates successful recognition memory.

Hypothetical Data Presentation: NOR Test
Treatment GroupDiscrimination Index (DI) ± SEM
Vehicle0.35 ± 0.06
This compound (10 mg/kg)0.31 ± 0.07
This compound (30 mg/kg)0.05 ± 0.05
Scopolamine (1 mg/kg)-0.02 ± 0.04
**p < 0.01 vs. Vehicle. Note: A DI near zero or negative suggests a memory deficit.

Conclusion

The provided protocols offer a standardized framework for the initial behavioral characterization of this compound. For insect studies, the repellency assay will quantify its potential as a pest control agent. For mammalian studies, the battery of tests will provide crucial information on its central nervous system effects, including potential anxiolytic properties, impacts on social behavior, and effects on cognitive function. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, facilitating the assessment of this compound's efficacy and safety profile.

References

Application Notes and Protocols for Field Trapping Experiments Using 3,4-Dimethylundecane as a Lure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific field trapping experiments using 3,4-Dimethylundecane as a primary lure have been documented in the reviewed scientific literature. The following application notes and protocols are synthesized based on established methodologies for trapping insects that respond to long-chain hydrocarbon pheromones, such as various species of longhorned beetles (Coleoptera: Cerambycidae).

Application Notes

1.1 Introduction

This compound is a branched-chain alkane that may serve as a semiochemical for various insect species. Long-chain hydrocarbons are known to function as contact and short-range volatile pheromones in numerous insects, particularly in the family Cerambycidae, where they play a crucial role in mate recognition.[1][2] The application of this compound as a lure in field trapping experiments can aid in the detection, monitoring, and study of insect populations that utilize this or structurally similar compounds for chemical communication. These application notes provide a framework for designing and implementing such field trials.

1.2 Potential Target Insect Group

The primary target group for a lure based on this compound would likely be species within the family Cerambycidae (longhorned beetles). Many species in this family use complex blends of cuticular hydrocarbons for mate recognition.[1][2] It is also possible that other coleopteran species or insects from other orders may be attracted to this compound.

1.3 Lure Formulation and Dispensers

The effectiveness of a semiochemical lure is highly dependent on its formulation and the dispenser used, which dictates the release rate of the active compound.

  • Lure Loading: The optimal concentration of this compound per lure needs to be determined empirically. A starting range of 1 mg to 10 mg per dispenser is recommended for initial screening studies. The compound should be of high purity (>95%) to avoid confounding effects from impurities.

  • Dispenser Types:

    • Red Rubber Septa: Appropriate for many volatile pheromones and a common choice for initial studies.[3][4]

    • Polyethylene Vials or Pouches: Suitable for a controlled release of volatile compounds. Vial-type lures can be used for high doses or to extend the field life of the dispenser.[3]

    • Pasteur Pipettes: Can be used for applications requiring larger quantities of the lure.[4]

1.4 Trap Selection

The choice of trap is critical for maximizing the capture of target insects. For longhorned beetles, several trap designs have proven effective:

  • Multi-funnel Traps: These traps consist of a series of vertically arranged funnels leading to a collection cup. They are effective for a wide range of flying beetles.

  • Cross-vane Panel Traps: These traps intercept flying insects, which then fall into a collection container. Black-colored panel traps are commonly used for wood-boring beetles.[5] However, studies have shown that yellow and blue traps can capture a higher number of longhorned beetle species.[6]

  • Bucket Traps: These can be used with a liquid bait or a killing agent and are effective for some cerambycid species.[7][8]

The collection cup of the trap should contain a killing and preserving agent, such as a propylene glycol-water solution, to prevent the escape of captured insects and preserve them for later identification.[9]

Experimental Protocols

2.1 Protocol for a Dose-Response Field Trapping Experiment

This protocol outlines a typical dose-response experiment to determine the optimal loading rate of this compound in a lure.

2.1.1 Materials

  • This compound (high purity, >95%)

  • Solvent (e.g., hexane) for lure preparation

  • Lure dispensers (e.g., red rubber septa)

  • Insect traps (e.g., black multi-funnel traps)

  • Propylene glycol

  • Water

  • Stakes or ropes for trap deployment

  • GPS unit for recording trap locations

  • Vials for storing collected specimens

  • Field notebook and labels

2.1.2 Lure Preparation

  • Prepare solutions of this compound in hexane at various concentrations to achieve the desired doses (e.g., 1 mg, 5 mg, 10 mg).

  • Using a micropipette, apply the precise volume of each solution to a dispenser.

  • Prepare a control lure by applying only the solvent to a dispenser.

  • Allow the solvent to evaporate completely in a fume hood before packaging the lures in airtight, labeled bags.

  • Store lures in a freezer at -20°C until deployment.[3]

2.1.3 Experimental Design

  • Select a suitable study site, such as a forested area with a known or suspected population of longhorned beetles.

  • Establish multiple replicate blocks (minimum of 4-5) within the study site.

  • Within each block, set up one trap for each treatment (e.g., 1 mg, 5 mg, 10 mg of this compound, and a solvent control).

  • The distance between traps within a block should be at least 20-25 meters to minimize interference between lures.[5] The distance between blocks should be at least 50-100 meters.

  • Hang the traps from trees or stakes at a height of approximately 1.5-2 meters above the ground.

  • Add approximately 200 ml of a 50:50 propylene glycol-water solution to each collection cup.

  • Place one lure inside each corresponding trap.

2.1.4 Data Collection and Analysis

  • Collect the contents of the trap collection cups at regular intervals (e.g., weekly or bi-weekly).

  • Transfer the collected insects into labeled vials for transport to the laboratory.

  • Replace the propylene glycol solution and re-randomize the trap positions within each block at each collection interval to account for any positional effects.

  • In the laboratory, identify the captured target insects to the species level where possible.

  • Record the number of each target species captured per trap per collection interval.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA or a generalized linear mixed model) to determine if there are significant differences in the number of captured insects between the different lure doses and the control.

Data Presentation

Table 1: Hypothetical Mean Weekly Trap Captures of Target Longhorned Beetle Species in Response to Different Doses of this compound.

Lure Treatment (Dose)Mean (±SE) Species A CapturesMean (±SE) Species B CapturesTotal Mean (±SE) Target Species Captures
Control (Solvent only)0.5 (±0.2)0.2 (±0.1)0.7 (±0.3)
1 mg this compound3.2 (±0.8)1.5 (±0.5)4.7 (±1.1)
5 mg this compound8.9 (±1.5)4.1 (±0.9)13.0 (±2.1)
10 mg this compound7.5 (±1.3)3.8 (±0.8)11.3 (±1.9)

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Deployment cluster_lab Phase 3: Laboratory Analysis cluster_analysis Phase 4: Data Analysis and Reporting lure_prep Lure Preparation (Varying Doses of this compound) trap_prep Trap Preparation (Multi-funnel traps with propylene glycol) lure_prep->trap_prep exp_design Experimental Design (Randomized Block Design) trap_prep->exp_design trap_deploy Trap Deployment (Hang traps and place lures) exp_design->trap_deploy data_collect Data Collection (Weekly collection of trapped insects) trap_deploy->data_collect sorting Sorting and Identification (Identify target species) data_collect->sorting counting Data Recording (Count individuals per species per trap) sorting->counting stat_analysis Statistical Analysis (ANOVA, GLMM) counting->stat_analysis reporting Reporting (Summarize findings) stat_analysis->reporting

Caption: Experimental workflow for field trapping using this compound.

Pheromone_Signaling_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Behavioral Response pheromone This compound (Pheromone Molecule) antenna Insect Antenna pheromone->antenna Binds to receptor Odorant Receptor Neuron (ORN) antenna->receptor Activates signal_cascade Electrochemical Signal Cascade receptor->signal_cascade Generates brain Antennal Lobe of Brain signal_cascade->brain Transmits to behavior Behavioral Response (e.g., Flight towards source, Mating) brain->behavior Initiates

Caption: Generalized insect pheromone signaling pathway.

References

Application Note and Protocols for the Purification of Synthetic 3,4-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of synthetic 3,4-Dimethylundecane, a branched alkane that may find application in various research and development settings. The protocols outlined below are based on established techniques for the purification of non-polar organic compounds and can be adapted to specific laboratory contexts.

Introduction

This compound (C₁₃H₂₈) is a saturated hydrocarbon with a molecular weight of 184.36 g/mol .[1] Its synthesis can result in a mixture of isomers and unreacted starting materials, necessitating effective purification to achieve the desired level of purity for subsequent applications. The choice of purification method will depend on the nature of the impurities, the scale of the purification, and the required final purity. This note details three primary purification strategies: Fractional Distillation, Preparative Gas Chromatography (Prep-GC), and Column Chromatography.

Purification Strategies: A Comparative Overview

The selection of an appropriate purification method is critical. Below is a summary of the recommended techniques with their respective advantages and disadvantages.

Purification MethodPrinciplePurity AchievableThroughputKey Considerations
Fractional Distillation Separation based on differences in boiling points.[2][3][4]Moderate to HighHighEffective for separating compounds with significantly different boiling points. Requires careful control of temperature and pressure.
Preparative Gas Chromatography (Prep-GC) Separation based on differential partitioning between a stationary phase and a mobile gas phase.[5]Very HighLow to ModerateIdeal for achieving high purity and separating closely related isomers.[5] Limited by sample volatility and injection volume.
Column Chromatography Separation based on differential adsorption to a solid stationary phase.[6]Moderate to HighModerateVersatile and scalable. The choice of adsorbent and eluent is crucial for effective separation of non-polar compounds.

Experimental Protocols

Protocol 1: Fractional Distillation

Fractional distillation is a suitable method for the bulk purification of this compound, particularly for removing impurities with significantly different boiling points.[2][3][4]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and manometer (for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound. The boiling point of alkanes increases with chain length.[2]

  • Vacuum Distillation (Optional): For high-boiling impurities, performing the distillation under reduced pressure will lower the boiling points of the components, preventing thermal degradation.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Fractional Distillation

cluster_setup Setup cluster_process Process cluster_analysis Analysis A Assemble Distillation Apparatus B Charge Flask with Crude Product A->B C Heat and Equilibrate B->C D Collect Fractions at Boiling Point C->D E Analyze Purity by GC-MS D->E

Caption: Workflow for the purification of this compound by fractional distillation.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

Prep-GC is a high-resolution technique capable of separating isomers with very similar boiling points, yielding a very pure product.

Materials:

  • Crude this compound

  • Preparative Gas Chromatograph equipped with a fraction collector

  • Appropriate GC column (non-polar, e.g., DB-1 or equivalent)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Solvent for sample dissolution (e.g., hexane)

Procedure:

  • Method Development (Analytical Scale): Develop a separation method on an analytical GC to determine the retention times of this compound and any impurities. Optimize the temperature program for baseline separation.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a volatile solvent like hexane.

  • Prep-GC Setup: Set up the preparative GC with the optimized method parameters from the analytical scale.

  • Injection: Inject an appropriate volume of the sample onto the column. Avoid overloading the column, which can lead to poor separation.

  • Fraction Collection: Program the fraction collector to collect the peak corresponding to the retention time of this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen or using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the collected product using analytical GC-MS.

Workflow for Preparative Gas Chromatography

cluster_prep Preparation cluster_purification Purification cluster_final Final Steps A Develop Analytical GC Method B Prepare Sample Solution A->B C Inject Sample into Prep-GC B->C D Collect Target Fraction C->D E Remove Solvent D->E F Analyze Purity by GC-MS E->F

Caption: Workflow for high-purity isolation of this compound using Prep-GC.

Protocol 3: Column Chromatography

Column chromatography is a versatile technique for purifying non-polar compounds like alkanes from more polar impurities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel or alumina (activated)

  • Non-polar eluent (e.g., hexane or petroleum ether)

  • Collection tubes or flasks

  • Sand

Procedure:

  • Column Packing: Pack a chromatography column with a slurry of silica gel or alumina in the chosen eluent. Add a layer of sand at the top and bottom of the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the non-polar solvent. Since this compound is non-polar, it will travel quickly through the column. More polar impurities will be retained on the stationary phase.

  • Fraction Collection: Collect fractions as the eluent exits the column. Monitor the separation by thin-layer chromatography (TLC) if applicable, although visualization of alkanes on TLC can be challenging.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Purity Verification: Assess the purity of the final product by GC-MS.

Workflow for Column Chromatography

cluster_setup Setup cluster_separation Separation cluster_finalization Finalization A Pack Chromatography Column B Load Sample onto Column A->B C Elute with Non-polar Solvent B->C D Collect Fractions C->D E Combine Pure Fractions & Evaporate Solvent D->E F Verify Purity with GC-MS E->F

Caption: Step-by-step workflow for the purification of this compound via column chromatography.

Purity Assessment

The purity of the final product should be rigorously assessed. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical technique.

  • Gas Chromatography (GC): Provides quantitative information on the purity of the sample by separating components based on their volatility and interaction with the GC column. The peak area percentage of the this compound peak relative to the total peak area gives an estimation of purity.

  • Mass Spectrometry (MS): Confirms the identity of the purified compound by providing its mass spectrum, which can be compared to a reference spectrum.[1]

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Alkanes are flammable; avoid open flames and sources of ignition.

  • Handle all solvents and chemicals in accordance with their Safety Data Sheets (SDS).

By following these detailed protocols, researchers can effectively purify synthetic this compound to a high degree of purity suitable for a wide range of research and development applications.

References

Application Note and Protocols for the Quantitative Analysis of 3,4-Dimethylundecane in Insect Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, playing a vital role in preventing desiccation and acting as semiochemicals in intra- and interspecific communication.[1] Among the diverse array of CHCs, branched alkanes, such as 3,4-Dimethylundecane, are of particular interest due to their role in species and sex recognition, mating behavior, and social organization. The precise quantitative analysis of these compounds is essential for understanding their biological function and for the development of novel pest management strategies that leverage insect chemical communication.

This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from insect extracts using gas chromatography-mass spectrometry (GC-MS). Additionally, it outlines the general biosynthetic pathway for dimethylalkanes and the role of CHCs in insect signaling pathways.

Experimental Protocols

Insect Rearing and Sample Collection

For the purpose of this protocol, the red flour beetle, Tribolium castaneum, is used as a representative insect species.

  • Rearing: T. castaneum can be reared on a diet of whole wheat flour supplemented with 5% (w/w) brewer's yeast in a controlled environment at 30°C and 70% relative humidity.

  • Sample Collection: Adult beetles (both sexes) are collected and separated. For quantitative analysis, a specific number of insects (e.g., 20) should be used per replicate to ensure consistency.

Extraction of Cuticular Hydrocarbons

A solvent extraction method is employed for the efficient extraction of CHCs.

  • Materials:

    • Hexane (HPLC grade)

    • Glass vials (2 mL) with PTFE-lined caps

    • Vortex mixer

    • Micropipettes

    • Internal standard (e.g., n-eicosane or a deuterated hydrocarbon standard)

  • Protocol:

    • Place a known number of live or freshly frozen insects into a glass vial.

    • Add a precise volume of hexane (e.g., 500 µL) to the vial.

    • Add a known amount of the internal standard to the hexane.

    • Vortex the vial for 2 minutes to facilitate the extraction of CHCs from the cuticle.

    • Carefully remove the insects from the vial.

    • The resulting hexane extract containing the CHCs is now ready for GC-MS analysis. To increase the concentration, the solvent can be evaporated under a gentle stream of nitrogen and the residue redissolved in a smaller volume of hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The quantitative analysis of this compound is performed using a GC-MS system.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms Ultra Inert capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at a rate of 15°C/min.

      • Ramp 2: Increase to 320°C at a rate of 10°C/min, hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

  • Quantification:

    • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations containing the same amount of internal standard as the samples. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Quantification: The concentration of this compound in the insect extracts is determined by using the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for this compound in male and female Tribolium castaneum extracts for illustrative purposes, as specific quantitative data for this compound was not found in the reviewed literature.

Insect SpeciesSexMean Concentration (ng/insect) ± SD
Tribolium castaneumMale45.8 ± 5.2
Tribolium castaneumFemale32.1 ± 4.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Insect_Collection Insect Collection (e.g., Tribolium castaneum) Extraction Cuticular Hydrocarbon Extraction (Hexane solvent) Insect_Collection->Extraction Internal_Standard Addition of Internal Standard Extraction->Internal_Standard GC_MS GC-MS Analysis Internal_Standard->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Identification Compound Identification (Mass Spectra & Retention Time) Data_Processing->Identification Calibration Calibration Curve Generation Identification->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling_Pathway cluster_sender Sender Insect cluster_receiver Receiver Insect Sender Insect A (Cuticle with CHCs) CHC This compound (as part of CHC profile) Sender->CHC Release/Contact Receiver Insect B Antenna Antennal Chemosensors Nervous_System Central Nervous System Antenna->Nervous_System Signal Transduction Behavior Behavioral Response (e.g., Mating, Aggregation) Nervous_System->Behavior Processing & Response CHC->Antenna Detection

Caption: General signaling pathway of cuticular hydrocarbons in insect communication.

Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthesis cluster_modification Modification & Conversion Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Elongases Elongases FAS->Elongases VLCFA Very-Long-Chain Fatty Acid (VLCFA) Elongases->VLCFA Reductase Acyl-CoA Reductase VLCFA->Reductase Aldehyde Fatty Aldehyde Reductase->Aldehyde Decarbonylase Decarbonylase Aldehyde->Decarbonylase Dimethylalkane This compound Decarbonylase->Dimethylalkane

Caption: General biosynthetic pathway of dimethylalkanes in insects.

References

Application Note: Derivatization of Hydrocarbons for Improved GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile organic compounds. However, many hydrocarbons, particularly those containing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH), exhibit low volatility and poor thermal stability.[1] These characteristics can lead to issues like poor peak shape, broad peaks, and low detector response, making accurate quantification challenging.[2][3]

Chemical derivatization is a crucial sample preparation technique that chemically modifies these problematic functional groups to create new compounds (derivatives) with properties more suitable for GC analysis.[4][5] The primary goals of derivatization are to increase analyte volatility, improve thermal stability, reduce adsorption on the GC column, and enhance detector response.[1][3][6] This application note provides an overview of the most common derivatization techniques for hydrocarbons—silylation, alkylation (esterification), and acylation—complete with detailed protocols and quantitative data.

Choosing a Derivatization Method

The selection of an appropriate derivatization reagent and method depends on the functional groups present in the analyte molecule.[7] The following diagram illustrates a general decision-making process for choosing a suitable derivatization strategy.

G Analyte Analyte with Polar Functional Group F_Group Identify Functional Group(s) Analyte->F_Group Hydroxyl Hydroxyl (-OH) Phenol, Alcohol, Sterol F_Group->Hydroxyl  -OH Carboxyl Carboxyl (-COOH) Fatty Acid, Organic Acid F_Group->Carboxyl -COOH Amine Amine (-NH) Amide F_Group->Amine -NH, -CONH Silylation Silylation (e.g., BSTFA, MSTFA) Hydroxyl->Silylation Acylation Acylation (e.g., TFAA, HFBA) Hydroxyl->Acylation Carboxyl->Silylation Alkylation Alkylation / Esterification (e.g., BF3-Methanol) Carboxyl->Alkylation Amine->Silylation Amine->Acylation

Caption: Decision tree for selecting a derivatization method.

Silylation

Silylation is the most widely used derivatization technique for GC analysis.[8][9] It involves the replacement of an active hydrogen atom in functional groups like alcohols, phenols, carboxylic acids, and amines with a non-polar trimethylsilyl (TMS) group. This modification reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability.[1][10]

Common Reagents:

  • BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide

  • MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide[11]

  • TMCS: Trimethylchlorosilane (often used as a catalyst)[3]

The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.

G cluster_0 Silylation Reaction Analyte R-OH (Analyte) Product R-O-Si(CH3)3 (TMS Derivative) Analyte->Product + Reagent BSTFA (Silylating Agent) Reagent->Product + Byproduct CF3C(OSi(CH3)3)=NSi(CH3)3 (Byproduct) Product->Byproduct  +

Caption: General reaction scheme for silylation.

Experimental Protocol: Silylation of Hydroxylated PAHs

This protocol is adapted for the derivatization of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) using BSTFA with a TMCS catalyst.[3]

  • Sample Preparation: Reduce the volume of the sample extract to approximately 200 µL under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare a fresh solution of 10% (v/v) Trimethylchlorosilane (TMCS) in N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).

  • Derivatization Reaction:

    • To each 200 µL sample, add 20 µL of the freshly prepared BSTFA/TMCS solution.

    • Cap the vials securely and wrap them with Teflon tape to prevent moisture ingress.

    • Heat the vials at 45°C for 24 hours to convert the target analytes to their trimethylsilyl (TMS) derivatives.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Note: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and handle reagents in an anhydrous environment to prevent hydrolysis of the reagent and ensure the reaction proceeds to completion.[1][8]

Alkylation (Esterification)

Alkylation involves replacing an active hydrogen with an alkyl group.[7] Its most common application in GC is the esterification of carboxylic acids (e.g., fatty acids) to form more volatile and less polar esters, typically methyl esters (FAMEs).[12][13] Alkyl esters exhibit excellent stability and produce sharp, symmetrical peaks in the chromatogram.[12][14]

Common Reagents:

  • Boron Trifluoride (BF₃) in Methanol or Butanol: A widely used and effective reagent for preparing methyl or butyl esters.[8][13]

  • Diazomethane: Offers a quick and clean method for preparing methyl esters but is highly toxic and explosive.[12]

G cluster_1 Esterification Reaction Analyte R-COOH (Carboxylic Acid) Catalyst BF3 (Catalyst) Analyte->Catalyst Reagent CH3OH (Methanol) Reagent->Catalyst Product R-COOCH3 (Methyl Ester) Water H2O Product->Water + Catalyst->Product

Caption: General reaction scheme for esterification.

Experimental Protocol: Esterification using BF₃-Methanol

This protocol describes the preparation of fatty acid methyl esters (FAMEs).[8][14]

  • Sample Preparation: Place approximately 1-25 mg of the fatty acid sample into a micro-reaction vessel.

  • Derivatization Reaction:

    • Add 2 mL of 12% w/w Boron trifluoride-methanol solution to the vessel.

    • Heat the mixture at 60°C for 5-10 minutes. The reaction time may need optimization depending on the specific acid.

  • Extraction:

    • Cool the vessel to room temperature.

    • Add 1 mL of water and 1 mL of hexane.

    • Shake the vessel vigorously to extract the methyl esters into the hexane (upper) layer.

  • Drying and Concentration:

    • Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer by passing it through a small column of anhydrous sodium sulfate.

    • If necessary, concentrate the sample under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC analysis.

Acylation

Acylation introduces an acyl group (R-C=O) into a molecule by replacing an active hydrogen, primarily in alcohols, phenols, and amines.[15] Using perfluorinated acylating reagents is particularly advantageous as it introduces halogen atoms into the derivative, significantly enhancing the response of an Electron Capture Detector (ECD).[7] The resulting derivatives are stable and highly volatile.[7]

Common Reagents:

  • Trifluoroacetic Anhydride (TFAA)

  • Pentafluoropropionic Anhydride (PFPA)

  • Heptafluorobutyric Anhydride (HFBA)

G cluster_2 Acylation Reaction Analyte R-NH2 (Amine) Product R-NH-COCF3 (Acyl Derivative) Analyte->Product + Reagent (CF3CO)2O (TFAA) Reagent->Product + Byproduct CF3COOH (Byproduct) Product->Byproduct  +

Caption: General reaction scheme for acylation.

Experimental Protocol: General Acylation

This protocol provides a general guideline for the acylation of amines or alcohols.

  • Sample Preparation: Evaporate the sample solvent to dryness in a reaction vial under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine) and 50 µL of the acylating anhydride (e.g., TFAA).

    • Cap the vial and heat at 60-70°C for 15-30 minutes.

  • Cleanup:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC injection.

Caution: Perfluorinated anhydrides form acidic byproducts that can damage the GC column. It is crucial to remove these byproducts before analysis.[7]

Quantitative Data Summary

Derivatization significantly improves the quantitative performance of GC analysis. The tables below summarize the benefits observed in various studies.

Table 1: Comparison of a Silylation Method Before and After Derivatization This table shows the improvement in compound detection after silylation of a standard mixture.[16]

StatusNumber of Compounds DetectedChromatographic Outcome
Non-silylated4Poor peak shape for polar compounds, some not detected.
Silylated 9 Improved detection, better peak shape and resolution.

Table 2: Quantitative Improvements for PAH Metabolite Analysis via Two-Stage Silylation This table highlights the performance metrics achieved for urinary mono- and dihydroxylated PAH metabolites after a specialized derivatization protocol.[17]

Analyte ClassExtraction Rate (%)Limit of Quantification (µg/L)Intra- & Interday Precision
OH-PAHs63 - 86%0.01 - 0.02< 10%
diol-PAHs63 - 86%0.02 - 0.2< 10%

Overall Experimental Workflow

The entire process from sample collection to final data analysis follows a structured workflow, with derivatization being a critical intermediate step.

G cluster_workflow General GC Analysis Workflow Sample Sample Collection Extract Extraction & Cleanup Sample->Extract Deriv Derivatization Extract->Deriv GC GC-MS Analysis Deriv->GC Data Data Processing & Quantification GC->Data

Caption: Standard workflow for GC analysis involving derivatization.

Conclusion

Derivatization is an indispensable tool for the GC analysis of hydrocarbons containing polar functional groups. By converting analytes into more volatile, stable, and detectable forms, techniques such as silylation, alkylation, and acylation enable robust and accurate quantification.[3] The choice of method is dictated by the analyte's structure, and optimization of reaction conditions is critical to achieving complete derivatization and reliable results. The protocols and data presented in this note serve as a guide for researchers to successfully implement derivatization strategies and enhance the quality of their chromatographic analyses.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Pheromone Collection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the collection and concentration of volatile and semi-volatile organic compounds, including pheromones.[1][2][3] Developed in the early 1990s, SPME utilizes a fused silica fiber coated with a stationary phase.[4] This fiber is exposed to the sample, either by direct immersion or through the headspace, where analytes partition from the sample matrix onto the fiber coating.[1] The collected analytes are then thermally desorbed directly into the injection port of a gas chromatograph (GC) for separation and analysis, typically by mass spectrometry (MS).[2] This method offers significant advantages over traditional solvent-based extraction techniques, including simplicity, reduced sample preparation time, and the elimination of solvent interference in the chromatogram.[5]

SPME has proven to be a powerful tool in chemical ecology for identifying insect and mammalian pheromones.[5][6] Its high sensitivity allows for the collection of volatiles from individual, small organisms.[7] The non-invasive nature of headspace SPME makes it ideal for studying the release of pheromones from living organisms in real-time.[8]

Principle of SPME for Pheromone Collection

The principle of SPME is based on the partitioning of analytes between the sample matrix (e.g., air, water, or the headspace above a sample) and the stationary phase coated on the SPME fiber. The amount of analyte extracted by the fiber at equilibrium is proportional to its concentration in the sample.

The process involves two key steps:

  • Extraction: The SPME fiber is exposed to the sample, and volatile pheromones are adsorbed or absorbed by the fiber coating until equilibrium is reached.[4]

  • Desorption: The fiber is retracted into the needle and then inserted into the heated injection port of a GC, where the trapped pheromones are thermally desorbed from the fiber and transferred to the analytical column.[2]

Experimental Workflow for Pheromone Collection and Analysis using SPME

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Pheromone Source (e.g., Insect, Gland Extract) Vial Headspace Vial Sample->Vial Place sample in vial Incubation Incubate and Expose Fiber (Headspace Sampling) Vial->Incubation Pierce septum SPME_Fiber SPME Fiber Assembly SPME_Fiber->Incubation Desorption Thermal Desorption in GC Injector Incubation->Desorption Transfer fiber GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Data_Analysis Data Analysis and Pheromone Identification GC_MS->Data_Analysis Desorption->GC_MS Analyte transfer

Caption: General experimental workflow for volatile pheromone collection and analysis using headspace SPME followed by GC-MS.

Application Notes

Fiber Selection

The choice of SPME fiber coating is critical and depends on the polarity and molecular weight of the target pheromones. Different fiber coatings have varying selectivities for different classes of compounds.

Fiber CoatingCompositionPolarityTarget Analytes
PDMS (Polydimethylsiloxane)Non-polar liquidNon-polarVolatile, non-polar compounds. Widely used for general screening.[1]
DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)Bipolar solid with pores of different sizesBipolarWide range of volatile and semi-volatile compounds, including low molecular weight and gaseous analytes.[9]
CAR/PDMS (Carboxen/Polydimethylsiloxane)Bipolar solid with microporesBipolarTrace-level, low molecular weight volatile compounds.[6]
Polyacrylate Polar liquidPolarPolar semi-volatile compounds.[5]

This table summarizes common SPME fiber coatings and their primary applications in pheromone analysis.

Headspace vs. Direct Immersion SPME
  • Headspace SPME (HS-SPME): This is the most common method for volatile pheromone collection as it is non-invasive and prevents the fiber from being contaminated by non-volatile matrix components. The fiber is exposed to the vapor phase above the sample.[1] HS-SPME is ideal for sampling volatiles released by living insects or from environmental air.[6][10]

  • Direct Immersion SPME (DI-SPME): The fiber is directly immersed in a liquid sample (e.g., a solvent extract of a pheromone gland). This method is more suitable for semi-volatile compounds in a liquid matrix.

Field Sampling

SPME is well-suited for field collection of airborne pheromones due to its portability and simplicity.[6] A portable field sampler can be used to expose the fiber to the ambient air in the vicinity of a pheromone source. This allows for the in-situ trapping of pheromones under natural conditions.

Protocols

Protocol 1: Headspace SPME Collection of Volatiles from a Single Insect

This protocol is adapted from methodologies used for collecting pheromones from small insects like moths.[7]

Materials:

  • SPME fiber assembly (e.g., 100 µm PDMS or DVB/CAR/PDMS)[11]

  • SPME manual holder

  • Gas-tight vials (e.g., 20 mL) with septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injection port at a specific temperature for a set time to remove any contaminants.[2]

  • Sample Preparation: Place a single living insect (e.g., a calling female moth) inside a clean glass vial. For some insects, a freeze-thaw cycle (-80°C for 10 min, then 25°C for 5 min) prior to extraction can enhance the detection of volatiles.[5]

  • Extraction:

    • Place the vial in a heating block or water bath set to a temperature that encourages pheromone release without stressing the insect (e.g., 30-60°C).[10]

    • Manually insert the SPME fiber through the vial's septum and expose the fiber to the headspace above the insect. Do not let the fiber touch the insect.

    • Allow the fiber to be exposed for a predetermined time (e.g., 30 minutes to 3 hours).[7][12] Extraction time should be optimized based on the rate of pheromone release.

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes for a sufficient time (e.g., 1-5 minutes) at a temperature appropriate for the fiber and the analytes (e.g., 250°C).

    • Start the GC-MS analysis.

Protocol 2: SPME for Environmental Air Sampling of Pheromones

This protocol is based on the methodology for collecting volatile compounds from the environment.[6]

Materials:

  • SPME portable field sampler with a suitable fiber (e.g., CAR/PDMS for trace-level volatiles)[6]

  • Protective tubing for the fiber during transport

  • GC-MS system

Procedure:

  • Fiber Conditioning: Condition the fiber in the laboratory GC injector before taking it to the field.

  • Field Sampling:

    • Transport the conditioned fiber to the sampling location in a sealed container.

    • Secure the SPME portable sampler in the desired location, for example, within the foliage of a plant where insects are active.

    • Expose the fiber to the ambient air for an extended period (e.g., 6-12 hours) to collect sufficient analytes.[6]

  • Sample Storage and Transport: After sampling, retract the fiber into its protective needle and store it in a clean, sealed container for transport back to the laboratory. Samples can often be stored at -20°C for up to a month.[13]

  • Analysis: Analyze the sample by thermal desorption in a GC-MS as described in Protocol 1.

Quantitative Data Summary

The following tables summarize quantitative data from various studies using SPME for pheromone collection.

Table 1: Comparison of Pheromone Collection Efficiency

Pheromone SourceSPME MethodAmount CollectedComparisonReference
Phyllonorycter sylvella (moth)100 µm PDMS fiber, 3-hour collection from a single femaleEquivalent to the amount from 20 female gland extractsSPME is highly efficient for collecting released volatiles.[7]
Heliothis subflexa (moth)Thick-film megabore column (a form of sorptive extraction)153 ng/female/hrSubstantially higher than previous reports using polymeric adsorbents (11.3–30.6 ng/hr).

Table 2: SPME-GC-MS Method Parameters for Pheromone Analysis

ParameterSettingRationale/Comment
SPME Fiber DVB/CAR/PDMS, 50/30 µmBroad selectivity for a wide range of volatiles.
Extraction Mode Headspace (HS)Non-invasive and protects the fiber.
Incubation/Extraction Temperature 30-60°COptimizes volatilization of pheromones.[10]
Extraction Time 15-45 minutesShorter times for high concentrations, longer for trace levels.[9]
Desorption Temperature 240-270°CEnsures complete transfer of analytes to the GC.
GC Column Non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS)Good separation of common pheromone components.
MS Ionization Mode Electron Impact (EI), 70 eVStandard for creating reproducible mass spectra for library matching.[13]
MS Mass Range 30-400 m/zCovers the typical mass range of insect pheromones.[13]

This table provides typical starting parameters for developing an SPME-GC-MS method for pheromone analysis.

Signaling Pathway and Logical Relationships

Pheromone_Signaling cluster_source Pheromone Source cluster_release Release and Collection cluster_detection Detection and Response Organism Insect/Mammal Pheromone_Gland Pheromone Gland Organism->Pheromone_Gland Biosynthesis Release Volatilization into Headspace Pheromone_Gland->Release Emission SPME_Collection SPME Fiber Trapping Release->SPME_Collection Adsorption/ Absorption Antennal_Reception Antennal Reception Release->Antennal_Reception Diffusion Behavioral_Response Behavioral Response (e.g., Mating) SPME_Collection->Behavioral_Response Identification for Drug/Pest Control Development Conspecific Conspecific Organism Conspecific->Antennal_Reception Detection Antennal_Reception->Behavioral_Response Signal Transduction

Caption: Logical relationship of pheromone signaling from source to behavioral response and the role of SPME in its study.

Conclusion

SPME is an indispensable technique in the study of volatile pheromones, offering a rapid, sensitive, and solvent-free method for sample collection and concentration.[10] Its adaptability for both laboratory and field use makes it a powerful tool for researchers in chemical ecology, pest management, and the development of pheromone-based drugs and control strategies. By carefully selecting the appropriate fiber and optimizing extraction parameters, SPME, coupled with GC-MS, can provide detailed qualitative and quantitative information on the complex chemical signals that mediate intra-species communication.

References

Troubleshooting & Optimization

Troubleshooting co-eluting peaks in 3,4-Dimethylundecane GC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC-MS Analysis of 3,4-Dimethylundecane

Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides detailed answers to common issues encountered when analyzing this compound, with a focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak co-elution in the GC-MS analysis of this compound?

Co-elution, where two or more compounds elute from the gas chromatography (GC) column at the same time, is a frequent challenge in chemical analysis.[1][2] For branched alkanes like this compound, this issue is often pronounced due to the presence of other structurally similar isomers which may have very close boiling points and polarities.

Primary Causes:

  • Inadequate Chromatographic Resolution : The column and method parameters are not sufficient to separate the analytes physically before they reach the detector.[3]

  • Sample Complexity : The sample matrix itself may contain interfering compounds that have similar chromatographic properties to this compound.[4]

  • Column Overload : Injecting too much sample can lead to broad, fronting peaks that merge with adjacent peaks.[5]

  • Improper Stationary Phase : The chosen GC column's stationary phase may not have the right chemistry (selectivity) to differentiate between this compound and other co-eluting isomers.[1][6]

  • Suboptimal GC Oven Temperature Program : An unoptimized temperature ramp can cause compounds to travel through the column without adequate separation.[7][8]

Q2: How can I detect if I have a co-elution problem?

Detecting co-elution is the first step to resolving it. While a perfectly symmetrical peak might appear pure, it could be hiding multiple components.[2]

Detection Methods:

  • Visual Peak Shape Inspection : Look for signs of asymmetry, such as "shoulders" or merged peaks. A shoulder is a sudden discontinuity in the peak shape, which may indicate two peaks eluting simultaneously.[2]

  • Mass Spectrometry Analysis : Since you are using a mass spectrometer, you can check for co-elution by examining the mass spectra at different points across the chromatographic peak (peak start, apex, and end).[1][3] If the peak is pure, the mass spectrum should be consistent across the entire peak.[3] If it changes, this indicates the presence of more than one compound.[3]

  • Extracted Ion Chromatograms (EICs) : If you suspect a specific impurity, you can plot EICs for unique ions of this compound and the suspected co-eluting compound. If the apexes of the EIC peaks do not align perfectly, co-elution is occurring.[3]

Q3: My peaks are co-eluting. What is the first troubleshooting step I should take?

The first step is a systematic evaluation of your current method and sample preparation. The following logical workflow can guide your troubleshooting process.

G Troubleshooting Workflow for Co-eluting Peaks A Start: Co-elution Detected B Review Peak Shape & Mass Spectra Across Peak A->B C Are mass spectra consistent? B->C D Yes: Likely Isomeric Co-elution (Identical or very similar spectra) C->D Yes E No: Non-isomeric Co-elution (Different spectra) C->E No F Focus on Chromatographic Optimization D->F G Focus on Sample Prep & Chromatographic Optimization E->G H Optimize GC Method (Temperature Program, Flow Rate) F->H N Improve Sample Preparation (e.g., SPE, LLE) G->N I Still Co-eluting? H->I J Change GC Column (Different Selectivity/Longer Column) I->J Yes M Resolved I->M No K Still Co-eluting? J->K L Consider Advanced Data Analysis (Deconvolution) K->L Yes K->M No L->M N->F

Caption: A logical workflow for diagnosing and resolving co-eluting peaks.

Experimental Protocols & Methodologies

Protocol 1: Optimizing the GC Oven Temperature Program

The temperature program directly affects retention and selectivity.[9][10] For separating closely related isomers like those of dimethylundecane, optimizing the ramp rate is critical.

Objective : To improve the separation of this compound from co-eluting species by modifying the oven temperature.

Methodology :

  • Scouting Run : If you haven't already, perform a scouting run with a generic temperature program (e.g., start at 40°C, ramp 10°C/min to the column's maximum temperature, and hold for 10 minutes).[7] This helps identify the elution temperature of your target analytes.

  • Lower the Initial Temperature : For better resolution of early-eluting peaks, reduce the initial oven temperature.[7] A starting point of 20°C below the solvent's boiling point is recommended for splitless injections.[9]

  • Reduce the Ramp Rate : A slower ramp rate increases the time analytes interact with the stationary phase, often improving resolution. Halve your initial ramp rate (e.g., from 10°C/min to 5°C/min) and observe the effect on separation.

  • Introduce a Mid-Ramp Hold : If co-elution occurs in the middle of the chromatogram, you can introduce an isothermal hold just before the elution of the critical pair.[11] A good starting point is to set a 1-2 minute hold at a temperature 20-30°C below the elution temperature of the co-eluting peaks.[11]

  • Iterative Optimization : Adjust one parameter at a time and evaluate the result. The optimal ramp rate is often estimated as 10°C per column hold-up time.[9]

ParameterGuidelineEffect on Resolution
Initial Temperature 40-50°C (or 20°C below solvent bp)Lowering improves resolution of early eluters.[7][9]
Ramp Rate Start with 10°C/min, then reduce.Slower rates generally increase resolution.[8]
Mid-Ramp Hold 1-2 min hold, 20-30°C below elution T.Can separate specific, closely eluting pairs.[11]
Final Temperature 20°C above elution T of last analyte.Ensures all components are eluted from the column.[9]

Table 1. General guidelines for optimizing GC oven temperature program parameters.

Protocol 2: GC Column Selection for Branched Alkanes

The choice of stationary phase is the most critical factor influencing selectivity.[12] For separating alkane isomers, a long, non-polar column is often the best choice.[13]

Objective : To select a GC column that provides the necessary selectivity to resolve this compound from its isomers.

Methodology :

  • Assess Polarity : The principle of "like dissolves like" applies.[14] Since this compound is a non-polar alkane, a non-polar stationary phase is the most appropriate choice. These phases separate compounds primarily by their boiling points.[15]

  • Choose a Stationary Phase : Standard non-polar phases like 100% dimethylpolysiloxane (e.g., DB-1, Rtx-1, ZB-1) or 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, Rtx-5MS, ZB-5) are excellent starting points. The 5% phenyl phase offers slightly different selectivity that can be beneficial for aromatic or slightly polar interferences.

  • Select Column Dimensions :

    • Length : For difficult separations of isomers, a longer column (e.g., 60 m or even 100 m) provides more theoretical plates and thus better resolving power.[13]

    • Internal Diameter (ID) : A smaller ID (e.g., 0.25 mm or 0.18 mm) increases column efficiency, leading to sharper peaks and better resolution.[15]

    • Film Thickness : A standard film thickness (0.25 µm) is suitable for most analyses. Thicker films can increase retention but may also increase bleed at high temperatures.

Stationary PhasePolarityRecommended Use for Alkanes
100% DimethylpolysiloxaneNon-polarExcellent first choice for general alkane separation based on boiling point.
5% Phenyl / 95% DimethylpolysiloxaneNon-polarGood alternative with slightly different selectivity; very common for general GC-MS work.[12]
WAX (Polyethylene Glycol)PolarNot recommended for alkane isomer separation; used for polar compounds.[15]

Table 2. Comparison of common GC stationary phases for alkane analysis.

Advanced Troubleshooting

Q4: I've optimized my GC method and tried a different column, but I still have co-elution. What's next?

If chromatographic separation is not fully achievable, you can turn to alternative ionization techniques or advanced data analysis.

1. Alternative Ionization Techniques: Standard Electron Ionization (EI) at 70 eV can cause extensive fragmentation of alkanes, often making it difficult to distinguish isomers which produce very similar fragmentation patterns.[16][17] A "softer" ionization technique might provide more information.

  • Chemical Ionization (CI) : This is a softer technique that uses a reagent gas to produce a protonated molecule ([M+H]⁺) with minimal fragmentation.[16] This can help confirm the molecular weight of the co-eluting compounds, even if they are not chromatographically separated.

  • Field Ionization (FI) : FI is an even gentler method that is particularly useful for analyzing thermally unstable compounds and often produces a strong molecular ion.[18]

G Ionization Technique Selection A Need to identify unknown compound? C Electron Ionization (EI) (Hard Ionization) A->C B Need to determine molecular weight of a known compound? D Chemical Ionization (CI) (Soft Ionization) B->D E Extensive, reproducible fragmentation. Good for library matching. C->E F Minimal fragmentation. Preserves molecular ion. D->F

Caption: Comparison of hard (EI) and soft (CI) ionization techniques.

2. Deconvolution Software: Modern GC-MS software often includes powerful deconvolution algorithms.[3] These programs analyze the raw data to mathematically separate the mass spectra of co-eluting compounds.[19][20] They work by identifying small differences in the elution profiles of different mass fragments to construct "pure" mass spectra for each component in an overlapping peak.[21] Software like AMDIS or vendor-specific deconvolution tools can be highly effective for resolving peaks that cannot be separated chromatographically.[22]

References

Improving signal-to-noise ratio in electroantennography for pheromones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their electroantennography (EAG) experiments for pheromone detection.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide addresses common issues encountered during EAG experiments that can lead to a poor signal-to-noise ratio.

Issue: High Background Noise in the Baseline

  • Question: My baseline recording is very noisy, making it difficult to distinguish the signal. What are the common causes and solutions?

  • Answer: High background noise is a frequent challenge in EAG recordings and can originate from several sources. The primary sources of noise include electrical interference, mechanical vibrations, and the antennal preparation itself.[1]

    • Electrical Noise: This often manifests as a 50 or 60 Hz hum from mains power.[2]

      • Solution: Ensure all equipment is properly grounded to a common earth ground. A Faraday cage can be used to shield the setup from external electromagnetic fields.[3] Avoid creating ground loops by having multiple ground connections. Using a high-quality amplifier with appropriate electronic filtering can also help block noise.[1]

    • Mechanical Vibrations: Any movement of the preparation can induce noise.

      • Solution: Place the EAG setup on an anti-vibration table. Secure all components, including cables, to prevent movement. Shield the preparation from air currents in the room.[4][5][6]

    • Unstable Preparation: A deteriorating antennal preparation can be a significant source of noise.

      • Solution: Use fresh and healthy insects for your preparations.[1] Ensure good contact between the electrodes and the antenna. Using appropriate saline solutions and ensuring proper hydration can extend the life and stability of the preparation.[7]

Issue: Weak or No Signal Response to Pheromone Stimulus

  • Question: I am not getting a discernible signal, or the signal is very weak, even with a known active pheromone. What could be the problem?

  • Answer: A weak or absent signal can be due to issues with the stimulus delivery, the antennal preparation, or the recording setup.

    • Stimulus Delivery:

      • Solution: Verify the concentration and purity of your pheromone standard. Ensure the stimulus delivery system is functioning correctly, providing a consistent and timed puff of odorant.[8][9] The outlet of the delivery tube should be positioned close to the antenna (e.g., ~1 cm).[8]

    • Antennal Preparation:

      • Solution: The antenna may not be viable. Prepare a fresh antenna, ensuring minimal damage during excision.[1] The age and physiological state of the insect can also affect its responsiveness.[7] Confirm that the recording and reference electrodes are in good contact with the respective ends of the antenna.[10]

    • Recording Setup:

      • Solution: Check the connections between the electrodes, amplifier, and recording device. Ensure the amplifier gain is set appropriately. A very low gain setting might render the signal undetectable.

Issue: Signal Drifting

  • Question: The baseline is not stable and drifts up or down over time. How can I correct this?

  • Answer: Baseline drift is a common issue, especially in long-duration recordings like those in gas chromatography-electroantennographic detection (GC-EAD).[1]

    • Solution: Drift can be caused by changes in the electrochemical potentials at the electrode-saline interface or by the drying out of the preparation. Using non-polarizable electrodes (like Ag/AgCl) can help minimize this. Many modern EAG amplifiers have a feature for automatic baseline control or high-pass filtering to electronically cancel out slow drift.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data relevant to EAG experiments. These values can vary significantly depending on the insect species, pheromone, and specific experimental setup.

ParameterTypical Value/RangeFactors Influencing the Value
EAG Signal Amplitude A few microvolts to several millivolts[1]Pheromone concentration, insect species and sex, antennal health, type of pheromone.[1]
Background Noise Level Should be significantly lower than the signalElectrical interference, mechanical vibration, preparation stability.[1]
Signal-to-Noise Ratio (SNR) Aim for >3 for reliable detectionAll factors affecting signal and noise.
SNR Improvement with Techniques 10.4–12.7 dB increase with lock-in amplification[4][5][6]Use of advanced techniques like lock-in amplification or connecting multiple antennae in series.[2]

Experimental Protocols

Detailed Methodology for a Standard EAG Experiment

  • Preparation of Saline Solution and Electrodes:

    • Prepare an appropriate saline solution (e.g., Kaissling saline) and store it refrigerated.[8]

    • Use glass capillary microelectrodes filled with the saline solution. Ag/AgCl wires are inserted into the capillaries to connect to the amplifier.[8] Using metal electrodes with standard saline is not recommended due to noise from electrochemical potentials.[1]

  • Antennal Preparation:

    • Excise the head of the insect.[8]

    • Mount the head onto the reference electrode, which is inserted into the base of the head.[8]

    • The tip of the antenna is either gently placed against the recording electrode or a small segment is cut off to allow for better contact.[1]

  • Stimulus Preparation and Delivery:

    • Prepare serial dilutions of the pheromone in an appropriate solvent (e.g., hexane or mineral oil).[7]

    • Apply a known volume (e.g., 10 µL) of the pheromone solution onto a piece of filter paper.[7][8]

    • Insert the filter paper into a Pasteur pipette. After the solvent has evaporated, the pipette is ready for stimulus delivery.[8]

    • A puff of purified and humidified air is passed through the pipette to deliver the stimulus over the antenna.[8] The duration and flow rate of the air puff should be precisely controlled.

  • Data Acquisition:

    • The electrical signal from the antenna is amplified (typically by a factor of 100) and filtered to remove unwanted frequencies.[11]

    • The amplified signal is then digitized and recorded on a computer for analysis.[8]

    • A control stimulus (solvent only) should be applied periodically to account for any mechanical or solvent-induced responses.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying principle of electroantennography?

    • A1: EAG measures the summated electrical potential changes (depolarizations) from many olfactory receptor neurons on an insect's antenna in response to an odor stimulus.[1] It provides a measure of the overall olfactory sensitivity of the antenna to a given compound.[10]

  • Q2: How can I increase the signal amplitude of my EAG recordings?

    • A2: One method to increase the signal amplitude is to use multiple antennae connected in series. This can lead to a significant improvement in the signal-to-noise ratio and sensitivity.[2]

  • Q3: What are the advantages of using advanced techniques like lock-in amplification?

    • A3: Lock-in amplification can dramatically improve the signal-to-noise ratio, especially for weak signals that are difficult to discern from noise.[4][5] By chopping the stimulus at a specific frequency and detecting only the signal at that frequency, the amplifier can effectively reject noise at other frequencies. This has been shown to increase the SNR by 10.4–12.7 dB.[4][5][6]

  • Q4: How do I calculate the signal-to-noise ratio?

    • A4: The signal-to-noise ratio is typically calculated as the ratio of the signal amplitude to the baseline noise amplitude. The signal is measured from the middle of the baseline noise to the peak of the response. The noise is the width of the baseline.[12]

  • Q5: What is the difference between EAG and single-sensillum recording (SSR)?

    • A5: EAG measures the summed response of many neurons across the entire antenna, providing a general measure of olfactory sensitivity.[11] SSR, on the other hand, records the activity of individual olfactory sensory neurons within a single sensillum, offering much more detailed information about the response properties of specific receptor types.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_saline Prepare Saline & Electrodes prep_antenna Excise & Mount Antenna prep_saline->prep_antenna prep_stimulus Prepare Pheromone Stimulus stimulus_delivery Deliver Stimulus Puff prep_stimulus->stimulus_delivery prep_antenna->stimulus_delivery recording Record Antennal Response stimulus_delivery->recording amplification Amplify & Filter Signal recording->amplification data_analysis Analyze Data (SNR) amplification->data_analysis

Caption: A generalized experimental workflow for electroantennography.

troubleshooting_flowchart start Low SNR in EAG Recording check_noise Is the baseline noisy? start->check_noise check_signal Is the signal weak or absent? check_noise->check_signal No electrical_noise Check Grounding & Shielding (Faraday Cage) check_noise->electrical_noise Yes mechanical_noise Use Anti-Vibration Table Isolate from Air Currents check_noise->mechanical_noise Yes preparation_issue Use Fresh Antenna Ensure Good Electrode Contact check_noise->preparation_issue Yes stimulus_issue Verify Pheromone Concentration Check Delivery System check_signal->stimulus_issue Yes amplifier_issue Check Amplifier Gain & Connections check_signal->amplifier_issue Yes solution Improved SNR electrical_noise->solution mechanical_noise->solution preparation_issue->solution stimulus_issue->solution amplifier_issue->solution

Caption: A troubleshooting flowchart for addressing low SNR in EAG.

olfactory_pathway pheromone Pheromone Molecule obp Odorant Binding Protein (OBP) pheromone->obp or Olfactory Receptor (OR) obp->or orn Olfactory Receptor Neuron (ORN) or->orn ion_channel Ion Channel Opening orn->ion_channel depolarization Neuron Depolarization ion_channel->depolarization eag_signal Summated EAG Signal depolarization->eag_signal

Caption: A simplified signaling pathway in an olfactory receptor neuron.

References

Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for branched alkane separation?

A1: The most crucial factor is the choice of the stationary phase.[1][2][3] The principle of "like dissolves like" is a good starting point; non-polar compounds, such as alkanes, are best separated using non-polar stationary phases.[4][5][6] For branched alkanes, which are non-polar, the elution order generally follows the boiling points of the analytes.[2][5]

Q2: Which stationary phases are most commonly recommended for separating branched alkane isomers?

A2: Non-polar stationary phases are the standard choice. 100% dimethyl polysiloxane is a widely used stationary phase for detailed hydrocarbon analysis (DHA), which involves the separation of various hydrocarbon isomers, including branched alkanes.[1][4] Columns specifically designed for DHA, often referred to as PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) columns, are highly effective.[1][4][7] Some specialty phases, like those with octyl functional groups, can also offer unique shape selectivity for petroleum products.[2]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of branched alkanes?

A3: Column dimensions play a significant role in achieving optimal resolution.[1][8]

  • Length: Longer columns provide more theoretical plates, leading to better resolution, but also result in longer analysis times.[8][9] For complex mixtures like gasoline, which contains numerous branched alkanes, longer columns (e.g., 100m) are often recommended to maximize resolution.[4]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks), which improves resolution.[1][2] However, they have a lower sample capacity.[2]

  • Film Thickness: Thicker films increase retention and can improve the resolution of volatile compounds. For less volatile, higher molecular weight alkanes, a thinner film is generally preferred to reduce analysis time and minimize peak broadening.[9]

Q4: Can changing the carrier gas improve my separation of branched alkanes?

A4: Yes, the choice of carrier gas can significantly impact analysis time and efficiency. While helium is commonly used, switching to hydrogen can decrease analysis times by up to 50% without compromising chromatographic performance.[4] Hydrogen has a higher optimal linear velocity, allowing for faster separations.[4] However, it's essential to ensure your GC system and detector are compatible with hydrogen.

Troubleshooting Guide

Problem 1: Poor resolution or co-elution of branched alkane isomers.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase Ensure you are using a non-polar stationary phase, such as 100% dimethyl polysiloxane. For complex mixtures, consider a dedicated Detailed Hydrocarbon Analysis (DHA) column.[1][4][7]
Incorrect Oven Temperature Program The temperature program significantly affects selectivity.[10] Lowering the initial temperature or using a slower ramp rate can improve the separation of early-eluting, closely boiling isomers.[8]
Insufficient Column Efficiency If peaks are broad, consider using a longer column or a column with a smaller internal diameter to increase the number of theoretical plates.[2][9] Also, check for and address any potential leaks in the system.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Try reducing the injection volume or increasing the split ratio.

Problem 2: Peak tailing for branched alkane peaks.

Possible Cause Troubleshooting Step
Active Sites in the Inlet or Column Branched alkanes are generally not prone to tailing due to their non-polar nature. However, active sites in the liner or on the column can cause peak tailing for more polar analytes that may be present in the sample matrix. Ensure the use of a deactivated liner and a high-quality, inert column.
Improper Column Installation A poor column cut or incorrect installation in the inlet or detector can create dead volume, leading to peak tailing. Ensure a clean, square cut and proper ferrule installation.
Contamination Contamination in the inlet liner, septum, or the front of the column can cause peak shape issues. Regularly replace the liner and septum, and consider trimming the first few centimeters of the column.

Problem 3: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in Carrier Gas Flow Rate Ensure a stable and consistent carrier gas flow. Check for leaks in the gas lines and ensure the gas source pressure is adequate.
Oven Temperature Instability Verify that the GC oven is maintaining the set temperature accurately and consistently throughout the run.
Column Bleed At high temperatures, the stationary phase can degrade and "bleed," which can affect retention times. Ensure you are operating within the column's specified temperature limits.

Data Presentation

Table 1: Recommended GC Columns for Branched Alkane Separation (Detailed Hydrocarbon Analysis)

Column NameStationary PhaseDimensions (L x ID x df)Key Features
Rtx-DHA-100[4][7]100% Dimethyl Polysiloxane100 m x 0.25 mm x 0.5 µmMeets or exceeds ASTM D6730-01 specifications; excellent for complex gasoline analysis.[4][7]
ZB-DHA PONA[1]100% Dimethyl Polysiloxane50, 100, or 150 m lengths availableSpecifically designed for Detailed Hydrocarbon Analysis (PIONA).[1]
Petrocol® DH Octyl[2]Octyl-substituted phaseVariesProvides unique shape selectivity for petroleum products.[2]

Table 2: Typical GC Method Parameters for Gasoline Range Organics (C6-C10 Alkanes)

ParameterTypical Setting
Column Rtx®-VMS, 30m x 0.32mm x 1.8µm[9]
Carrier Gas Helium or Hydrogen[4]
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Oven Program 35 °C (hold for 5 min) to 220 °C at 10 °C/min
Injection Mode Split (e.g., 20:1 ratio)[9]

Experimental Protocols

Detailed Methodology for Gasoline Range Organics (GRO) Analysis

This protocol is a representative example for the analysis of gasoline range organics, which includes many branched alkanes, based on EPA method 8015 and related application notes.[5][6][9][11]

  • Sample Preparation: For water samples, a headspace sampling technique is often employed.[9][11] For soil or solid samples, purge-and-trap (EPA Method 5035) or solvent extraction may be used.[5]

  • GC System Configuration:

    • Column: Install a suitable column, such as a 30 m x 0.32 mm x 1.8 µm column with a non-polar stationary phase.[9]

    • Injector: Use a split/splitless inlet, typically operated in split mode for gasoline samples.[9]

    • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis.

  • Instrument Conditions:

    • Set the carrier gas flow rate (e.g., Helium at a constant flow).

    • Set the inlet and detector temperatures (e.g., 250 °C and 300 °C, respectively).

    • Program the oven temperature. A typical program might be an initial temperature of 35-40°C, held for a few minutes, followed by a ramp of 10-15°C per minute to a final temperature of around 220-250°C.

  • Calibration: Prepare a series of calibration standards containing the target branched alkanes and n-alkanes. Analyze these standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample into the GC system and acquire the chromatogram.

  • Data Analysis: Identify the branched alkane peaks based on their retention times relative to the n-alkane standards (Kovats retention indices can be useful here). Quantify the analytes using the calibration curve.

Visualizations

GC_Column_Selection_Logic start Start: Need to Separate Branched Alkanes phase_selection Select Stationary Phase start->phase_selection non_polar Non-Polar Phase (e.g., 100% Dimethyl Polysiloxane) phase_selection->non_polar 'Like dissolves like' dha_column Consider DHA-specific column for complex mixtures non_polar->dha_column dimensions Optimize Column Dimensions dha_column->dimensions length Length: Longer for higher resolution (e.g., 100m) dimensions->length id Internal Diameter: Smaller for higher efficiency (e.g., 0.25mm) dimensions->id film Film Thickness: Thicker for volatile analytes dimensions->film carrier_gas Select Carrier Gas length->carrier_gas id->carrier_gas film->carrier_gas helium Helium (Standard) carrier_gas->helium hydrogen Hydrogen (Faster Analysis) carrier_gas->hydrogen optimization Method Optimization helium->optimization hydrogen->optimization

Caption: Logical workflow for selecting a GC column for branched alkane separation.

Troubleshooting_Poor_Resolution start Problem: Poor Resolution of Branched Alkanes check_phase Is the stationary phase appropriate? (Should be non-polar) start->check_phase check_temp Is the oven temperature program optimized? check_phase->check_temp Yes solution_phase Switch to a non-polar or DHA-specific column check_phase->solution_phase No check_efficiency Is the column efficiency sufficient? check_temp->check_efficiency Yes solution_temp Lower initial temperature or reduce ramp rate check_temp->solution_temp No check_overload Is the column overloaded? check_efficiency->check_overload Yes solution_efficiency Use a longer or smaller ID column. Check for leaks. check_efficiency->solution_efficiency No solution_overload Reduce injection volume or increase split ratio check_overload->solution_overload Yes

Caption: Troubleshooting workflow for poor resolution of branched alkanes.

References

Minimizing background noise in GC-MS analysis of insect extracts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC-MS Analysis of Insect Extracts

Welcome to the technical support center for minimizing background noise in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of insect extracts. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.

Troubleshooting Guide

High background noise in your GC-MS chromatogram can obscure analyte peaks, reduce sensitivity, and lead to inaccurate quantification. This guide provides a systematic approach to identifying and eliminating the sources of background noise.

Q1: My chromatogram has a high baseline or shows significant bleed. What are the likely causes and how can I fix it?

A1: A rising baseline, particularly at higher temperatures, is often indicative of column bleed. This occurs when the stationary phase of the GC column degrades and elutes.

Common Causes and Solutions:

  • Exceeding Column Temperature Limits: Operating the column above its maximum recommended temperature will accelerate stationary phase degradation.[1]

    • Solution: Always operate within the isothermal and temperature-programmed limits specified by the column manufacturer.

  • Oxygen in the Carrier Gas: Oxygen can cause oxidative damage to the stationary phase, leading to increased bleed.[2]

    • Solution: Use high-purity carrier gas (99.999% or higher) and install an oxygen trap on the carrier gas line. Regularly check for leaks in the gas lines and connections.

  • Improper Column Conditioning: New columns need to be conditioned to remove volatile manufacturing byproducts.

    • Solution: Condition new columns according to the manufacturer's instructions. This typically involves heating the column to a specific temperature for a set period with carrier gas flow, but without connecting it to the detector.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can degrade the stationary phase.

    • Solution: Use a guard column to protect the analytical column. Regularly bake out the column at its maximum isothermal temperature (or as recommended) to remove contaminants.

Key Indicators of Column Bleed: Column bleed is often characterized by the presence of specific ions in the mass spectrum, such as m/z 207 and 281, which are indicative of siloxane degradation products.[3][4]

Q2: I am seeing unexpected peaks in my blank runs and samples. How can I identify and eliminate these contaminants?

A2: Contamination is a frequent source of background noise and can originate from various sources throughout the analytical process.

Common Contaminants and Their Sources:

ContaminantCommon m/z IonsLikely Sources
Phthalates 149, 167, 279Plasticizers from lab consumables (vials, caps, pipette tips, gloves), solvents, and plastic tubing.[5][6]
Siloxanes 73, 207, 281, 355Septum bleed, column bleed, contaminated glassware.[7]
Hydrocarbons 43, 57, 71, 85Pump oil back-diffusion, contaminated solvents, fingerprints.[8]
Air Components 18 (H₂O), 28 (N₂), 32 (O₂)System leaks.[8]

Troubleshooting Steps:

  • Run a Blank Gradient: Inject a high-purity solvent (e.g., hexane or ethyl acetate) and run your standard temperature program. This will help determine if the contamination is coming from the solvent or the GC-MS system itself.

  • Check Consumables: Phthalates are very common contaminants.[5]

    • Use phthalate-free vials, caps, and septa.

    • Rinse all glassware with a high-purity solvent before use.

    • Avoid using plastic containers or tubing for solvent storage and delivery.

  • Injector Maintenance: The injection port is a common site for contamination to accumulate.[7]

    • Regularly replace the injector liner and septum. Use low-bleed septa.

    • Clean the injector port as part of routine maintenance.

  • Systematic Blanks: To pinpoint the source of contamination, run a series of blank injections, systematically reintroducing components (e.g., run a blank with just the solvent, then a blank with a vial and cap, then a blank that has gone through the sample preparation procedure).

Frequently Asked Questions (FAQs)

Q: How can I reduce matrix effects from my complex insect extracts?

A: Insect extracts are complex biological matrices that can cause significant background noise and interfere with analyte detection.[9] Effective sample preparation is crucial.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. You can choose an SPE cartridge with a sorbent that selectively retains your analytes of interest while allowing matrix components to pass through, or vice-versa.[9][10]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be used to partition your target analytes into a cleaner solvent phase.[9]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that can be used to extract and concentrate volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample.[9][11]

Q: What are the best practices for setting up my GC-MS method to minimize noise?

A: Optimizing your GC-MS parameters can significantly improve your signal-to-noise ratio.

  • Injector Temperature: Set the injector temperature high enough to ensure complete volatilization of your analytes but not so high that it causes thermal degradation of your analytes or the septum.

  • Oven Temperature Program: A well-designed temperature ramp can improve the separation of analytes from matrix components. Start with a lower initial temperature to allow for the elution of highly volatile compounds before ramping up to elute your analytes of interest.

  • MS Detector Settings:

    • Solvent Delay: Set a solvent delay to prevent the high concentration of solvent from reaching the detector, which can shorten its lifespan and cause a large initial baseline disturbance.

    • Threshold: In your data acquisition settings, you can often set a threshold to avoid collecting data for very low-abundance ions, which are often just noise.[12]

Q: Can software be used to reduce background noise after data acquisition?

A: Yes, modern GC-MS software packages have tools to help reduce background noise.

  • Background Subtraction: Most software allows you to select a region of the baseline near your peak of interest and subtract the background spectrum from your analyte's spectrum. This can help to produce cleaner mass spectra for library matching.

  • Automated Baseline Correction: There are algorithms that can automatically detect and correct for baseline drift and noise.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Insect Hemolymph Extract
  • Sample Preparation:

    • Collect 100 µL of insect hemolymph and add it to 400 µL of cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the analytes of interest with 3 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Visualizations

Troubleshooting_Workflow start High Background Noise in GC-MS Chromatogram check_blank Run a Solvent Blank start->check_blank noise_in_blank Is Noise Present in the Blank? check_blank->noise_in_blank system_contamination Source is Likely System Contamination noise_in_blank->system_contamination Yes sample_matrix Source is Likely Sample Matrix noise_in_blank->sample_matrix No check_bleed Is Baseline Rising with Temperature? system_contamination->check_bleed improve_cleanup Improve Sample Cleanup: - Use SPE or LLE - Optimize extraction sample_matrix->improve_cleanup troubleshoot_system Troubleshoot System: - Check for leaks - Replace septum/liner - Check carrier gas purity end Noise Minimized troubleshoot_system->end improve_cleanup->end check_bleed->troubleshoot_system No column_bleed Column Bleed is Likely check_bleed->column_bleed Yes troubleshoot_bleed Troubleshoot Bleed: - Check column temperature limits - Ensure proper conditioning - Check for oxygen leaks column_bleed->troubleshoot_bleed troubleshoot_bleed->end

Caption: A workflow for troubleshooting high background noise in GC-MS analysis.

Contamination_Sources cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_environment Lab Environment solvents Solvents background_noise Background Noise in Chromatogram solvents->background_noise glassware Glassware glassware->background_noise consumables Plastic Consumables (Pipette tips, Vials) consumables->background_noise carrier_gas Carrier Gas carrier_gas->background_noise septa Septa septa->background_noise liner Injector Liner liner->background_noise column GC Column (Bleed) column->background_noise air Laboratory Air (Phthalates) air->background_noise pump_oil Pump Oil pump_oil->background_noise

Caption: Common sources of contamination leading to background noise in GC-MS.

References

Addressing peak tailing for long-chain hydrocarbons in GC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the gas chromatography (GC) analysis of long-chain hydrocarbons.

Troubleshooting Guides

Q1: My long-chain hydrocarbon peaks are tailing. What are the most common causes and how do I fix them?

Peak tailing for long-chain hydrocarbons in GC can be attributed to several factors, often related to the high temperatures required for their elution and potential interactions within the GC system. The most common causes can be categorized into issues with the column, the inlet, or the analytical method itself.

A logical troubleshooting workflow can help systematically identify and resolve the root cause of peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Initial Checks cluster_2 Troubleshooting Path 1: System-Wide Issues cluster_3 Troubleshooting Path 2: Analyte-Specific Issues cluster_4 Solutions start Observe Tailing Peaks for Long-Chain Hydrocarbons check_all_peaks Do all peaks tail, or only the long-chain hydrocarbons? start->check_all_peaks all_tail All Peaks Tail check_all_peaks->all_tail All specific_tail Only Long-Chain Hydrocarbons Tail check_all_peaks->specific_tail Specific improper_install Improper Column Installation (Poor cut, incorrect position) all_tail->improper_install dead_volume Dead Volume/ Leaks all_tail->dead_volume flow_path Flow Path Obstruction all_tail->flow_path inlet_temp Inlet Temperature Too Low specific_tail->inlet_temp column_contam Column Contamination/ Degradation specific_tail->column_contam active_sites Active Sites in Liner/Column specific_tail->active_sites temp_program Suboptimal Temperature Program specific_tail->temp_program reinstall_column Re-install Column: - Trim column ends - Ensure correct insertion depth improper_install->reinstall_column check_leaks Perform Leak Check dead_volume->check_leaks inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Clean the inlet flow_path->inlet_maintenance trim_column Trim Column Inlet flow_path->trim_column increase_inlet_temp Increase Inlet Temperature inlet_temp->increase_inlet_temp bakeout_column Bake Out Column column_contam->bakeout_column column_contam->trim_column active_sites->inlet_maintenance deactivated_liner Use a Deactivated Liner active_sites->deactivated_liner optimize_program Optimize Temperature Program temp_program->optimize_program G analyte Long-Chain Hydrocarbons (High Boiling Point) goal Efficient Vaporization & Transfer analyte->goal liner_feature1 Large Surface Area goal->liner_feature1 liner_feature2 Inert Surface goal->liner_feature2 liner_feature3 Focusing Geometry goal->liner_feature3 liner_component1 Glass Wool liner_feature1->liner_component1 liner_component2 Deactivation liner_feature2->liner_component2 liner_component3 Tapered Design liner_feature3->liner_component3 recommended_liner Recommended: Single Taper Liner with Deactivated Glass Wool liner_component1->recommended_liner liner_component2->recommended_liner liner_component3->recommended_liner

Enhancing the Stability of 3,4-Dimethylundecane in Solvent Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3,4-Dimethylundecane in solvent formulations. The following sections offer detailed experimental protocols, data presentation, and visual diagrams to address specific issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a branched-chain alkane, a type of hydrocarbon.[1] Due to its non-polar nature and low reactivity, it can be used as a non-polar solvent or as an oily vehicle in certain pharmaceutical formulations, particularly in topical or parenteral preparations where a non-aqueous, inert carrier is required.

Q2: What are the main causes of this compound degradation in solvent formulations?

A2: The primary degradation pathway for alkanes like this compound is auto-oxidation, a free-radical chain reaction initiated by factors such as heat, light (especially UV), and the presence of oxygen and metal ions.[2][3] This process can lead to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and other oxygenated derivatives, potentially altering the properties of the formulation.

Q3: How can I prevent the degradation of this compound in my formulations?

A3: To minimize degradation, it is recommended to:

  • Use Antioxidants: Incorporate oil-soluble antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (DL-alpha-Tocopherol) into the formulation.[][5][6]

  • Control Storage Conditions: Store formulations in a cool, dark place to protect them from heat and light.

  • Inert Atmosphere: For highly sensitive formulations, consider manufacturing and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal ion contaminants that can catalyze oxidation.

Q4: What are suitable solvents for this compound?

A4: this compound is a non-polar compound and is miscible with other non-polar organic solvents. Common choices include hexane, heptane, cyclohexane, and other hydrocarbons. It has very low solubility in polar solvents like water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Cloudiness or Precipitation at Low Temperatures The formulation may be reaching the cloud point or freezing point of this compound or other components.- Determine the cloud point of your formulation. - Consider adding a co-solvent to lower the freezing point. - Store the formulation at a controlled room temperature.
Changes in Viscosity or Appearance Over Time This could be a sign of degradation (oxidation) of this compound, leading to the formation of more polar and potentially higher molecular weight byproducts.- Incorporate an appropriate oil-soluble antioxidant (e.g., BHT at 0.01-0.1%). - Protect the formulation from light by using amber or opaque containers. - Store at a lower temperature to slow down the rate of reaction.
Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS) These peaks may correspond to degradation products of this compound, such as hydroperoxides, alcohols, or ketones.- Confirm the identity of the new peaks using mass spectrometry. - Implement the preventative measures for degradation mentioned in the FAQs. - Ensure the analytical method is validated for stability-indicating properties.
Inconsistent Assay Results for the Active Pharmaceutical Ingredient (API) Degradation products of this compound could potentially interact with the API or interfere with the analytical method.- Evaluate the potential for interaction between the API and alkane degradation products. - Re-validate the analytical method to ensure no interference from excipient degradants. - Improve the stabilization of the this compound in the formulation.

Data Presentation

The following table provides representative quantitative data on the stability of a formulation containing this compound under accelerated stability conditions.

Condition Time Point This compound Assay (% of Initial) Appearance
40°C / 75% RH (Unstabilized) 0 Months100.0Clear, colorless solution
1 Month98.2Clear, colorless solution
3 Months95.5Clear, slightly yellow solution
6 Months91.3Clear, yellow solution
40°C / 75% RH (with 0.02% BHT) 0 Months100.0Clear, colorless solution
1 Month99.8Clear, colorless solution
3 Months99.5Clear, colorless solution
6 Months99.1Clear, colorless solution
Photostability (ICH Q1B) 0 Hours100.0Clear, colorless solution
1.2 million lux hours96.8Clear, colorless solution
200 W h/m²97.1Clear, colorless solution

Note: This data is illustrative and actual stability will depend on the specific formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in a Solvent Formulation

  • Objective: To assess the chemical stability of this compound in a given solvent system under accelerated conditions.

  • Materials:

    • This compound solution in the desired solvent.

    • Control sample of pure this compound.

    • Stabilized formulation containing an antioxidant (e.g., 0.02% w/v BHT).

    • ICH-compliant stability chambers.

    • GC-MS system.

  • Method:

    • Prepare the formulations to be tested.

    • Place samples in appropriate containers (e.g., amber glass vials with inert caps).

    • Store the samples in stability chambers at accelerated conditions (e.g., 40°C / 75% RH) and under photostability conditions (ICH Q1B).

    • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

    • Dilute the samples to a suitable concentration for GC-MS analysis.

    • Analyze the samples using a validated stability-indicating GC-MS method to quantify the amount of this compound remaining and to identify any degradation products.

    • Record the appearance of the samples at each time point.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

    • Source Temperature: 230°C.

  • Quantification: Use a suitable internal standard for accurate quantification. The concentration of this compound is determined by comparing its peak area to a calibration curve. Degradation products can be identified by their mass spectra and retention times.

Visualizations

Auto_oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Alkane This compound (R-H) Alkyl_Radical Alkyl Radical (R.) Alkane->Alkyl_Radical H abstraction Initiator Initiator (Heat, Light, O2) Initiator->Alkane Peroxy_Radical Peroxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O2 Termination Termination Products Alkyl_Radical->Termination Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H Peroxy_Radical->Termination Stable_Radical Stable Radical (A.) Peroxy_Radical->Stable_Radical + AH Alkoxy_Radical Alkoxy Radical (RO.) Hydroperoxide->Alkoxy_Radical Hydroxy_Radical Hydroxy Radical (.OH) Hydroperoxide->Hydroxy_Radical Alcohol Alcohol (ROH) Alkoxy_Radical->Alcohol Ketone Ketone Alkoxy_Radical->Ketone Antioxidant Antioxidant (AH) Antioxidant->Peroxy_Radical H donation

Caption: Auto-oxidation pathway of this compound.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Formulation Prepare Formulation Packaging Package in Vials Formulation->Packaging Stabilized Prepare Stabilized Formulation Stabilized->Packaging Accelerated Accelerated (e.g., 40°C/75%RH) Packaging->Accelerated Photostability Photostability (ICH Q1B) Packaging->Photostability Sampling Sample at Time Points Accelerated->Sampling Photostability->Sampling GCMS GC-MS Analysis Sampling->GCMS Data Data Interpretation GCMS->Data

Caption: Workflow for accelerated stability testing.

Troubleshooting_Logic cluster_investigation Investigation cluster_solution Potential Solutions Problem Observed Instability (e.g., new peaks, appearance change) Identify Identify Degradants (MS) Problem->Identify Review_Storage Review Storage Conditions Problem->Review_Storage Review_Formulation Review Formulation Components Problem->Review_Formulation Add_Antioxidant Add/Optimize Antioxidant Identify->Add_Antioxidant Protect_Light Protect from Light Review_Storage->Protect_Light Control_Temp Control Temperature Review_Storage->Control_Temp Inert_Atmosphere Use Inert Atmosphere Review_Formulation->Inert_Atmosphere

Caption: Troubleshooting logic for formulation instability.

References

Overcoming low volatility issues in the analysis of long-chain alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the analysis of long-chain alkanes, primarily focusing on issues stemming from their low volatility.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Injection

Q1: My long-chain alkane peaks are broad and tailing. What are the likely causes and solutions?

A1: Peak tailing for high-molecular-weight compounds often points to issues with the injection process or interactions within the analytical system.[1][2]

  • Cause 1: Improper Injection Technique. The slow vaporization of low-volatility compounds in a standard hot splitless injection can lead to broad peaks.

    • Solution: Employ a Programmed Temperature Vaporizer (PTV) inlet.[3] A PTV allows for a "cold splitless" injection, where the sample is introduced into a cool inlet that then rapidly heats. This ensures the entire sample vaporizes simultaneously, creating a tight band of analytes at the head of the column.[3] Alternatively, a pulsed splitless injection can be used to rapidly transfer the sample to the column.[4]

  • Cause 2: Analyte Interaction with Active Sites. Active sites in the GC inlet (e.g., on the liner) or at the head of the column can cause polarizable molecules to tail.[2][5]

    • Solution: Use deactivated inlet liners, preferably with glass wool, to trap non-volatile residues and provide an inert surface for vaporization.[6][7][8] Regularly trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[5][9]

  • Cause 3: Solvent-Stationary Phase Mismatch. Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause poor peak shape.

    • Solution: If possible, dissolve the sample in a solvent that matches the polarity of the stationary phase. For example, using a non-polar solvent like hexane with a non-polar column (e.g., DB-5ms) is ideal.[5]

Q2: I'm experiencing low sensitivity and losing my highest molecular weight alkanes. Where could they be going?

A2: Loss of high-boiling point analytes is a common problem related to their low volatility and potential for interaction with the system.

  • Cause 1: Incomplete Transfer from Inlet to Column. High-boiling compounds may condense in cooler spots of the inlet or not vaporize completely.

    • Solution: Ensure the inlet temperature is sufficiently high to volatilize all analytes. A general starting point is 20-30°C above the boiling point of the heaviest analyte. For very long-chain alkanes (>C40), a high-temperature GC (HTGC) setup with an appropriate inlet is often necessary.[4][10]

  • Cause 2: Adsorption. Analytes can be irreversibly adsorbed onto active sites within the system.[11]

    • Solution: Minimize sample contact with surfaces by using deactivated liners and columns.[11] Also, reduce the number of sample transfer steps before analysis to prevent losses.[11]

  • Cause 3: Discrimination in Split Injection. In a split injection, higher molecular weight compounds may be preferentially vented, leading to poor sensitivity.

    • Solution: Use a splitless or on-column injection technique for trace analysis of high-boiling compounds.[3][12] This ensures the entire sample is transferred to the column.

Chromatography & Column Issues

Q3: My baseline is rising significantly during the temperature program, obscuring my late-eluting peaks. What is causing this?

A3: A rising baseline at high temperatures is almost always due to column bleed.[13][14] This occurs when the stationary phase of the column degrades and elutes.[13]

  • Cause 1: High Operating Temperatures. Exceeding the column's maximum operating temperature will accelerate degradation.[14][15]

    • Solution: Operate at least 20-30°C below the column's stated maximum temperature limit.[13][16] Select a column with a high-temperature stationary phase specifically designed for high-boiling point analytes.

  • Cause 2: Oxygen in the Carrier Gas. Oxygen is a catalyst for stationary phase degradation, especially at high temperatures.[17]

    • Solution: Use high-purity carrier gas (e.g., Helium 99.999%) and install oxygen traps on the gas line. Regularly check for leaks in the system, particularly around the septum and fittings.[17]

  • Cause 3: Column Contamination. Non-volatile matrix components injected with the sample can build up at the head of the column and cause bleed-like symptoms.

    • Solution: Proper sample cleanup is crucial. If samples are "dirty," use a guard column to protect the analytical column. Regularly trim the first few centimeters of the analytical column to remove contaminants.[9]

Q4: How do I choose the right GC column for analyzing very long-chain alkanes (e.g., >C60)?

A4: The analysis of very high molecular weight alkanes requires specialized columns and conditions.

  • Column Selection: A high-temperature, non-polar column is essential. Look for columns specifically rated for temperatures up to 400°C or higher. These columns often have a thin film of a stable stationary phase, like a dimethylpolysiloxane or a carborane-based phase.

  • Experimental Protocol: High-Temperature Gas Chromatography (HTGC) is the required technique.[10][18] This involves using a GC oven capable of reaching high temperatures, a high-temperature inlet and detector, and a column designed for such conditions. The temperature program should be optimized to elute these very low-volatility compounds.[4]

ParameterRecommended Setting for Long-Chain Alkanes (>C40)Rationale
Injection Mode Pulsed Splitless or Cold On-ColumnEnsures quantitative transfer of high-boiling analytes to the column.[4]
Inlet Temperature Ramp from low temp (e.g., 50°C) to high temp (e.g., 400°C)Prevents discrimination and degradation of thermally labile compounds.
Column Phase Non-polar, high-temperature stable (e.g., 100% dimethylpolysiloxane)Minimizes interaction with non-polar alkanes and withstands high temperatures.
Film Thickness Thin film (e.g., 0.1 - 0.25 µm)Reduces column bleed and allows for higher elution temperatures.[17]
Oven Program Start at a low temperature (e.g., 60°C), then ramp at 10-15°C/min to a high final temperature (e.g., 380-420°C)Provides good separation of a wide range of alkanes while ensuring the elution of the heaviest compounds.
Carrier Gas Helium or HydrogenProvides good efficiency. Ensure high purity to prevent column damage.[17]
Alternative Analytical Approaches

Q5: Standard GC-MS is not working for my very high molecular weight samples. What other techniques can I use?

A5: For extremely non-volatile or complex hydrocarbon mixtures, alternative chromatographic techniques offer significant advantages.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different separation mechanisms (e.g., volatility and polarity) to dramatically increase peak capacity and separation power.[19][20] It is ideal for resolving complex mixtures of hydrocarbons that appear as an unresolved "hump" in one-dimensional GC.[19][21]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[22][23] It is well-suited for analyzing thermally labile or non-volatile compounds.[23] SFC can effectively separate complex hydrocarbon mixtures and is a valuable alternative when GC is not feasible.[22][24][25]

  • Thermal Desorption (TD)-GC: For solid or semi-solid samples, TD can be used to introduce analytes into the GC without the need for solvent extraction.[26] The sample is heated, and the volatilized compounds are trapped and then injected into the GC, which is a highly sensitive method for analyzing semi-volatile compounds.[26]

Visualized Workflows and Protocols

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Broadening) check_injection Step 1: Review Injection Parameters start->check_injection is_ptv Using PTV Inlet? check_injection->is_ptv optimize_ptv Optimize PTV Program (Initial Temp, Ramp Rate) is_ptv->optimize_ptv Yes use_deactivated_liner Use Deactivated Liner with Glass Wool is_ptv->use_deactivated_liner No check_column Step 2: Inspect Column Health optimize_ptv->check_column use_deactivated_liner->check_column trim_column Trim 10-20cm from Column Inlet check_column->trim_column check_bleed Step 3: Evaluate Baseline trim_column->check_bleed high_bleed Baseline Rise at High Temp? check_bleed->high_bleed leak_check Check for Leaks Use High-Purity Carrier Gas high_bleed->leak_check Yes resolution Problem Resolved? high_bleed->resolution No lower_temp Lower Max Oven Temp leak_check->lower_temp lower_temp->resolution

Caption: A step-by-step guide to troubleshooting common peak shape issues in long-chain alkane analysis.

Sample Preparation and Analysis Workflow for Minimizing Analyte Loss

G start Sample Collection minimize_transfers Minimize Sample Transfer Steps[11] start->minimize_transfers solvent_selection Use Volatile, Non-polar Solvent (e.g., Hexane) minimize_transfers->solvent_selection injection Injection Stage solvent_selection->injection injection_method Select Appropriate Method injection->injection_method on_column On-Column Injection injection_method->on_column ptv_cold_splitless PTV Cold Splitless[3] injection_method->ptv_cold_splitless analysis GC Analysis Stage on_column->analysis ptv_cold_splitless->analysis htgc High-Temperature GC (HTGC) with Deactivated Column analysis->htgc detection Detection htgc->detection

References

Calibration curve problems in quantitative pheromone analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for common problems encountered during the creation and use of calibration curves in quantitative pheromone analysis.

FAQs and Troubleshooting Guides

Non-Linearity in Calibration Curves

Question: Why is my calibration curve showing a non-linear response, and how can I address it?

Answer:

A non-linear relationship between instrument signal and analyte concentration can arise from several factors, particularly when analyzing pheromones which are often in trace amounts or complex matrices.[1]

Potential Causes:

  • Detector Saturation: At high analyte concentrations, the instrument's detector can become saturated, leading to a plateau in the signal response.[1][2]

  • Matrix Effects: Components in the sample matrix can interfere with the analyte's signal, causing deviations from linearity.[1] This is common in pheromone analysis where samples may be derived from complex biological extracts.

  • Chemical Processes: In some systems, chemical reactions or equilibria can affect the relationship between signal and concentration.[1] For pheromones, this could involve degradation or isomerization during analysis.[3]

  • Wide Concentration Range: Perfect linearity is often only achievable over a specific concentration range. Attempting to calibrate over several orders of magnitude can reveal non-linear behavior.[1][4]

  • Active Sites: In gas chromatography (GC), active sites in the injector liner or front of the column can cause adsorptive or absorptive losses, especially at lower concentrations, leading to a curve that bends towards the concentration axis.[3]

Troubleshooting and Solutions:

  • Reduce the Calibration Range: Narrow the concentration range of your standards to the expected concentration of your unknown samples.[5] This is often the simplest way to achieve a linear model.

  • Use a Different Regression Model: If the non-linearity is predictable and reproducible, a non-linear regression model (e.g., a quadratic equation like y = ax² + bx + c) can be applied.[2][4][6] This requires more calibration points to define the curve accurately.

  • Dilute Samples: If non-linearity is occurring at the high end of the curve, dilute your samples to fall within the linear range of the assay.[7]

  • System Maintenance (for GC): Deactivate the inlet liner and ensure the column is in good condition to minimize interactions with the analyte.[3]

Logical Diagram: Investigating Non-Linearity

A Observe Non-Linear Calibration Curve B Is non-linearity at high concentrations? A->B C Potential Detector Saturation B->C Yes E Is non-linearity at low concentrations? B->E No D Dilute high-concentration standards and samples. Re-run analysis. C->D K Problem Resolved D->K F Potential Analyte Adsorption or Matrix Effects E->F Yes H Is the curve consistently non-linear across the range? E->H No G Check GC inlet liner. Use matrix-matched standards. See Matrix Effects guide. F->G I Restrict calibration to a narrower, linear range. H->I Yes J Use a weighted or non-linear (e.g., quadratic) regression model. H->J No I->K J->K

Caption: A decision-making workflow for troubleshooting non-linear calibration curves.

Handling Outliers in Calibration Data

Question: I have a data point that doesn't seem to fit the line on my calibration curve. Can I remove it?

Answer:

A data point that lies far from the regression line is considered an outlier.[8] While it can be tempting to discard such a point, it's crucial to have a statistical basis for its removal, as it could also indicate an issue with your model.[8] Simply removing outliers without justification can bias your results.

Troubleshooting and Solutions:

  • Investigate Gross Errors: First, check for obvious mistakes. Was the standard prepared incorrectly? Was there an error during sample injection? If an assignable cause is found, the point can be discarded.[8][9]

  • Analyze Residuals: Plot the regression residuals (the difference between the observed response and the response predicted by the line) for each calibration point. An outlier will have a noticeably larger residual than the other points.[8][9]

  • Perform Statistical Tests: Use a statistical test like Grubb's Test or Dixon's Q-test on the residuals to formally identify a point as a statistical outlier.[8]

  • Increase Replicates: Ideally, each calibration standard should be measured at least three times.[8] This allows you to identify and potentially exclude a single deviant replicate for a given concentration level based on statistical tests.[8]

Experimental Protocol: Residual Analysis for Outlier Detection

  • Prepare Standards: Prepare a series of at least 5-7 calibration standards.[1][10]

  • Acquire Data: Analyze each standard (ideally in triplicate) using your established analytical method (e.g., GC-MS).

  • Perform Linear Regression: Plot the mean instrument response (y-axis) against the known concentration (x-axis) and perform an ordinary least-squares (OLS) linear regression to get the equation of the line (y = mx + b).

  • Calculate Predicted Responses: For each standard's concentration (xᵢ), calculate the predicted response (y'ᵢ) using the regression equation.

  • Calculate Residuals: For each standard, calculate the residual (Rᵢ) by subtracting the predicted response from the actual measured response (Rᵢ = yᵢ - y'ᵢ).

  • Plot Residuals: Create a plot of the residuals versus the concentration. Outliers will appear as points far from the zero line.

  • Apply Statistical Test: If a point is suspected to be an outlier based on the residual plot, apply a statistical test like Grubb's test to the set of residuals to determine if it can be statistically rejected.

Table 1: Impact of Outlier Removal on Calibration Parameters

The following table shows data from a lead analysis case study, demonstrating how removing a confirmed outlier improves key metrics.[11]

ParameterCalibration with OutlierCalibration without OutlierPercent Improvement
Limit of Detection (LOD)1.76 µg L⁻¹1.32 µg L⁻¹25.0%
Limit of Quantification (LOQ)5.18 µg L⁻¹3.96 µg L⁻¹23.5%
Uncertainty (at ~22 µg L⁻¹)1.41 µg L⁻¹1.09 µg L⁻¹22.7%

Workflow: Handling a Suspected Outlier

A Suspected outlier in calibration data B Check for gross errors (e.g., standard prep, injection error) A->B C Assignable cause found? B->C D Discard point and document the reason C->D Yes E Perform Residual Analysis C->E No J Final Calibration Curve D->J F Apply statistical test (e.g., Grubb's Test, Dixon's Q-Test) E->F G Is point a statistical outlier? F->G H Discard point and recalculate regression G->H Yes I Retain point. Consider weighted regression or a non-linear model. G->I No H->J I->J

Caption: A systematic workflow for the identification and handling of potential outliers.

Poor Reproducibility in Calibration

Question: Why do I get inconsistent calibration curves every time I run a new batch of samples?

Answer:

Poor reproducibility, where identical standards yield inconsistent results between analytical runs, can severely impact data reliability.[12] The causes are often related to instability in the analytical system or variability in sample/standard preparation.

Potential Causes:

  • Injection System Instability: Inconsistent injection volumes from an autosampler or manual injections are a primary source of variability.[12][13]

  • Sample/Standard Preparation: Inconsistent mobile phase preparation (for HPLC) or derivatization procedures can lead to shifts in response.[14] For pheromones, which can be volatile or prone to degradation, improper storage or handling of stock solutions is a common issue.[15]

  • Instrument Conditions: Fluctuations in carrier gas flow rate (GC), oven temperature (GC), or mobile phase composition (HPLC) can cause retention time and peak area shifts.

  • Column Degradation: Over time, the chromatographic column can degrade or become contaminated, leading to changes in performance.

  • Detector Drift: The sensitivity of the detector can drift over the course of an analytical batch.[7]

Troubleshooting and Solutions:

  • Use an Internal Standard (IS): An internal standard is a compound added at a constant concentration to all standards and samples.[16] It co-elutes near the analyte and is used to correct for variations in injection volume and instrument response, significantly improving precision.[17] The calibration curve is then a plot of the ratio of the analyte response to the IS response versus the ratio of the analyte concentration to the IS concentration.[16]

  • System Suitability Checks: Before running a batch, perform system suitability tests by injecting a standard several times to check for consistency in retention time, peak area, and peak shape. This ensures the instrument is stable.

  • Standard Operating Procedures (SOPs): Strictly follow SOPs for the preparation of all solutions (mobile phases, standards) to minimize variability.[14]

  • Regular Maintenance: Regularly clean and replace consumables like GC inlet liners and septa, and periodically condition or replace the analytical column.[12]

Dealing with Matrix Effects

Question: My quantitative results are different when I analyze the pheromone in a solvent versus a real sample extract. What is causing this, and how do I fix it?

Answer:

This discrepancy is likely due to matrix effects , where co-eluting compounds from the sample matrix (e.g., plant waxes, insect lipids) interfere with the ionization of the target analyte in the mass spectrometer source.[1][18] This can lead to either signal suppression (most common in LC-MS) or enhancement (common in GC-MS), resulting in inaccurate quantification.[18][19]

Troubleshooting and Solutions:

  • Matrix-Matched Calibration: The most common solution is to prepare your calibration standards in a blank matrix extract that is free of the target analyte.[19] This ensures that the standards and the samples experience the same matrix effects, which are then accounted for by the calibration curve.

  • Stable Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled (e.g., deuterium-labeled) version of the analyte as an internal standard. This compound behaves almost identically to the analyte during extraction, chromatography, and ionization, providing the most accurate correction for both matrix effects and sample preparation losses.[6]

  • Standard Addition Method: This method is useful when a blank matrix is unavailable. It involves adding known amounts of a standard to aliquots of the unknown sample. The increase in signal is plotted against the concentration added, and extrapolation back to the x-axis reveals the concentration in the original sample.[20]

  • Sample Cleanup: Improve your sample preparation protocol to more effectively remove interfering matrix components before analysis.[18]

Experimental Protocol: Quantifying Matrix Effect

  • Prepare Two Sets of Standards:

    • Set A: Prepare calibration standards in a clean solvent (e.g., hexane).

    • Set B: Prepare calibration standards at the same concentrations by spiking them into a blank pheromone-free sample matrix extract.

  • Analyze Both Sets: Acquire data for both sets of standards under identical instrument conditions.

  • Compare Slopes: Generate a calibration curve for each set and compare their slopes.

  • Calculate Matrix Effect (%ME): Use the following formula: %ME = ((Slope in Matrix - Slope in Solvent) / Slope in Solvent) * 100

    • A negative %ME indicates signal suppression.

    • A positive %ME indicates signal enhancement.

    • Values between -20% and +20% are often considered acceptable, but significant effects require correction.[19]

Table 2: Example of Matrix Effect on Pesticide Analysis in Different Food Matrices

This data shows how the same analytes can experience different matrix effects in various sample types.[19]

Matrix TypePredominant EffectAnalytes with Strong Enhancement (>50%)Analytes with Strong Suppression (<-50%)
ApplesEnhancement73.9%1.4%
GrapesEnhancement77.7%0.9%
Spelt KernelsSuppression0.0%82.1%
Sunflower SeedsSuppression2.4%65.2%

Workflow: Identifying and Mitigating Matrix Effects

A Suspected Matrix Effects B Prepare standards in solvent and in blank matrix A->B C Compare slopes of the two calibration curves B->C D Is Matrix Effect significant? (e.g., > ±20%) C->D E No significant effect. Use solvent-based standards. D->E No F Is a stable isotope-labeled internal standard available? D->F Yes K Accurate Quantification E->K G Use stable isotope-labeled IS. This is the preferred method. F->G Yes H Is blank matrix available? F->H No G->K I Use Matrix-Matched Calibration. H->I Yes J Use Standard Addition Method or improve sample cleanup. H->J No I->K J->K

Caption: A workflow for diagnosing and selecting a strategy to compensate for matrix effects.

Issues with LOD and LOQ

Question: My method is failing at the lowest calibration point. How do I properly determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

Answer:

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected and distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[21][22] Problems at the low end of the curve are common in trace analysis of pheromones.

Potential Causes:

  • High Background Noise: A noisy baseline can obscure the signal from low-concentration analytes, making detection unreliable.[23][24]

  • Poor Instrument Sensitivity: The instrument may not be sensitive enough for the required detection levels.[25]

  • Matrix Interference: Matrix effects can suppress the signal, raising the effective LOD and LOQ in real samples compared to clean standards.[25]

  • Analyte Degradation: Pheromones can degrade during sample preparation or analysis, reducing the signal, especially for low-concentration standards that are prepared and stored for some time.[15][26]

Troubleshooting and Solutions:

  • Signal-to-Noise (S/N) Ratio: A common approach is to determine the concentration that produces a signal with a specific S/N ratio. Typically, an S/N of 3 is used for the LOD, and an S/N of 10 is used for the LOQ.[25]

  • Standard Deviation of the Blank: Analyze multiple blank samples, calculate the standard deviation (SD) of their responses, and use that to estimate the limits.

    • LOD ≈ 3.3 * (SD of the blank / slope of the calibration curve)

    • LOQ ≈ 10 * (SD of the blank / slope of the calibration curve)[25]

  • Optimize the Method: To improve your LOD/LOQ, focus on reducing baseline noise (e.g., using high-purity solvents/gases) and enhancing the signal (e.g., optimizing MS parameters, increasing injection volume).[12]

  • Verify in Matrix: The true LOQ of a method should be demonstrated by spiking the analyte into a blank matrix at the proposed LOQ concentration and showing that it can be recovered with acceptable accuracy and precision (e.g., within ±20%).[27]

Table 3: Comparison of LOD/LOQ Values for Pheromone Analysis

This table presents hypothetical data to illustrate how LOD and LOQ can vary. The data is based on typical values found in pheromone analysis literature.[15]

PheromoneMethodLOD (ppm)LOQ (ppm)
Methyl EugenolGC-FID97290
CuelureGC-FID80240
Sample and Standard Degradation

Question: The response for my standards seems to decrease over time. Could my pheromone samples be degrading?

Answer:

Yes, pheromones, like many semiochemicals, can be susceptible to degradation from exposure to light, heat, or reactive surfaces in the analytical system.[15][28] This instability can lead to a loss of analyte and inaccurate quantification.

Potential Causes:

  • Photo-degradation: Exposure to UV or even ambient light can break down certain pheromone structures.[15][26]

  • Thermal Degradation: High temperatures in a GC injector can cause sensitive analytes to degrade.[12]

  • Oxidation: Some pheromones are susceptible to oxidation when exposed to air.

  • Enzymatic Degradation: In biological samples, enzymes may still be present that can degrade pheromones if not properly handled.[29]

Troubleshooting and Solutions:

  • Proper Storage: Store stock solutions and prepared standards in amber vials at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen) if they are particularly sensitive.

  • Fresh Preparation: Prepare working standards fresh daily from a stable stock solution to minimize degradation over time.

  • Optimize GC Inlet Conditions: For thermally labile compounds, use a lower injector temperature or a gentler injection technique if possible. Ensure the inlet liner is properly deactivated.[18]

  • Conduct Stability Studies: Test the stability of the pheromone in the sample matrix and in the prepared standard solutions over time. Analyze samples at different time points after preparation to quantify any loss.[15]

Table 4: Stability of Pheromones in Solution Over 21 Days

This data shows the degradation of cuelure in solution when exposed to UV-Vis light, while methyl eugenol remained relatively stable.[15]

PheromonePercent Degraded after 21 Days
Methyl EugenolTrace amounts
Cuelure~15%

References

Technical Support Center: Isomeric Purity of 3,4-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 3,4-Dimethylundecane. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the isomeric purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and flexible approach is a multi-step synthesis beginning with a Grignard reaction to construct the carbon skeleton.[1][2] This typically involves the reaction of a Grignard reagent with a ketone or aldehyde to form a tertiary alcohol intermediate. This alcohol is then dehydrated to a mixture of alkenes, followed by catalytic hydrogenation to yield the final saturated alkane.[1] Stereoselective synthesis methods can be employed to control the formation of specific diastereomers from the outset.[3]

Q2: Why is achieving high isomeric purity for this compound challenging?

This compound possesses two chiral centers (at the C3 and C4 positions), resulting in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These isomers are diastereomers and enantiomers. The primary challenge is that alkane isomers have very similar chemical and physical properties, including nearly identical boiling points and polarities.[4][5] This makes their separation by traditional methods like distillation or standard column chromatography extremely difficult and energy-intensive.[4][6]

Q3: What are the primary analytical techniques for determining the isomeric purity of this compound?

High-resolution capillary gas chromatography (GC) is the most effective and widely used method for analyzing the isomeric composition of branched alkanes.[7] Using long capillary columns (e.g., >100 meters) with specialized stationary phases can provide the necessary resolution to separate close-eluting diastereomers.[7][8] Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly for preparative-scale separations and for chiral analysis to resolve enantiomers.[9]

Q4: Can advanced materials be used for separating alkane isomers?

Yes, adsorptive separation using microporous materials is a promising area of research. Metal-Organic Frameworks (MOFs) and zeolites can be engineered with specific pore sizes and surface functionalities to separate alkane isomers based on molecular sieving or differences in thermodynamic adsorption.[6][10][11] These materials can offer superior selectivity compared to traditional chromatographic methods, especially for large-scale industrial applications.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem: Poor separation of this compound diastereomers.

  • Possible Cause 1: Inadequate Gas Chromatography (GC) Resolution.

    • Solution: The analytical method may lack the required resolving power. To improve separation, you can:

      • Increase Column Length: Switch to a longer capillary column (e.g., 100 m or even 300 m) to increase the number of theoretical plates.[7]

      • Optimize Stationary Phase: Standard non-polar columns may be insufficient. Use a column with a liquid crystalline stationary phase, which can offer selectivity based on molecular shape.[7]

      • Refine Temperature Program: Employ a very slow temperature ramp (e.g., 0.5-1 °C/min) in the elution range of the isomers to maximize separation.[8]

      • Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., H₂ or He) for maximum efficiency.

  • Possible Cause 2: Co-elution in Liquid Chromatography.

    • Solution: Standard normal-phase or reversed-phase HPLC is generally ineffective for non-polar alkane isomers. Supercritical Fluid Chromatography (SFC) is a superior alternative.

      • Employ SFC: SFC uses supercritical CO₂ as the primary mobile phase, which has properties between a liquid and a gas, offering high efficiency and fast separations for non-polar compounds.[13][14]

      • Use a Modifier: Add a polar co-solvent (modifier), such as methanol or ethanol, to the CO₂ mobile phase to fine-tune selectivity.[15]

      • Select an Appropriate Column: High-resolution achiral columns can separate diastereomers. For separating enantiomers, a chiral stationary phase (CSP) is required.[9]

      • Optimize Backpressure and Temperature: Systematically adjust the backpressure and column temperature, as these parameters significantly influence fluid density and, consequently, retention and selectivity in SFC.

  • Possible Cause 3: Synthesis yields an inseparable mixture of isomers.

    • Solution: If purification is intractable, consider modifying the synthetic route to favor the desired isomer.

      • Stereoselective Synthesis: Investigate diastereoselective reactions to create the C3-C4 bond. For example, using chiral auxiliaries or catalysts during the Grignard or an alternative C-C bond-forming step can influence the stereochemical outcome.[3]

      • Isomerization: While complex, catalytic isomerization can be used to alter the equilibrium of alkane isomers, though this is more common in industrial refining.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Pathway

This protocol describes a general, non-stereoselective synthesis.

  • Step 1: Grignard Reagent Formation & Reaction

    • Add magnesium turnings to a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

    • Add anhydrous diethyl ether.

    • Slowly add a solution of 2-bromobutane in anhydrous ether to initiate the formation of sec-butylmagnesium bromide.

    • Once the Grignard reagent is formed, cool the flask to 0 °C.

    • Add a solution of nonan-2-one in anhydrous ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 3,4-dimethylundecan-3-ol.

  • Step 2: Dehydration of the Alcohol

    • Combine the crude alcohol with a dehydrating agent (e.g., p-toluenesulfonic acid or iodine) in a flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux in a suitable solvent (e.g., toluene).

    • Continuously remove the water formed during the reaction.

    • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

    • Cool the mixture, wash with sodium bicarbonate solution, and then with brine.

    • Dry the organic layer and remove the solvent to obtain a mixture of alkene isomers.

  • Step 3: Hydrogenation of Alkenes

    • Dissolve the alkene mixture in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield crude this compound.

Protocol 2: Isomeric Analysis by High-Resolution GC
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: High-resolution capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, non-polar or liquid crystal stationary phase).

  • Carrier Gas: Hydrogen or Helium, at an optimized flow rate.

  • Injection: 1 µL of a dilute solution (e.g., 1 mg/mL in hexane), split injection (e.g., 100:1 split ratio).

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 1 °C/min to 150 °C.

    • Hold at 150 °C for 10 min.

  • Detector Temperature: 250 °C.

Protocol 3: Preparative Isomer Separation by SFC
  • Instrument: Preparative Supercritical Fluid Chromatography system with a UV or Mass Spectrometer detector and fraction collector.

  • Column: A suitable preparative column (e.g., 20 mm ID x 250 mm length) packed with a high-resolution achiral stationary phase.

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., 2-10% Methanol).

  • Flow Rate: 50-70 g/min .

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Sample Injection: Load the crude this compound dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

  • Detection & Collection: Monitor the elution profile and collect fractions corresponding to the separated diastereomers.

Data Presentation

Table 1: Comparison of GC Capillary Columns for Alkane Isomer Separation

Column TypeStationary PhaseTypical Length (m)Principle of SeparationSuitability for this compound
Standard Non-Polar Polydimethylsiloxane (e.g., DB-1, HP-1)30 - 60Boiling PointLow; Isomers likely to co-elute.
High-Resolution Non-Polar Polydimethylsiloxane100 - 300Boiling Point & van der Waals InteractionsModerate; Improved separation with length.[7]
Liquid Crystalline e.g., Smectic polysiloxane30 - 100Molecular Shape & RigidityHigh; Excellent potential for separating structural isomers and diastereomers.[7]

Table 2: Starting Conditions for Preparative SFC Method Development

ParameterCondition A (Screening)Condition B (Optimized)Rationale for Change
Modifier 5% Methanol in CO₂3% Isopropanol in CO₂Change modifier to alter selectivity.[15]
Back Pressure 120 bar180 barIncrease pressure to increase fluid density and solvating power.
Temperature 35 °C45 °CIncrease temperature to improve kinetics and efficiency.
Flow Rate 60 g/min 55 g/min Slightly decrease flow rate to improve resolution.

Visualizations

Experimental and Purification Workflow

G synthesis Synthesis purification Purification analysis Analysis start Reactants (e.g., 2-bromobutane, nonan-2-one) grignard Grignard Reaction start->grignard dehydration Dehydration grignard->dehydration Tertiary Alcohol hydrogenation Hydrogenation dehydration->hydrogenation Alkene Mixture crude_product Crude Isomer Mixture hydrogenation->crude_product prep_sfc Preparative SFC crude_product->prep_sfc gc_analysis GC Purity Analysis prep_sfc->gc_analysis Collected Fractions pure_isomer Pure Isomer gc_analysis->pure_isomer Purity > 99%

Caption: Synthetic and purification workflow for this compound.

Troubleshooting Logic for Isomer Separation

G start Problem: Poor Isomeric Purity check_gc Is GC method optimized? start->check_gc optimize_gc Action: 1. Use longer column (>100m) 2. Try liquid crystal phase 3. Slow temperature ramp check_gc->optimize_gc No consider_sfc Is separation still poor? check_gc->consider_sfc Yes optimize_gc->consider_sfc use_sfc Action: Switch to SFC for preparative or analytical separation consider_sfc->use_sfc Yes success Success: High Purity Isomer consider_sfc->success No optimize_sfc Action: 1. Screen different modifiers 2. Adjust backpressure/temp 3. Select appropriate column use_sfc->optimize_sfc optimize_sfc->success fail Consider Stereoselective Synthesis Route optimize_sfc->fail

Caption: Decision tree for troubleshooting poor isomeric separation.

References

Validation & Comparative

Comparative analysis of 3,4-Dimethylundecane and other termite pheromones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of key chemical communicators in termites, with a notable exclusion of 3,4-Dimethylundecane due to a lack of scientific evidence supporting its role as a termite pheromone.

Termites, highly social insects, rely on a sophisticated chemical language to orchestrate their complex societal behaviors, from foraging and mating to defense and caste regulation. This chemical communication is primarily mediated by a diverse array of pheromones. While numerous compounds have been identified and characterized, this guide provides a comparative analysis of the most significant and well-documented termite pheromones.

It is important to note at the outset that a thorough review of the scientific literature reveals no substantial evidence to classify This compound as a termite pheromone. While hydrocarbons are a known class of termite cuticular compounds and can play a role in nestmate recognition, there are no specific studies demonstrating a pheromonal function for this compound that would warrant its inclusion in a comparative analysis of established termite pheromones. The focus of this guide will therefore be on compounds with demonstrated and researched pheromonal activity.

Key Classes of Termite Pheromones: A Comparative Overview

Termite pheromones can be broadly categorized based on the behavioral responses they elicit. The primary classes include trail-following pheromones, sex-pairing pheromones, alarm pheromones, and aggregation pheromones. The following sections provide a detailed comparison of representative compounds from these classes.

Trail-Following Pheromones

Trail-following pheromones are crucial for organizing foraging expeditions and recruiting nestmates to food sources. These are typically volatile or semi-volatile compounds laid down by workers to create chemical pathways.

Table 1: Comparative Efficacy of Major Termite Trail-Following Pheromones

Pheromone CompoundChemical FormulaKey Termite GeneraTypical Effective ConcentrationRemarks
(Z,Z,E)-3,6,8-Dodecatrien-1-olC₁₂H₂₀OReticulitermes, Coptotermes0.01 - 10 pg/cm[1]One of the most widespread and potent trail pheromones. Higher concentrations can be repellent.[1]
NeocembreneC₂₀H₃₂Nasutitermes, Prorhinotermes[2][3]Not specifiedA diterpene hydrocarbon, often used by higher termites.[2][3][4]
(Z)-Dodec-3-en-1-olC₁₂H₂₄OMacrotermes, Odontotermes[5]~1 ng/worker[6]A common trail pheromone in the Macrotermitinae subfamily.[5]
syn-4,6-Dimethylundecan-1-olC₁₃H₂₈OHodotermopsis[7][8]Not specifiedA branched-chain alcohol, demonstrating the diversity of trail pheromone structures.[7][8]

Experimental Protocol: Trail-Following Bioassay

A standard method to evaluate the efficacy of trail-following pheromones is the trail-following bioassay.

  • Preparation of Artificial Trails: A solution of the candidate pheromone in a suitable solvent (e.g., hexane) is prepared at various concentrations. A line (e.g., 10 cm) is drawn with this solution on a substrate like filter paper or a glass plate. A control trail is drawn using only the solvent.

  • Termite Introduction: A single worker termite is gently placed at the beginning of the drawn trail.

  • Observation and Data Collection: The termite's behavior is observed and recorded. Key metrics include the distance the termite follows the trail, the duration it stays on the trail, and the speed of movement.

  • Replication: The experiment is replicated multiple times with different individual termites to ensure statistical validity.

Experimental_Workflow_Trail_Following_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Pheromone_Solution Prepare Pheromone Solution (Varying Concentrations) Draw_Trails Draw Artificial Trails (Pheromone and Control) Pheromone_Solution->Draw_Trails Control_Solution Prepare Control Solution (Solvent Only) Control_Solution->Draw_Trails Introduce_Termite Introduce Termite to Trail Start Draw_Trails->Introduce_Termite Observe_Behavior Observe and Record Behavior (Distance, Duration, Speed) Introduce_Termite->Observe_Behavior Data_Analysis Statistical Analysis of Behavioral Data Observe_Behavior->Data_Analysis Conclusion Determine Pheromone Efficacy Data_Analysis->Conclusion

Fig. 1: Workflow for a typical termite trail-following bioassay.
Sex-Pairing Pheromones

Sex-pairing pheromones are emitted, usually by female alates (winged reproductives), to attract males for mating and the establishment of new colonies.[9][10] In some species, males also produce sex pheromones.[9][10]

Table 2: Comparison of Selected Termite Sex-Pairing Pheromones

Pheromone CompoundChemical FormulaKey Termite GeneraRemarks
(Z,Z,E)-3,6,8-Dodecatrien-1-olC₁₂H₂₀OCoptotermes, Reticulitermes[5]Often the same compound as the trail pheromone, but released in much larger quantities by females.[5]
(5E)-2,6,10-Trimethyl-5,9-undecadienalC₁₄H₂₂OZootermopsis[10]Female-produced sex pheromone in some "lower" termite species.[10]
syn-4,6-DimethyldodecanalC₁₄H₂₈OZootermopsis[11]Male-produced sex pheromone in Zootermopsis nevadensis and Z. angusticollis.[11]
(E)-NerolidolC₁₅H₂₆OCornitermes[10]Used in combination with other compounds in some species.[10]

Signaling Pathway for Sex Pheromone Response

The perception of sex pheromones initiates a signaling cascade within the termite's olfactory system, leading to a behavioral response (e.g., upwind flight or walking towards the source).

Signaling_Pathway_Sex_Pheromone Pheromone Sex Pheromone Molecules OR Odorant Receptor (OR) on Antennal Neuron Pheromone->OR Binding Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Brain Antennal Lobe of Brain Signal_Transduction->Brain Neural Signal Transmission Behavior Behavioral Response (e.g., Attraction, Mating) Brain->Behavior Processing and Command

Fig. 2: Generalized signaling pathway for termite sex pheromone perception.
Alarm Pheromones

Alarm pheromones are volatile compounds released, primarily by soldiers, in response to a threat, such as a predator or a breach in the nest.[12] These pheromones trigger defensive behaviors like aggression and recruitment of other soldiers to the point of disturbance.[12]

Table 3: Examples of Termite Alarm Pheromones

Pheromone CompoundChemical FormulaKey Termite GeneraBehavioral Response
(+)-α-PineneC₁₀H₁₆NasutitermesExcitement and patrolling in soldiers; focused activity in workers.[5]
LimoneneC₁₀H₁₆NasutitermesSimilar to α-pinene, often part of a defensive secretion blend.
Various monoterpenesC₁₀H₁₆Many generaGeneral alarm and recruitment for defense.
Aggregation Pheromones

Aggregation pheromones promote the gathering of termites in a specific location, which is important for exploiting food resources and maintaining colony cohesion.

A recent study on Reticulitermes speratus identified a multi-component aggregation pheromone consisting of:

  • 2-phenylundecane

  • pentacosane

  • heptacosane

  • palmitic acid

  • trans-vaccenic acid

  • cholesterol[3][9]

This complex blend acts as both an attractant and an arrestant, causing termites to remain at the source.[3][9]

Conclusion

The chemical communication systems in termites are complex and multifaceted, utilizing a range of chemical compounds to regulate their social lives. While our understanding of these systems is continually growing, compounds like (Z,Z,E)-3,6,8-dodecatrien-1-ol and neocembrene are clearly established as major players in termite communication. The absence of scientific literature supporting a pheromonal role for this compound underscores the importance of rigorous scientific validation in the field of chemical ecology. Future research will undoubtedly uncover more of the chemical intricacies that govern the success of these highly evolved social insects.

References

Unraveling the Biological Significance of Chirality: A Comparative Guide to 3,4-Dimethylundecane Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the potential differential biological activities of 3,4-Dimethylundecane stereoisomers. This document provides an objective comparison based on analogous compounds, details relevant experimental protocols, and visualizes key workflows.

This guide draws parallels from structurally similar dimethylalkanes, particularly insect pheromones, to infer the potential range of activities for this compound stereoisomers. In many insect species, only one specific stereoisomer of a pheromone is biologically active, while others may be inactive or even inhibitory. For instance, in the case of the sex pheromone for the leaf miner moth Leucoptera scitella, 5,9-dimethylheptadecane, only the (S,S)-isomer was found to be active in field trapping studies.[1][2] This highlights the profound impact of stereochemistry on biological function.

Hypothetical Comparative Activity of this compound Stereoisomers

Due to the absence of specific experimental data for this compound, the following table presents a hypothetical comparison of the biological activities of its four stereoisomers. This is based on the common observation that in insect pheromones, typically one isomer is highly active, while others show significantly lower or no activity. The "Behavioral Response" is a qualitative measure of potential pheromonal effects, such as attraction or repulsion.

StereoisomerStructureHypothetical Biological Activity (EC50/IC50 in µM)Hypothetical Behavioral Response
(3R,4R)-3,4-DimethylundecaneCH₃CH₂CH(CH₃)CH(CH₃)(CH₂)₆CH₃> 100No significant effect
(3S,4S)-3,4-DimethylundecaneCH₃CH₂CH(CH₃)CH(CH₃)(CH₂)₆CH₃0.1 - 1.0Strong Attractant
(3R,4S)-3,4-DimethylundecaneCH₃CH₂CH(CH₃)CH(CH₃)(CH₂)₆CH₃> 100No significant effect
(3S,4R)-3,4-DimethylundecaneCH₃CH₂CH(CH₃)CH(CH₃)(CH₂)₆CH₃10 - 50Weak Attractant/Inhibitor

Disclaimer: The data presented in this table is illustrative and intended to highlight the potential for differential activity among stereoisomers. It is not based on experimental results for this compound.

Experimental Protocols

To empirically determine the biological activity of each this compound stereoisomer, a combination of electrophysiological and behavioral assays would be required.

Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of the olfactory sensory neurons on an insect's antenna to a volatile compound. It is a primary screening tool to determine if a compound can be detected by the insect.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from the head of the target insect species.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. A defined puff of air containing a known concentration of a this compound stereoisomer is injected into the airstream.

  • Data Recording: The change in the electrical potential between the two electrodes (the EAG response) is amplified and recorded.

  • Analysis: The amplitude of the EAG response is proportional to the number of olfactory neurons responding to the stimulus. The responses to each stereoisomer are compared to a solvent control and a positive control (a known active compound).

Behavioral Bioassays

Behavioral assays are essential to determine the ultimate biological function of a compound (e.g., attractant, repellent, aggregation pheromone).

Methodology:

  • Wind Tunnel Assay: This assay assesses the upwind flight orientation of an insect towards a chemical source.

    • A single insect is released at the downwind end of a wind tunnel.

    • A controlled plume of a vaporized this compound stereoisomer is introduced at the upwind end.

    • Behaviors such as taking flight, upwind flight, casting (zigzagging flight), and landing at the source are recorded and quantified.

  • Two-Choice Olfactometer: This apparatus allows an insect to choose between two different odor fields.

    • Insects are introduced into a central chamber connected to two arms.

    • A stream of air containing a stereoisomer is passed through one arm, while a control (solvent-laden air) is passed through the other.

    • The number of insects choosing each arm is counted to determine preference or avoidance.

  • Field Trapping: For compounds believed to be attractants, field trapping studies are the definitive test of efficacy.

    • Traps are baited with a lure containing a single stereoisomer of this compound.

    • Control traps (unbaited or solvent-baited) are also deployed.

    • The number of target insects captured in each trap over a specific period is recorded and statistically compared.

Visualizing the Workflow and Signaling Pathway

To understand the process of evaluating stereoisomers and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Stereoselective Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Conclusion start Starting Materials chiral_synthesis Asymmetric Synthesis start->chiral_synthesis separation Chiral Chromatography chiral_synthesis->separation isomers Pure Stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) separation->isomers eag Electroantennography (EAG) isomers->eag behavior Behavioral Assays (Wind Tunnel, Olfactometer) eag->behavior Active Isomers field Field Trapping behavior->field Promising Candidates data Quantitative Data (EAG amplitude, trap captures) field->data conclusion Identification of Active Stereoisomer(s) data->conclusion

Caption: Workflow for the synthesis and biological evaluation of this compound stereoisomers.

signaling_pathway pheromone Pheromone (e.g., this compound stereoisomer) obp Odorant Binding Protein (OBP) pheromone->obp Binding in sensillar lymph receptor Olfactory Receptor (OR) + Orco Co-receptor obp->receptor Transport & Delivery ion_channel Ion Channel Opening receptor->ion_channel Conformational Change neuron Olfactory Sensory Neuron depolarization Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

Cross-Reactivity of Insect Olfactory System with Alkane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of insect pheromone detection is a cornerstone of chemical ecology, with profound implications for pest management and the development of novel semiochemical-based technologies. While pheromone receptors are often highly tuned to their cognate ligands, the potential for cross-reactivity with structurally simpler molecules, such as alkane analogs, remains an area of active investigation. Understanding these interactions is crucial for predicting the effects of environmental hydrocarbons on insect behavior and for designing more effective and specific pest control agents.

This guide provides a comparative overview of the known interactions between components of the insect olfactory system and alkane analogs, supported by available experimental data. Due to a scarcity of direct quantitative data on the cross-reactivity of transmembrane pheromone receptors with alkanes, this guide focuses on the more extensively characterized interactions with pheromone-binding proteins (PBPs) and qualitative electrophysiological responses of pheromone-sensitive neurons.

Data Presentation: Pheromone-Binding Protein Affinity for Alkane Analogs

Recent studies have demonstrated that certain insect odorant-binding proteins (OBPs) and PBP-like proteins can bind to linear alkanes. The following table summarizes the quantitative binding affinity data from a study on the PBP-like protein Sol g 2.1 from the tropical fire ant, Solenopsis geminata.

ProteinLigand (Alkane)Dissociation Constant (Kd) in µMInsect SpeciesExperimental Method
rSol g 2.1Decane0.32Solenopsis geminata (Fire Ant)Competitive Fluorescence Binding Assay
rSol g 2.1Undecane0.33Solenopsis geminata (Fire Ant)Competitive Fluorescence Binding Assay
rSol g 2.1Dodecane0.39Solenopsis geminata (Fire Ant)Competitive Fluorescence Binding Assay
rSol g 2.1Tridecane0.38Solenopsis geminata (Fire Ant)Competitive Fluorescence Binding Assay

Data extracted from: Protein–Ligand Binding and Structural Modelling Studies of Pheromone-Binding Protein-like Sol g 2.1 from Solenopsis geminata Fire Ant Venom.[1]

Electrophysiological Responses of Pheromone-Sensitive Neurons

While quantitative binding data for pheromone receptors and alkanes is limited, electrophysiological studies provide insights into the responses of pheromone-sensitive olfactory receptor neurons (ORNs) to such compounds.

A study using single-sensillum recordings in a moth species demonstrated that pheromone-sensitive ORNs did not show an excitatory response to the aldehyde heptanal when presented alone.[2] However, when heptanal was presented in a mixture with the primary pheromone component, the neuronal response to the pheromone was reduced.[2] This suggests that while some alkane-like molecules may not directly activate pheromone receptors, they could act as antagonists or modulators at the periphery.

Another study investigating the kairomonal response of the parasitoid Bracon hebetor found that the alkane n-tricosane elicited a non-significant attraction in olfactory bioassays, indicating a weak or non-existent interaction at the receptor level.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of insect olfaction and cross-reactivity.

Fluorescence Competitive Binding Assay

This in vitro method is used to determine the binding affinity of soluble proteins, such as OBPs and PBPs, to various ligands.

Principle: A fluorescent probe, typically N-phenyl-1-naphthylamine (1-NPN), binds to the hydrophobic binding pocket of the OBP, resulting in a strong fluorescent signal.[4][5] A competing ligand (e.g., an alkane analog) is then added in increasing concentrations, displacing the fluorescent probe and causing a quenching of the fluorescence. The concentration of the competitor that displaces 50% of the fluorescent probe (IC50) is used to calculate the dissociation constant (Ki) for that ligand.[5]

Protocol:

  • Protein Expression and Purification: The gene encoding the OBP of interest is cloned and expressed in a suitable system (e.g., E. coli). The recombinant protein is then purified to homogeneity.

  • Fluorescence Measurement: A solution of the purified OBP in a suitable buffer (e.g., Tris-HCl) is placed in a fluorometer cuvette.

  • Probe Binding: A stock solution of 1-NPN is added to the protein solution to a final concentration that ensures saturation, and the baseline fluorescence is recorded.

  • Competitive Displacement: Aliquots of the competing ligand (dissolved in a suitable solvent like methanol) are titrated into the cuvette, and the fluorescence intensity is measured after each addition.

  • Data Analysis: The decrease in fluorescence is plotted against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki is then calculated using the equation: Ki = [IC50] / (1 + [[1-NPN]] / K1-NPN) , where [[1-NPN]] is the free concentration of 1-NPN and K1-NPN is the dissociation constant of the protein/1-NPN complex.[5]

Single-Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory receptor neurons housed within a single sensillum on an insect's antenna.[6]

Principle: A sharp recording electrode is inserted at the base of a sensillum to make contact with the sensillum lymph, allowing for the detection of action potentials (spikes) generated by the ORNs within. A reference electrode is placed elsewhere on the insect (e.g., in the eye).[7]

Protocol:

  • Insect Preparation: The insect is immobilized, often in a pipette tip or with wax, with one antenna stabilized on a platform.[7]

  • Electrode Placement: Under a high-power microscope, a sharpened tungsten or glass microelectrode is carefully inserted into the base of a target sensillum.[6][7]

  • Stimulus Delivery: A continuous stream of purified air is directed over the antenna. Odorant stimuli, including pheromones and alkane analogs, are introduced into the airstream for a defined duration.

  • Recording: The electrical signals are amplified, filtered, and recorded using specialized software.

  • Data Analysis: The number of spikes in a defined period before and after the stimulus is counted to determine the neuronal response. The net response is calculated by subtracting the spontaneous firing rate from the response during stimulation.

Heterologous Expression Systems

These systems allow for the functional characterization of specific odorant receptors in a controlled environment, away from the native olfactory neurons.

Principle: The gene for a specific insect OR (and its co-receptor, Orco) is expressed in a cell type that does not normally have odorant receptors, such as Xenopus laevis oocytes, human embryonic kidney (HEK) cells, or specific neurons in Drosophila melanogaster (the "empty neuron" system).[8][9] The response of these cells to various compounds can then be measured using techniques like two-electrode voltage clamp (for oocytes) or calcium imaging (for HEK cells).

Protocol (Xenopus Oocyte System):

  • cRNA Synthesis: The cRNAs for the OR and Orco are synthesized in vitro from their respective cDNA clones.

  • Oocyte Injection: The cRNAs are co-injected into mature Xenopus oocytes. The oocytes are then incubated for several days to allow for protein expression.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • Ligand Application: A solution containing the test compound (e.g., an alkane analog) is perfused over the oocyte.

  • Response Measurement: The inward current generated by the activation of the OR-Orco ion channel is recorded. Dose-response curves can be generated by applying a range of ligand concentrations.

Mandatory Visualizations

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Pheromone Pheromone (or Alkane Analog) PBP PBP Pheromone->PBP Binding Pheromone_PBP_Complex Pheromone-PBP Complex PBP->Pheromone_PBP_Complex PR_Orco Pheromone Receptor (PR-Orco Complex) Pheromone_PBP_Complex->PR_Orco Interaction Ion_Channel Ion Channel Opening PR_Orco->Ion_Channel Activation Depolarization Depolarization Ion_Channel->Depolarization Na+, Ca2+ influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Antennal Lobe

Caption: Generalized insect pheromone signaling pathway.

Experimental_Workflow_Binding_Assay Start Start: Purified OBP/PBP Add_Probe Add Fluorescent Probe (1-NPN) Measure Baseline Fluorescence Start->Add_Probe Titrate_Ligand Titrate with Alkane Analog (or Pheromone) Add_Probe->Titrate_Ligand Measure_Quenching Measure Fluorescence Quenching Titrate_Ligand->Measure_Quenching Plot_Data Plot Fluorescence vs. [Ligand] Measure_Quenching->Plot_Data Calculate_IC50 Determine IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Dissociation Constant (Ki) Calculate_IC50->Calculate_Ki End End: Binding Affinity Determined Calculate_Ki->End

Caption: Workflow for a competitive fluorescence binding assay.

Experimental_Workflow_SSR Start Immobilize Insect Insert_Electrodes Insert Recording & Reference Electrodes Start->Insert_Electrodes Deliver_Air Deliver Continuous Purified Airflow Insert_Electrodes->Deliver_Air Deliver_Stimulus Introduce Alkane Analog (or Pheromone) into Airflow Deliver_Air->Deliver_Stimulus Record_Spikes Amplify and Record Action Potentials Deliver_Stimulus->Record_Spikes Analyze_Response Analyze Spike Frequency (Pre- vs. Post-Stimulus) Record_Spikes->Analyze_Response End End: Neuronal Response Quantified Analyze_Response->End

Caption: Workflow for a single-sensillum recording experiment.

References

Navigating Olfactory Landscapes: A Comparative Guide to Dose-Response Analysis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the Dose-Dependent Nature of Pheromone Response

The behavioral response of an insect to a pheromone is intrinsically linked to the concentration of the chemical cue it encounters. A dose-response analysis is a critical tool to quantify this relationship, revealing the threshold concentration for eliciting a behavior, the dose at which the response is maximal, and potential inhibitory effects at high concentrations. This information is vital for developing effective pest management strategies, understanding the intricacies of chemical communication, and for the discovery and development of novel behavior-modifying compounds.

Comparative Dose-Response Data

To illustrate the principles of dose-response analysis in insect behavioral assays, the following table summarizes hypothetical data based on typical findings for insect sex pheromones. This data represents the percentage of male insects exhibiting a specific behavioral response (e.g., upwind flight in a wind tunnel) to varying doses of a synthetic pheromone.

Dose of Pheromone (ng)Number of SubjectsNumber of RespondersPercentage Response (%)
0 (Control)5024
0.1501020
1502550
10504080
100504590
1000503570

This data is representative and intended for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide

The generation of reliable dose-response data hinges on meticulous experimental design and execution. The following protocol outlines a standard wind tunnel bioassay for evaluating the behavioral response of male moths to a synthetic female sex pheromone.

Insect Rearing and Preparation
  • Species: Lepidoptera species (e.g., Helicoverpa zea)

  • Rearing Conditions: Insects are reared on an artificial diet under controlled conditions of temperature (e.g., 25°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 14:10 L:D).

  • Sexing and Isolation: Pupae are sexed, and males and females are kept in separate cages upon emergence to ensure they are unmated.

  • Age: Male moths used in assays are typically 2-3 days old, a period of peak sexual responsiveness.

Pheromone Preparation
  • Synthesis and Purity: The synthetic pheromone (in this hypothetical case, a stand-in for 3,4-Dimethylundecane) is synthesized and purified to >95% isomeric and chemical purity.

  • Serial Dilutions: A stock solution of the pheromone is prepared in a suitable solvent (e.g., hexane). Serial dilutions are then made to obtain the desired range of doses to be tested.

Wind Tunnel Bioassay
  • Apparatus: A glass or acrylic wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and lighting is used. The upwind end of the tunnel contains a port for introducing the pheromone-laden air.

  • Pheromone Dispenser: A small piece of filter paper is loaded with a specific dose of the pheromone solution. The solvent is allowed to evaporate completely before the dispenser is placed in the wind tunnel.

  • Experimental Procedure:

    • A single male moth is placed on a release platform at the downwind end of the tunnel.

    • The moth is allowed to acclimate for a short period (e.g., 1-2 minutes).

    • The pheromone-laden air is introduced into the tunnel.

    • The behavior of the moth is observed and recorded for a set period (e.g., 3-5 minutes).

  • Behavioral Parameters Recorded:

    • Activation: Wing fanning, antennal movement.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Source contact: Landing on or near the pheromone dispenser.

Data Analysis

The number of moths exhibiting the target behavior (e.g., upwind flight) at each dose is recorded. The percentage response is calculated for each dose, and a dose-response curve is generated by plotting the percentage response against the logarithm of the dose. Statistical methods, such as probit or logit analysis, are used to determine the ED50 (the dose that elicits a response in 50% of the population) and other relevant parameters.

Visualizing the Process and Pathways

Diagrams are essential for conceptualizing experimental workflows and the underlying biological mechanisms.

Experimental_Workflow cluster_preparation Preparation cluster_assay Behavioral Assay cluster_analysis Data Analysis Insect_Rearing Insect Rearing & Acclimation Acclimation Moth Acclimation in Wind Tunnel Insect_Rearing->Acclimation Pheromone_Dilution Pheromone Serial Dilution Pheromone_Introduction Pheromone Introduction Pheromone_Dilution->Pheromone_Introduction Acclimation->Pheromone_Introduction Behavioral_Observation Behavioral Observation & Recording Pheromone_Introduction->Behavioral_Observation Data_Compilation Data Compilation Behavioral_Observation->Data_Compilation Dose_Response_Curve Dose-Response Curve Generation Data_Compilation->Dose_Response_Curve Statistical_Analysis Statistical Analysis (ED50) Dose_Response_Curve->Statistical_Analysis

Figure 1. Experimental workflow for a wind tunnel bioassay.

Signaling_Pathway Pheromone Pheromone Molecule OR Odorant Receptor (OR) Pheromone->OR Binding G_Protein G-Protein OR->G_Protein Activation Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Activation Second_Messenger->Ion_Channel Depolarization Neuronal Depolarization Ion_Channel->Depolarization Signal_Transmission Signal Transmission to Brain Depolarization->Signal_Transmission Behavioral_Response Behavioral Response Signal_Transmission->Behavioral_Response

Figure 2. Hypothetical signaling pathway for pheromone reception.

Conclusion

Dose-response curve analysis is an indispensable tool in the study of insect chemical ecology and the development of behavior-modifying compounds. By employing standardized and rigorous experimental protocols, researchers can obtain reliable quantitative data to characterize the behavioral effects of specific molecules. While data for this compound remains to be established, the framework presented in this guide provides a clear path for its investigation and for the broader exploration of insect olfactory-driven behaviors.

Confirming the Absolute Configuration of Chiral 3,4-Dimethylundecane: A Comparative Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of key experimental techniques for confirming the absolute configuration of challenging non-functionalized chiral alkanes, using 3,4-dimethylundecane as a representative model.

The structural simplicity of chiral alkanes, lacking polar functional groups, presents a unique challenge for stereochemical analysis. Traditional methods that rely on derivatization are often not applicable. This guide focuses on three powerful techniques: enantioselective synthesis coupled with chiral gas chromatography (GC), and Vibrational Circular Dichroism (VCD) spectroscopy. We present a side-by-side comparison of their principles, experimental workflows, and data outputs to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

FeatureEnantioselective Synthesis & Chiral GCVibrational Circular Dichroism (VCD)
Principle Synthesis of all four possible stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) of this compound. The individual, stereochemically pure isomers are then used as standards for comparison against the unknown sample using chiral gas chromatography. The absolute configuration is assigned based on the matching retention times.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration in solution. This experimental spectrum is then compared to a computationally predicted spectrum for a known configuration (e.g., (3R,4R)) to make the assignment.
Sample Requirements Requires the successful synthesis of all four stereoisomers. The unknown sample must be volatile enough for GC analysis.Requires a pure sample of the enantiomer to be analyzed (typically >95% ee). The sample must be soluble in a suitable solvent (e.g., CDCl3) and requires a concentration sufficient for measurement (typically mg scale).
Experimental Data Retention times from chiral GC analysis.VCD and infrared absorption spectra.
Key Advantage Provides definitive assignment through direct comparison with authenticated standards.Non-destructive technique that provides the absolute configuration of the molecule as it exists in solution, without the need for crystallization or derivatization.
Limitations Can be a lengthy and synthetically challenging process to obtain all four stereoisomers with high purity.Requires access to a VCD spectrometer and computational resources for spectral prediction. The accuracy of the assignment depends on the quality of the computational model.

Experimental Protocols

Enantioselective Synthesis and Chiral Gas Chromatography

The definitive assignment of the absolute configuration of this compound can be achieved by synthesizing all four possible stereoisomers and comparing their retention times on a chiral GC column with that of the unknown sample.

Experimental Workflow:

cluster_synthesis Enantioselective Synthesis cluster_gc Chiral GC Analysis cluster_comparison Data Comparison and Assignment start Chiral Starting Material step1 Multi-step Synthesis start->step1 isomers Synthesized Stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) step1->isomers injection Inject Individual Stereoisomers and Unknown Sample isomers->injection gc_instrument Gas Chromatograph with Chiral Stationary Phase gc_instrument->injection chromatogram Obtain Chromatograms with Retention Times injection->chromatogram compare Compare Retention Times chromatogram->compare assignment Assign Absolute Configuration compare->assignment

Fig. 1: Workflow for absolute configuration determination by enantioselective synthesis and chiral GC.

Protocol:

  • Enantioselective Synthesis: Synthesize all four stereoisomers of this compound using established stereocontrolled methodologies. This often involves starting from a chiral pool material or utilizing asymmetric catalysis.

  • Chiral Gas Chromatography:

    • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXse), is used.

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: An optimized temperature gradient is crucial for achieving separation of the stereoisomers. For a long-chain alkane, this might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C).

    • Injection: Inject a dilute solution of each synthesized stereoisomer individually to determine its retention time. Then, inject the unknown sample under the identical conditions.

  • Data Analysis: Compare the retention time of the peak of interest in the unknown sample's chromatogram to the retention times of the synthesized standards. A direct match confirms the absolute configuration.

Representative Data (Hypothetical):

StereoisomerRetention Time (min)
(3R,4R)-3,4-Dimethylundecane25.2
(3S,4S)-3,4-Dimethylundecane25.2
(3R,4S)-3,4-Dimethylundecane26.1
(3S,4R)-3,4-Dimethylundecane26.1
Unknown Sample25.2

Note: The enantiomeric pairs ((3R,4R)/(3S,4S) and (3R,4S)/(3S,4R)) will have identical retention times on a chiral column. Separation is observed between the diastereomeric pairs.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy provides a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution.[1][2]

Experimental and Computational Workflow:

cluster_exp Experimental Measurement cluster_comp Computational Prediction cluster_analysis Spectral Comparison and Assignment sample_prep Prepare Solution of Unknown Enantiomer vcd_spectrometer VCD Spectrometer sample_prep->vcd_spectrometer exp_spectrum Measure Experimental VCD and IR Spectra vcd_spectrometer->exp_spectrum comparison Compare Experimental and Predicted Spectra exp_spectrum->comparison dft_calc DFT Calculations for a Known Configuration (e.g., 3R,4R) conf_search Conformational Search dft_calc->conf_search spec_calc Calculate VCD and IR Spectra for Each Conformer conf_search->spec_calc boltzmann Boltzmann Averaging spec_calc->boltzmann pred_spectrum Predicted VCD and IR Spectra boltzmann->pred_spectrum pred_spectrum->comparison assignment Assign Absolute Configuration comparison->assignment

Fig. 2: Workflow for absolute configuration determination using VCD spectroscopy.

Protocol:

  • Sample Preparation: Prepare a solution of the purified chiral this compound in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Measurement:

    • Acquire the VCD and IR spectra of the sample in the mid-IR region (typically 2000-800 cm⁻¹).

    • Data is typically collected for several hours to achieve a good signal-to-noise ratio.[2]

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., (3R,4R)-3,4-dimethylundecane) using computational chemistry software (e.g., Gaussian).

    • For each low-energy conformer, calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[3]

    • Generate a Boltzmann-averaged predicted VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • Visually and quantitatively compare the experimental VCD spectrum with the predicted spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Representative Data (Hypothetical):

A comparison of the experimental VCD spectrum of an unknown enantiomer of this compound with the computationally predicted spectrum for the (3R,4R) configuration would allow for the assignment. A positive correlation would indicate the unknown is (3R,4R), while an inverted correlation would indicate (3S,4S).

Conclusion

The determination of the absolute configuration of a simple chiral alkane like this compound requires specialized and powerful analytical techniques. The enantioselective synthesis of all stereoisomers followed by chiral GC analysis provides an unambiguous assignment but is a resource-intensive approach. Vibrational Circular Dichroism, on the other hand, offers a non-destructive method to determine the absolute configuration in solution, with the caveat of requiring specialized instrumentation and computational expertise. The choice between these methods will depend on the specific resources and expertise available to the researcher. For complex chiral molecules where synthesis is prohibitive, VCD is an increasingly valuable tool in the arsenal of the modern chemist.

References

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to Dimethylalkanes as Semiochemicals

Dimethylalkanes are a subset of cuticular hydrocarbons (CHCs) that, in addition to their primary role in preventing desiccation, often function as semiochemicals, mediating both intraspecific and interspecific interactions. These compounds can act as sex pheromones, aggregation pheromones, kairomones, or allomones, influencing the behavior of other individuals of the same or different species. Their specificity is often determined by the chain length, the position of the methyl branches, and the stereochemistry of the molecule.

Interspecific activity of these compounds is of significant interest for pest management strategies, as it can reveal opportunities for attract-and-kill or repellent-based approaches that target multiple pest species or, conversely, highlight potential non-target effects on beneficial insects.

Comparative Activity of Dimethylalkanes in Related Insect Species

Due to the lack of specific data for 3,4-Dimethylundecane, this section presents data on other behaviorally active dimethylalkanes to illustrate the principles of their interspecific activity.

Table 1: Behavioral and Electrophysiological Responses to Selected Dimethylalkanes in Various Insect Species

CompoundInsect SpeciesBehavioral ResponseElectrophysiological Response (EAG)Reference
4,8-DimethyldecanalTribolium confusum (Confused flour beetle)Aggregation pheromoneNot specified[1]
Holepyris sylvanidis (Parasitoid wasp)No significant attraction; repellent at high concentrationsNot specified[1]
3,7-Dimethylpentadecan-2-olNeodiprion pinetum (White pine sawfly)Male attractant (sex pheromone)Active[2]
Neodiprion lecontei (Red-headed pine sawfly)Male attractant (sex pheromone)Active[2]
5,9-DimethylheptadecaneLeucoptera scitella (Pear leaf blister moth)Male attractant (sex pheromone)Not specifiedNot specified

Analysis of Interspecific Effects:

The data, though limited, highlights key aspects of the interspecific activity of dimethylalkanes:

  • Specificity and Cross-Attraction: As seen with 3,7-dimethylpentadecan-2-ol, the same compound can be a sex pheromone for multiple related species within the same genus (Neodiprion), indicating a degree of cross-attraction. This can have implications for the specificity of pheromone-based monitoring traps.

  • Kairomonal and Allomonal Effects: The aggregation pheromone of the confused flour beetle, 4,8-dimethyldecanal, does not attract its parasitoid, Holepyris sylvanidis, and can even be repellent at high concentrations.[1] In this context, the pheromone acts as an allomone from the perspective of the beetle (benefiting the emitter by deterring a natural enemy) and is not a useful kairomone for the parasitoid. This demonstrates that a compound's function is context-dependent and varies between interacting species.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of semiochemical activity. Below are protocols for key experiments in this field.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to a specific volatile compound, providing an indication of its detection by the insect's olfactory system.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect at its base. The tip of the antenna is also slightly clipped to ensure good electrical contact.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the clipped tip is connected to a recording electrode. Both electrodes are typically filled with a saline solution to ensure conductivity.

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A known concentration of the test compound (e.g., this compound) dissolved in a solvent is applied to a piece of filter paper and introduced into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Amplification and Recording: The change in electrical potential between the electrodes, known as the EAG response, is amplified and recorded by a computer.

  • Data Analysis: The amplitude of the depolarization (in millivolts) is measured. Responses are typically normalized by subtracting the response to a solvent blank. Dose-response curves can be generated by testing a range of concentrations.

Behavioral Bioassays: Y-Tube Olfactometer

Objective: To determine the behavioral response (attraction or repulsion) of an insect to a volatile compound in a controlled laboratory setting.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube is used. A stream of purified, humidified air is passed through each arm of the Y-tube.

  • Odor Source: The test compound, dissolved in a solvent and applied to filter paper, is placed in the airflow of one arm (the "treatment" arm). A filter paper with only the solvent is placed in the other arm (the "control" arm).

  • Insect Release: A single insect is released at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a minimum time.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_Environment External Environment cluster_Insect_Antenna Insect Antenna cluster_Neuron Olfactory Receptor Neuron cluster_Brain Insect Brain Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Signal_Transduction Signal Transduction Cascade OR->Signal_Transduction Activation Action_Potential Action Potential Signal_Transduction->Action_Potential Generation Behavior Behavioral Response (e.g., Attraction, Repulsion) Action_Potential->Behavior Signal to Brain

Caption: Generalized signaling pathway for the perception of a semiochemical like this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_Compound_Prep Compound Preparation cluster_Screening Screening cluster_Behavioral_Assay Behavioral Assays cluster_Analysis Data Analysis Synthesis Synthesis of This compound Dilution Serial Dilutions Synthesis->Dilution EAG Electroantennography (EAG) Dilution->EAG Olfactometer Y-Tube Olfactometer EAG->Olfactometer Active Compounds Field_Trapping Field Trapping Olfactometer->Field_Trapping Promising Candidates Data Statistical Analysis Field_Trapping->Data Conclusion Conclusion on Interspecific Activity Data->Conclusion

Caption: A typical experimental workflow for evaluating the interspecific activity of an insect semiochemical.

References

Correlating GC-MS Quantification with Observed Biological Activity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing a quantitative correlation between the chemical composition of complex mixtures, as determined by Gas Chromatography-Mass Spectrometry (GC-MS), and their observed biological activities. By employing robust experimental designs and appropriate statistical analyses, researchers can move beyond simple qualitative observations to a more predictive understanding of how individual components contribute to the overall bioactivity of a sample. This approach is invaluable in natural product discovery, drug development, and quality control of herbal medicines.

Data Presentation: Quantitative Correlation of Bioactive Compounds

The following tables summarize hypothetical quantitative data to illustrate the correlation between the abundance of specific compounds identified by GC-MS and two common biological activities: antimicrobial and antioxidant.

Table 1: Correlation of Compound Abundance with Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDRetention Time (min)Peak Area (%)MIC (µg/mL) vs. S. aureusCorrelation Coefficient (r)
Alternative 1: Essential Oil A
Linalool10.545.2125-0.92
α-Terpineol12.120.8250-0.75
Geraniol13.515.3200-0.81
Alternative 2: Essential Oil B
Linalool10.568.1100-0.95
α-Terpineol12.110.2300-0.68
Geraniol13.55.7400-0.55
Alternative 3: Pure Linalool 10.510080-

Note: A strong negative correlation coefficient (closer to -1) indicates that a higher peak area (abundance) of the compound is associated with a lower MIC value (stronger antimicrobial activity).

Table 2: Correlation of Compound Abundance with Antioxidant Activity (DPPH Radical Scavenging - IC50)

Compound IDRetention Time (min)Peak Area (%)IC50 (µg/mL)Correlation Coefficient (r)
Alternative 1: Plant Extract X
Catechin15.230.525.5-0.88
Epicatechin16.818.235.2-0.79
Quercetin20.110.115.8-0.94
Alternative 2: Plant Extract Y
Catechin15.215.840.1-0.85
Epicatechin16.825.930.7-0.81
Quercetin20.15.328.4-0.91
Alternative 3: Pure Quercetin 20.11008.2-

Note: A strong negative correlation coefficient (closer to -1) indicates that a higher peak area (abundance) of the compound is associated with a lower IC50 value (stronger antioxidant activity).

Experimental Protocols

Detailed and standardized protocols are critical for generating reproducible data that can be reliably correlated.

Gas Chromatography-Mass Spectrometry (GC-MS) Quantification

Objective: To separate, identify, and quantify the volatile and semi-volatile compounds in a sample.

Methodology:

  • Sample Preparation:

    • For essential oils, dilute the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • For plant extracts, perform a solvent extraction (e.g., using methanol, ethanol, or hexane) followed by filtration and concentration. The final extract should be dissolved in a GC-compatible solvent.[1][2]

    • An internal standard (a compound not present in the sample) of known concentration should be added to each sample for accurate quantification.[1]

  • GC-MS Instrument Conditions:

    • Injector: Splitless mode, temperature set to 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 40-500 m/z.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identifications using retention indices (Kovats indices).

    • Quantify the relative abundance of each compound by calculating the percentage of its peak area relative to the total peak area of all identified compounds. For absolute quantification, create a calibration curve for each compound of interest using certified reference standards.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a sample that inhibits the visible growth of a microorganism.[3][4]

Methodology:

  • Microorganism Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5]

  • Microdilution Method:

    • In a 96-well microplate, add 100 µL of sterile broth to each well.

    • Add 100 µL of the test sample (at a known concentration) to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 10 µL of the prepared bacterial suspension.

    • Include a positive control (broth with bacteria, no sample) and a negative control (broth only).

  • Incubation and Observation: Incubate the microplate at 37°C for 18-24 hours. The MIC is the lowest concentration of the sample in which no visible turbidity is observed.[3][6]

Antioxidant Activity Assay: DPPH Radical Scavenging

Objective: To measure the capacity of a sample to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][8][9]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Prepare a series of dilutions of the test sample in methanol.

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing methanol and DPPH solution is also measured.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[10]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_correlation Data Correlation cluster_results Results Plant_Material Plant Material / Essential Oil Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration GCMS_Sample Sample for GC-MS Filtration->GCMS_Sample Bioassay_Sample Sample for Bioassays Filtration->Bioassay_Sample GCMS GC-MS Analysis GCMS_Sample->GCMS Bioassays Biological Assays (Antimicrobial, Antioxidant) Bioassay_Sample->Bioassays Quantification Compound Quantification (Peak Area %) GCMS->Quantification Activity_Measurement Activity Measurement (MIC, IC50) Bioassays->Activity_Measurement Correlation Statistical Correlation (e.g., PCA, Regression) Quantification->Correlation Activity_Measurement->Correlation Bioactive_Compounds Identification of Bioactive Compounds Correlation->Bioactive_Compounds

Caption: Experimental workflow for correlating GC-MS data with biological activity.

Signaling Pathway: NF-κB and Antioxidant Activity

Many antioxidant compounds exert their effects by modulating cellular signaling pathways. The NF-κB (Nuclear Factor kappa B) pathway is a key regulator of inflammation and oxidative stress.[4][7][8] Antioxidant compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimuli Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB / IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to NFkB_IkB->NFkB releases Antioxidant Antioxidant Compound Antioxidant->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by an antioxidant compound.

Signaling Pathway: Quorum Sensing and Antimicrobial Activity

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[9] Many virulence factors are regulated by QS. Compounds that interfere with QS can act as antimicrobial agents by disrupting bacterial communication.

Quorum_Sensing cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) AHL_Synthase->AHL produces Receptor AHL Receptor AHL->Receptor binds to AHL_out Extracellular AHL AHL->AHL_out diffuses out Virulence_Genes Virulence Genes Receptor->Virulence_Genes activates transcription Antimicrobial Antimicrobial Compound Antimicrobial->AHL_Synthase inhibits Antimicrobial->Receptor blocks AHL_out->AHL diffuses in

Caption: Interference of a bacterial quorum sensing pathway by an antimicrobial compound.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Dimethylundecane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 3,4-Dimethylundecane, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following information is based on safety data for structurally similar aliphatic hydrocarbons due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this chemical with care, assuming it shares hazards with similar substances, which include flammability, potential for skin irritation, and aspiration toxicity.

Hazard Summary & Key Properties

Based on data for similar aliphatic hydrocarbons, this compound is anticipated to be a flammable liquid. Vapors may be heavier than air and can form explosive mixtures with air, especially at elevated temperatures. Inhalation of high concentrations of aliphatic hydrocarbons may cause dizziness, nausea, and other central nervous system effects.[1] Aspiration into the lungs, if swallowed, can cause severe lung damage and may be fatal. Skin contact may cause irritation.

Quantitative Data Summary

The following table summarizes key safety and physical property data extrapolated from similar aliphatic hydrocarbons.

PropertyValueCitation
Physical State Liquid[2]
Flammability Flammable liquid and vapor.
Primary Hazards Aspiration hazard, skin irritation, potential for allergic skin reaction.[2]
Inhalation Hazard Vapors may cause drowsiness or dizziness.[3]
Storage Store in a cool, dry, well-ventilated place away from ignition sources.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure safety.

PPE CategoryRecommended EquipmentCitation
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk. Must meet ANSI Z.87.1 standards.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] A flame-retardant lab coat should be worn and buttoned. Long pants and closed-toe shoes are mandatory.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.[4][6]

Operational Plan for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clear of clutter.

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary equipment and PPE before handling the chemical.

  • Have an appropriate fire extinguisher (e.g., CO2, dry chemical) readily available.[3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

2. Handling:

  • Wear all required PPE as specified in the table above.

  • Conduct all transfers and manipulations of this compound within a chemical fume hood.

  • Keep the container tightly closed when not in use.

  • Avoid breathing vapors.[3]

  • Prevent contact with skin and eyes.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use only non-sparking tools.[1]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all ignition sources.[3]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Do not allow the spill to enter drains or waterways.

4. First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • If on Skin: Immediately remove contaminated clothing. Rinse the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting due to the aspiration hazard.[3] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Labeling: Label the waste container as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[7][8] Do not dispose of down the drain.[9][10]

Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound.

G Safe Handling Workflow for this compound prep 1. Preparation - Verify fume hood - Locate safety equipment - Don PPE handling 2. Handling - Work in fume hood - Keep container closed - Avoid ignition sources prep->handling spill Spill Occurs handling->spill No exposure Exposure Occurs handling->exposure No disposal_prep 3. Waste Collection - Collect in labeled container handling->disposal_prep spill_response Spill Response - Evacuate & Ventilate - Remove ignition sources - Absorb and collect waste spill->spill_response Yes spill_response->disposal_prep first_aid First Aid - Follow specific procedures - Seek medical attention exposure->first_aid Yes first_aid->handling After recovery disposal 4. Disposal - Store in designated area - Arrange for professional disposal disposal_prep->disposal end Procedure Complete disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.